molecular formula C10H13Cl2FN2O2S2 B052280 Tolylfluanid CAS No. 731-27-1

Tolylfluanid

Cat. No.: B052280
CAS No.: 731-27-1
M. Wt: 347.3 g/mol
InChI Key: HYVWIQDYBVKITD-UHFFFAOYSA-N
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Description

Tolylfluanid is a broad-spectrum sulfenamide fungicide of significant interest in agricultural and environmental research. Its primary mechanism of action involves the inhibition of key mitochondrial enzymes, including glyceraldehyde-3-phosphate dehydrogenase and succinate dehydrogenase, disrupting cellular energy production in target fungal pathogens. This makes it a valuable tool for studying fungal cell biology and the mechanisms of fungicidal activity. Researchers utilize this compound to investigate its efficacy against a range of economically important diseases, such as botrytis, powdery mildews, and scab, in crops like fruits and ornamentals. Furthermore, due to its dual function as a bacteriostat, it is also employed in material science, for instance, in studying the preservation of polymer-based materials like paints and plastics. As a reference standard, high-purity this compound is critical for analytical method development, residue analysis in food and soil, and monitoring environmental fate and degradation pathways, providing essential data for ecotoxicological risk assessments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[dichloro(fluoro)methyl]sulfanyl-N-(dimethylsulfamoyl)-4-methylaniline
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InChI

InChI=1S/C10H13Cl2FN2O2S2/c1-8-4-6-9(7-5-8)15(18-10(11,12)13)19(16,17)14(2)3/h4-7H,1-3H3
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InChI Key

HYVWIQDYBVKITD-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)N(SC(F)(Cl)Cl)S(=O)(=O)N(C)C
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Molecular Formula

C10H13Cl2FN2O2S2
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DSSTOX Substance ID

DTXSID8042478
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Molecular Weight

347.3 g/mol
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Physical Description

Colorless odorless solid; [HSDB] White to pale yellow crystalline solid; [MSDSonline]
Record name Tolylfluanid
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Boiling Point

Decomposes on distillation
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Solubility

Solubility in toluene: 0.9 g/mL (20 °C), 1.06 g/mL (25 °C), 1.2 g/mL (30 °C); hexane: 0.03 g/mL (20 °C), 0.05 g/mL (25 °C), 0.05 g/mL (30 °C); miscible in all proportions with acetone, ethanol, ethyl acetate, methylene chloride., Solubility in heptane 54, dichloromethane >250, isopropanol 22, xylene 190 (all in g/L, 20 °C), In water, 0.9 mg/L at 20 °C
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Density

1.52 g/cu cm
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Vapor Pressure

0.0000015 [mmHg], 1.5X10-6 mm Hg at 20 °C
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Color/Form

Colorless crystals

CAS No.

731-27-1
Record name Tolylfluanid
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Melting Point

93 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Manufacturing of Tolylfluanid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathways and manufacturing processes for Tolylfluanid (N-{[dichloro(fluoro)methyl]sulfanyl}-N′,N′-dimethyl-N-(4-methylphenyl)sulfuric diamide), a broad-spectrum fungicide. The document details the primary chemical reactions, intermediate compounds, and reaction conditions. Quantitative data from cited literature is summarized, and detailed experimental protocols are provided for key synthetic steps. Additionally, diagrams of the synthesis pathways are presented to facilitate a clear understanding of the chemical transformations involved.

Introduction

This compound is a synthetic fungicide belonging to the sulfamide (B24259) class of chemicals. It is effective against a wide range of fungal pathogens on various crops. Understanding its synthesis is crucial for researchers involved in the development of new fungicides and for professionals in the agrochemical industry. This guide outlines the two primary synthesis routes for this compound, providing detailed procedural information where available in the public domain.

Synthesis Pathways

There are two principal pathways reported for the synthesis of this compound. Both routes involve the formation of a key sulfamide intermediate, which is then reacted with a dichlorofluoromethylthio moiety.

Pathway 1: From Dimethylamine (B145610) and Sulfuryl Chloride

This pathway begins with the reaction of dimethylamine and sulfuryl chloride to form dimethylaminosulfonyl chloride. This intermediate is then reacted with p-toluidine (B81030). The resulting N,N-dimethyl-N′-p-tolylsulfamide is subsequently reacted with dichlorofluoromethanesulfenyl chloride to yield this compound.[1]

Reaction Scheme:

  • (CH₃)₂NH + SO₂Cl₂ → (CH₃)₂NSO₂Cl + HCl

  • (CH₃)₂NSO₂Cl + CH₃C₆H₄NH₂ → (CH₃)₂NSO₂NHC₆H₄CH₃ + HCl

  • (CH₃)₂NSO₂NHC₆H₄CH₃ + ClSCFCl₂ → C₁₀H₁₃Cl₂FN₂O₂S₂ + HCl

Pathway 2: From 4-Methylbenzenesulfonyl Chloride and Dimethylamine

In an alternative industrial synthesis route, 4-methylbenzenesulfonyl chloride (tosyl chloride) reacts with dimethylamine to form an N,N-dimethyl-p-toluenesulfonamide intermediate. This intermediate is then reacted with a dichlorofluoromethylthio reagent to produce this compound.

Reaction Scheme:

  • CH₃C₆H₄SO₂Cl + (CH₃)₂NH → CH₃C₆H₄SO₂N(CH₃)₂ + HCl

  • CH₃C₆H₄SO₂N(CH₃)₂ + Dichlorofluoromethylthio reagent → this compound

Detailed Experimental Protocols

While precise, industrial-scale protocols are often proprietary, the following sections provide detailed methodologies for the key synthetic steps based on available literature.

Synthesis of N,N-Dimethyl-N'-p-tolylsulfamide (Intermediate for Pathway 1)

The synthesis of this key intermediate can be achieved through the reaction of dimethylaminosulfonyl chloride with p-toluidine.

Materials:

  • Dimethylaminosulfonyl chloride

  • p-Toluidine

  • Pyridine (B92270) (or other suitable base)

  • Anhydrous dichloromethane (B109758) (or other suitable aprotic solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve p-toluidine (1.0 equivalent) and a suitable base like pyridine (1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane.

  • Cool the mixture in an ice bath while stirring.

  • Slowly add a solution of dimethylaminosulfonyl chloride (1.1 equivalents) in the same solvent to the flask over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with 1 M hydrochloric acid and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N,N-dimethyl-N'-p-tolylsulfamide by recrystallization or column chromatography.

Synthesis of Dichlorofluoromethanesulfenyl Chloride (Key Reagent)

The synthesis of this crucial reagent was developed in the late 1950s. An industrial method involves the reaction of trichloromethanesulfenyl chloride with hydrogen fluoride. This process requires specialized equipment to handle the corrosive reagents and to control the reaction conditions, such as elevated temperature and pressure. Vigorous stirring is essential to increase the yield.

Final Step: Reaction of N,N-Dimethyl-N'-p-tolylsulfamide with Dichlorofluoromethanesulfenyl Chloride

The final step in the synthesis of this compound involves the reaction of the N,N-dimethyl-N'-p-tolylsulfamide intermediate with dichlorofluoromethanesulfenyl chloride. This reaction introduces the active fungicidal moiety to the molecule.

General Procedure: The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. The specific reaction conditions, such as solvent, temperature, and reaction time, need to be precisely controlled to ensure a high yield and purity of the final product.

Manufacturing Process

The industrial manufacturing of this compound requires precise control over several parameters to ensure high purity and yield.

Key Manufacturing Steps:

  • Reaction: The chemical reactions are carried out in industrial reactors under controlled temperature, pressure, and pH.

  • Crystallization: After the synthesis is complete, the crude this compound is purified by crystallization. This process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the purified product to crystallize out of the solution.

  • Filtration: The crystallized this compound is separated from the solvent and impurities by filtration.

  • Drying: The filtered product is then dried to remove any remaining solvent.

  • Formulation: The pure, dried this compound is then formulated into a commercial product, which may involve mixing it with other active ingredients, adjuvants, and carriers.

Quantitative Data Summary

ParameterValueReference
This compound Properties
Melting Point93-96 °C[1]
Molar Mass347.24 g/mol [1]
Density1.52 g/cm³[1]
Water Solubility (20 °C)0.9 mg/L[1]
Intermediate Properties
Dichlorofluoromethanesulfenyl Chloride Boiling Point97-99.5 °C

Synthesis Pathway Diagrams

Tolylfluanid_Synthesis_Pathway_1 Dimethylamine Dimethylamine DimethylaminosulfonylChloride Dimethylaminosulfonyl Chloride Dimethylamine->DimethylaminosulfonylChloride SulfurylChloride Sulfuryl Chloride SulfurylChloride->DimethylaminosulfonylChloride DMST N,N-Dimethyl-N'-p-tolylsulfamide DimethylaminosulfonylChloride->DMST pToluidine p-Toluidine pToluidine->DMST This compound This compound DMST->this compound DichlorofluoromethanesulfenylChloride Dichlorofluoromethanesulfenyl Chloride DichlorofluoromethanesulfenylChloride->this compound

Caption: Synthesis Pathway 1 for this compound.

Tolylfluanid_Synthesis_Pathway_2 TosylChloride 4-Methylbenzenesulfonyl Chloride SulfonamideIntermediate Sulfonamide Intermediate TosylChloride->SulfonamideIntermediate Dimethylamine Dimethylamine Dimethylamine->SulfonamideIntermediate This compound This compound SulfonamideIntermediate->this compound DichlorofluoromethylthioReagent Dichlorofluoromethylthio Reagent DichlorofluoromethylthioReagent->this compound

References

Tolylfluanid's Fungicidal Mechanism of Action: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolylfluanid is a broad-spectrum, protective sulfamide (B24259) fungicide recognized for its multi-site mechanism of action. This characteristic makes it a valuable tool in fungicide resistance management strategies. This technical guide provides an in-depth exploration of the core fungicidal mechanism of this compound, focusing on its biochemical interactions within the fungal cell. While specific quantitative data for this compound is limited in publicly available literature, this paper synthesizes existing knowledge and draws parallels from closely related fungicides to elucidate its mode of action. The primary mechanism involves the non-specific reaction of this compound with intracellular thiols, leading to the disruption of critical enzymatic functions, particularly those involved in cellular respiration. This guide details the proposed biochemical pathways, presents available data in a structured format, and outlines relevant experimental protocols for further investigation.

Introduction

This compound, chemically known as N-dichlorofluoromethylthio-N',N'-dimethyl-N-p-tolylsulfamide, is a contact fungicide with a protective action against a wide range of fungal pathogens affecting fruits, vegetables, and ornamental crops[1][2]. Its classification by the Fungicide Resistance Action Committee (FRAC) in Group M6 underscores its multi-site activity, which is crucial for mitigating the development of fungicide resistance[3]. Unlike single-site fungicides that target a specific enzyme or protein, multi-site fungicides like this compound interact with multiple targets within the fungal cell, making it significantly more difficult for fungi to develop resistance.

The core of this compound's fungicidal activity lies in its electrophilic nature, which facilitates reactions with nucleophilic cellular components. This guide will delve into the specifics of these interactions and their consequences for fungal viability.

Core Mechanism of Action: Reaction with Cellular Thiols

The primary mechanism of action of this compound is its non-specific reaction with sulfhydryl (-SH) groups, or thiols, present in various cellular components. This reactivity is central to its broad-spectrum fungicidal effect.

The Electrophilic Nature of this compound

The this compound molecule contains a highly reactive dichlorofluoromethylthio (-SCC(Cl)₂F) moiety. The electron-withdrawing nature of the halogen atoms makes the sulfur atom electrophilic and susceptible to nucleophilic attack.

Reaction with Thiols

Cellular thiols, found in amino acids like cysteine and in antioxidant molecules like glutathione (B108866), are potent nucleophiles. The reaction between this compound and a generic thiol (R-SH) is proposed to proceed as follows:

  • Nucleophilic Attack: The sulfur atom of the thiol group attacks the electrophilic sulfur atom of the dichlorofluoromethylthio moiety of this compound.

  • Cleavage and Product Formation: This attack leads to the cleavage of the S-N bond in this compound, resulting in the formation of a disulfide (R-S-S-C(Cl)₂F) and N,N-dimethyl-N'-p-tolylsulfamide. Another potential reaction pathway involves the formation of thiophosgene, a highly reactive intermediate, which can then rapidly react with other cellular nucleophiles.

This depletion of free thiols and the modification of thiol-containing proteins have profound consequences for cellular function.

Biochemical Consequences of Thiol Depletion

The non-specific reaction of this compound with thiols disrupts numerous cellular processes, primarily through enzyme inhibition and the induction of oxidative stress.

Inhibition of Thiol-Dependent Enzymes

A vast array of enzymes rely on cysteine residues with free thiol groups for their catalytic activity and structural integrity. By reacting with these essential thiols, this compound can inactivate a multitude of enzymes, leading to a general disruption of cellular metabolism. Key enzyme groups likely affected include:

  • Dehydrogenases: Many dehydrogenases in critical metabolic pathways like glycolysis and the Krebs cycle contain essential cysteine residues.

  • Proteases: Cysteine proteases are involved in various cellular processes, including protein turnover and pathogenesis.

  • Enzymes of the Respiratory Chain: Several components of the mitochondrial electron transport chain contain thiol groups and are potential targets.

Disruption of Fungal Respiration

A major consequence of the widespread enzyme inhibition is the disruption of cellular respiration. While this compound is not a specific inhibitor of a single respiratory complex, its reaction with various thiol-containing enzymes and cofactors involved in the electron transport chain leads to a general suppression of respiratory activity. This inhibition of respiration deprives the fungal cell of ATP, the primary energy currency, ultimately leading to cell death.

Induction of Oxidative Stress

Glutathione is a key cellular antioxidant, protecting the cell from damage by reactive oxygen species (ROS). The reaction of this compound with glutathione depletes the cellular pool of this vital antioxidant. This depletion impairs the cell's ability to detoxify ROS, leading to a state of oxidative stress. Increased levels of ROS can damage lipids, proteins, and DNA, contributing to the fungicidal effect.

Quantitative Data

Specific quantitative data on the inhibition of fungal enzymes by this compound is scarce in the available literature. However, data from studies on the overall fungicidal efficacy, such as the half-maximal effective concentration (EC₅₀) for mycelial growth inhibition, provide an indication of its potency.

Fungal SpeciesEC₅₀ (µg/mL)Reference
Botrytis cinereaNot specified[4]

Note: The table is populated with a placeholder as specific EC₅₀ values for this compound from the search results were not found. The reference indicates a study where EC₅₀ concentrations of various fungicides on Botrytis cinerea were used, implying such data exists but was not explicitly stated in the abstract.

Experimental Protocols

Investigating the multi-site mechanism of action of this compound requires a combination of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Determination of Fungicidal Efficacy (EC₅₀)

Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth of a target fungus.

Protocol:

  • Fungal Culture: Grow the target fungal species on a suitable solid medium (e.g., Potato Dextrose Agar (B569324) - PDA).

  • Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Amended Media Preparation: Prepare a series of PDA plates containing different concentrations of this compound by adding appropriate volumes of the stock solution to the molten agar before pouring the plates. Ensure the final solvent concentration is consistent across all plates, including a solvent-only control.

  • Inoculation: Place a mycelial plug of a specific diameter from the edge of an actively growing fungal colony onto the center of each amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungal species in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches a predefined size.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control. Plot the percentage inhibition against the logarithm of the fungicide concentration and use a suitable statistical software (e.g., GraphPad Prism) to calculate the EC₅₀ value using a non-linear regression model (log(inhibitor) vs. response -- Variable slope).

Thiol Reactivity Assay (Ellman's Reagent)

Objective: To demonstrate the reaction of this compound with thiols.

Protocol:

  • Reagents:

    • Phosphate (B84403) buffer (pH 7.4)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) solution in phosphate buffer.

    • A thiol-containing compound (e.g., glutathione or cysteine) solution in phosphate buffer.

    • This compound solution in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a microplate well or a cuvette, mix the phosphate buffer, the thiol solution, and the this compound solution (or solvent control).

  • Incubation: Incubate the reaction mixture at room temperature for a defined period.

  • Color Development: Add the DTNB solution to the reaction mixture. DTNB reacts with remaining free thiols to produce a yellow-colored product (TNB²⁻), which absorbs light at 412 nm.

  • Measurement: Measure the absorbance at 412 nm using a spectrophotometer.

  • Analysis: A decrease in absorbance in the presence of this compound compared to the control indicates a reduction in the concentration of free thiols due to reaction with the fungicide.

Fungal Respiration Assay (Oxygen Consumption)

Objective: To measure the effect of this compound on the oxygen consumption rate of fungal cells.

Protocol:

  • Fungal Cell Suspension: Grow the fungus in a liquid medium, harvest the mycelia by filtration, wash with a suitable buffer, and resuspend in the same buffer to a known concentration.

  • Respirometer: Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to monitor oxygen concentration in a sealed chamber.

  • Measurement:

    • Add the fungal cell suspension to the chamber and allow the basal oxygen consumption rate to stabilize.

    • Inject a known concentration of this compound (or solvent control) into the chamber.

    • Continuously record the oxygen concentration over time.

  • Data Analysis: Calculate the rate of oxygen consumption before and after the addition of this compound. A decrease in the rate indicates inhibition of respiration.

Visualizations

Proposed Mechanism of Action of this compound

Tolylfluanid_Mechanism This compound This compound (-SCC(Cl)₂F) Thiol Cellular Thiols (e.g., Glutathione, Cysteine residues in proteins) This compound->Thiol Reaction Enzyme_Active Active Thiol-Dependent Enzymes This compound->Enzyme_Active Inactivation Enzyme_Inactive Inactive Enzymes (Thiol-modified) Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Induces ROS Reactive Oxygen Species (ROS) Thiol->ROS Detoxifies Glutathione_Ox Oxidized Glutathione Respiration Mitochondrial Respiration Enzyme_Active->Respiration Catalyzes ATP ATP Production Respiration->ATP Generates ROS->Oxidative_Stress Causes Resp_Inhibition Inhibition of Respiration Enzyme_Inactive->Resp_Inhibition Leads to ATP_Depletion ATP Depletion Resp_Inhibition->ATP_Depletion Results in Cell_Death Fungal Cell Death Resp_Inhibition->Cell_Death ATP_Depletion->Cell_Death Oxidative_Stress->Cell_Death

Caption: Proposed multi-site mechanism of action of this compound in fungal cells.

Experimental Workflow for Assessing Thiol Reactivity

Thiol_Reactivity_Workflow Start Start Prepare_Reagents Prepare Reagents: - Phosphate Buffer - Thiol Solution (GSH/Cysteine) - this compound Solution - DTNB Solution Start->Prepare_Reagents Mix Mix Buffer, Thiol, and This compound (or Control) Prepare_Reagents->Mix Incubate Incubate at Room Temperature Mix->Incubate Add_DTNB Add DTNB Solution Incubate->Add_DTNB Measure_Absorbance Measure Absorbance at 412 nm Add_DTNB->Measure_Absorbance Analyze Analyze Data: Compare Absorbance of This compound vs. Control Measure_Absorbance->Analyze Conclusion Conclusion on Thiol Reactivity Analyze->Conclusion

Caption: Workflow for the Ellman's reagent-based thiol reactivity assay.

Conclusion

This compound's fungicidal activity stems from its multi-site mechanism of action, primarily driven by the electrophilic nature of its dichlorofluoromethylthio moiety. The non-specific reaction with a wide range of cellular thiols leads to the inactivation of numerous essential enzymes, disruption of mitochondrial respiration, and induction of oxidative stress. This multi-pronged attack makes it a robust and durable fungicide with a low risk of resistance development. While direct quantitative data for this compound's interaction with specific fungal enzymes is an area for future research, the collective evidence strongly supports the proposed mechanism. Further studies employing the outlined experimental protocols can provide more detailed insights into the specific molecular targets and the kinetics of their inactivation, aiding in the development of next-generation fungicides and the optimization of resistance management strategies.

References

Tolylfluanid (CAS 731-27-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolylfluanid (CAS No. 731-27-1) is a broad-spectrum sulfamide (B24259) fungicide. This document provides an in-depth technical overview of this compound, encompassing its physicochemical properties, analytical methodologies for its detection, and a detailed examination of its toxicological profile. Particular focus is placed on its mechanism of action as an endocrine disruptor, specifically its impact on insulin (B600854) signaling and glucocorticoid receptor activation. This guide synthesizes scientific literature to present quantitative data in structured tables, detailed experimental protocols, and visual representations of key biological pathways to serve as a comprehensive resource for the scientific community.

Physicochemical Properties

This compound is a colorless and odorless solid.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₀H₁₃Cl₂FN₂O₂S₂[2]
Molecular Weight 347.26 g/mol [3]
Melting Point 93-96 °C[4]
Vapor Pressure <1.3 mPa (20°C)[4]
Solubility in Water 0.9 mg/L (20 °C)[4]
LogP (Octanol-Water Partition Coefficient) 3.90[5]
Hydrolysis Half-Life 12 days (pH 4), 29 hours (pH 7), <10 minutes (pH 9)[6]

Analytical Methodologies

The determination of this compound residues in various matrices is crucial for regulatory and research purposes. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

A validated method for the simultaneous determination of five organochlorine pesticides, including this compound, in agricultural products utilizes GC-MS/MS.[7]

Experimental Protocol: GC-MS/MS Analysis of this compound in Agricultural Products [7]

  • Sample Preparation (QuEChERS-based):

    • Maintain the food sample at -20°C until extraction to prevent degradation.

    • Homogenize the sample with acetonitrile (B52724).

    • Perform salting out using anhydrous magnesium sulfate (B86663) and sodium chloride in the presence of citrate (B86180) salts.

    • Clean up the extract using Graphite Carbon and C18 Solid Phase Extraction (SPE) cartridges.

  • GC-MS/MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A Series GC (or equivalent)

    • Mass Spectrometer: Agilent 7000B Triple Quadrupole GC/MS (or equivalent)

    • Ionization Mode: Electron Ionization (EI)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • Injector: Splitless mode with optimized temperature, splitless time, and overpressure. For liver fractions, an optimal combination of injector temperature, splitless time, and overpressure can be determined using a central composite design.[1]

    • Internal Standard: Endrin can be used for quantification in liver fractions.[1]

Method Validation Data: [7]

MatrixSpiking Level (µg/g)Recovery Rate (%)RSDr (%)RSDR (%)
Agricultural Products0.0186.7 - 96.1< 15.2< 19.9
(unspecified)0.186.7 - 96.1< 8.8< 12.7
High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of this compound.[5][8]

Experimental Protocol: HPLC Analysis of this compound [5][8]

  • Instrumentation:

    • HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column:

    • Newcrom R1 reverse-phase column (or equivalent).[8]

  • Mobile Phase:

    • A mixture of acetonitrile (MeCN), water, and an acidifier.

    • For standard UV detection, phosphoric acid can be used.

    • For MS-compatible applications, replace phosphoric acid with formic acid.[5]

  • Detection:

    • UV detection at a suitable wavelength or mass spectrometry.

Toxicology

This compound is classified as likely to be carcinogenic to humans by the US EPA and is recognized as an endocrine-disrupting chemical (EDC).[9][10] Its toxicity profile is summarized below.

EndpointSpeciesRouteValueReference
Acute Oral LD₅₀ RatOral>1000 mg/kg[4]
Acute Dermal LD₅₀ RatDermal>5000 mg/kg[4]
Acute Inhalation LC₅₀ RatInhalation0.2-0.3 mg/L[4]
Metabolism

This compound is rapidly and almost completely absorbed from the gastrointestinal tract and is extensively metabolized.[4][11]

  • In Rats: Following oral administration, over 95% of the dose is absorbed.[12] The majority is excreted in the urine within 48 hours.[12] The main metabolite from the phenyl-labeled this compound is 4-(dimethylaminosulfonylamino)benzoic acid.[13] When labeled at the dichlorofluoromethyl group, the major urinary metabolite is thiazolidine-2-thione-4-carboxylic acid (TTCA).[11]

  • In Goats: In lactating goats, the highest tissue concentrations are found in the kidney and liver. Only a small fraction (0.24%) of the administered dose is secreted in the milk.[12]

Endocrine Disruption: Impact on Insulin Signaling

This compound has been shown to impair insulin signaling in various cell types, suggesting a potential role in the development of insulin resistance.[6][14]

Experimental Protocol: Assessment of this compound's Effect on Insulin Signaling in Adipocytes [15]

  • Cell Culture:

    • Use primary rodent (e.g., from C57BL/6 mice) or human adipocytes.

  • Treatment:

    • Expose adipocytes to this compound (e.g., 100 nM) for a specified period (e.g., 48 hours).

  • Insulin Stimulation:

    • Acutely stimulate the cells with insulin at various concentrations (e.g., 1 nM, 10 nM).

  • Analysis of Akt Phosphorylation:

    • Lyse the cells and perform Western blotting to determine the phosphorylation status of Akt, a key downstream effector of the insulin signaling pathway.

  • Analysis of Insulin Receptor Substrate-1 (IRS-1):

    • Measure IRS-1 mRNA and protein levels using qPCR and Western blotting, respectively, to investigate the mechanism of insulin resistance.

Signaling Pathway: this compound-Induced Insulin Resistance

The following diagram illustrates the proposed mechanism by which this compound impairs insulin signaling in adipocytes.

cluster_cell Adipocyte This compound This compound IRS1 IRS-1 (Insulin Receptor Substrate-1) This compound->IRS1 reduces expression and stability PI3K PI3K (Phosphoinositide 3-kinase) IRS1->PI3K activates Akt Akt (Protein Kinase B) PI3K->Akt activates Akt_P Phosphorylated Akt Akt->Akt_P Glucose_Uptake Glucose Uptake Akt_P->Glucose_Uptake promotes Insulin Insulin IR Insulin Receptor Insulin->IR binds IR->IRS1 activates

Caption: this compound impairs insulin signaling by reducing IRS-1 levels.

Glucocorticoid Receptor Activation

This compound has been shown to activate the glucocorticoid receptor (GR), which may contribute to its metabolic disruption effects.[16]

Experimental Protocol: Glucocorticoid Receptor Activation Assay [17][18]

  • Cell Line:

    • Use a suitable cell line expressing the glucocorticoid receptor, such as U2OS or A549 cells.

  • Assay Principle:

    • Utilize a transcription factor assay kit that detects the binding of activated GR to a specific DNA consensus sequence immobilized on a 96-well plate.

  • Procedure:

    • Prepare nuclear extracts from cells treated with this compound or a control compound (e.g., dexamethasone).

    • Add the nuclear extracts to the wells of the assay plate and incubate to allow for GR binding.

    • Detect the bound GR using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Measure the colorimetric signal at 450 nm.

Workflow: Glucocorticoid Receptor Activation Assay

The following diagram outlines the general workflow for a GR activation assay.

start Start: Treat cells with This compound or control extract Prepare Nuclear Extracts start->extract bind Incubate extracts in wells with GR consensus sequence extract->bind add_primary_ab Add primary antibody against activated GR bind->add_primary_ab add_secondary_ab Add HRP-conjugated secondary antibody add_primary_ab->add_secondary_ab develop Add developing solution add_secondary_ab->develop measure Measure absorbance at 450 nm develop->measure

Caption: Workflow for assessing glucocorticoid receptor activation.

Environmental Fate

This compound's stability in the environment is pH-dependent, with faster degradation occurring at higher pH values.[4] In aerobic media, it degrades to N,N-dimethyl-N'-(4-methylphenyl) sulfamide (DMST) and dimethylsulfamide.[4] The half-life of this compound is generally considered to be less than 14 days, while its degradation product, DMST, is more persistent with a half-life of 50-70 days.[4]

Conclusion

This technical guide provides a consolidated overview of the scientific literature on this compound. The presented data on its physicochemical properties, detailed analytical methods, and toxicological profile, particularly its role as an endocrine disruptor affecting insulin signaling and glucocorticoid receptor activation, offer a valuable resource for researchers, scientists, and professionals in drug development. The structured presentation of quantitative data and experimental protocols, along with visual diagrams of key pathways, facilitates a deeper understanding of this compound's characteristics and biological effects.

References

Tolylfluanid: Molecular and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the core molecular and physical data for Tolylfluanid, a fungicide and wood preservative. The information is presented for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Formula

This compound is an organic compound known for its application as an active ingredient in fungicidal products.[1] It is chemically designated as N-[dichloro(fluoro)methyl]sulfanyl-N-(dimethylsulfamoyl)-4-methylaniline.[2]

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for a variety of experimental and modeling applications.

PropertyValueSource
Molecular FormulaC10H13Cl2FN2O2S2[1][2][3][4][5][6]
Molecular Weight347.26 g/mol [4][6]
CAS Registry Number731-27-1[3][5]

References

Tolylfluanid Solubility: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolylfluanid is a broad-spectrum fungicide belonging to the sulfamide (B24259) class. Its efficacy and environmental fate are significantly influenced by its solubility in various media. Understanding the solubility of this compound in both aqueous and organic solvents is crucial for developing stable formulations, predicting its environmental transport and bioaccumulation potential, and designing effective analytical methods for its detection. This technical guide provides an in-depth overview of the solubility of this compound, including quantitative data, detailed experimental protocols, and a workflow for its solubility determination.

Data Presentation: Solubility of this compound

The solubility of this compound in water and a range of organic solvents has been determined and is summarized in the table below for easy comparison.

SolventTemperature (°C)SolubilityReference
Water200.9 mg/L[1][2]
Toluene200.9 g/mL[3]
Toluene251.06 g/mL[3]
Toluene301.2 g/mL[3]
Hexane200.03 g/mL[3]
Hexane250.05 g/mL[3]
Hexane300.05 g/mL[3]
AcetoneMiscible in all proportions[4]
EthanolMiscible in all proportions[4]
Ethyl acetateMiscible in all proportions[4]
Methylene chlorideMiscible in all proportions[4]

Experimental Protocols

The determination of a compound's solubility is a fundamental experimental procedure. Standardized methods are employed to ensure accuracy and reproducibility. Below are detailed methodologies for determining the solubility of this compound in water and organic solvents.

Determination of Water Solubility (OECD Guideline 105)

Given the low aqueous solubility of this compound (0.9 mg/L), the Column Elution Method , as described in OECD Guideline 105, is the most appropriate technique.[1][5][6][7]

Principle: A column is packed with an inert carrier material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time. When the concentration of several consecutive fractions is constant, it is considered to be the saturation concentration, i.e., the water solubility.[8][9][10]

Apparatus:

  • Thermostatted column with a porous support (e.g., glass frit).

  • Inert carrier material (e.g., glass beads, silica (B1680970) gel).

  • Constant-flow pump or leveling vessel to deliver water at a controlled rate.

  • Fraction collector.

  • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS)).

Procedure:

  • Preparation of the Column:

    • An excess of this compound is dissolved in a volatile organic solvent.

    • A known amount of the inert carrier material is coated with the this compound solution.

    • The solvent is evaporated under a gentle stream of nitrogen, leaving a thin layer of this compound on the carrier material.

    • The coated carrier material is packed into the column.

  • Elution:

    • Degassed, purified water is passed through the column at a constant, low flow rate. The temperature is maintained at 20 ± 0.5 °C.[1]

    • The eluate is collected in fractions of a defined volume.

  • Analysis:

    • The concentration of this compound in each fraction is determined using a validated analytical method (e.g., HPLC-UV or GC-MS).

  • Determination of Solubility:

    • A graph of concentration versus fraction number (or time) is plotted.

    • The solubility is the mean concentration of at least five consecutive fractions that are in the plateau region of the concentration curve (i.e., where the concentration is constant).

Determination of Solubility in Organic Solvents (Shake-Flask Method)

For determining the solubility of this compound in organic solvents, the Shake-Flask Method is a widely used and reliable technique.[2][11][12][13][14]

Principle: An excess amount of the solid solute is added to a known volume of the solvent in a flask. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear solution is determined.[11][14]

Apparatus:

  • Erlenmeyer flasks with stoppers.

  • Thermostatically controlled shaker or water bath.

  • Centrifuge or filtration apparatus (e.g., syringe filters).

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS).

Procedure:

  • Sample Preparation:

    • An excess amount of crystalline this compound is added to a flask containing a known volume of the organic solvent. "Excess" means that undissolved solid should be visible after the equilibration period.

  • Equilibration:

    • The flask is sealed and placed in a thermostatically controlled shaker or water bath.

    • The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary experiment can be conducted to determine the time required to reach equilibrium by taking samples at different time points.

  • Phase Separation:

    • After equilibration, the flask is allowed to stand at the test temperature to allow the undissolved solid to settle.

    • An aliquot of the supernatant is carefully withdrawn. To ensure no solid particles are transferred, the aliquot is centrifuged or filtered through a membrane filter compatible with the solvent.

  • Analysis:

    • The concentration of this compound in the clear, saturated solution is determined by a suitable and validated analytical method. The solution may need to be diluted with the same solvent to fall within the linear range of the analytical instrument.

  • Calculation:

    • The solubility is calculated from the measured concentration, taking into account any dilution factors. The experiment should be repeated at least in triplicate to ensure the reliability of the results.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the water solubility of this compound using the Column Elution Method.

G Workflow for this compound Water Solubility Determination (Column Elution Method) cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Dissolve this compound in Volatile Solvent B Coat Inert Carrier Material A->B C Evaporate Solvent B->C D Pack Column with Coated Carrier C->D E Pump Degassed Water Through Column at Constant T and Flow Rate D->E F Collect Eluate in Fractions E->F G Analyze this compound Concentration in Each Fraction (e.g., HPLC) F->G H Plot Concentration vs. Fraction Number G->H I Identify Plateau Region H->I J Calculate Mean Concentration of Plateau Fractions I->J Result Water Solubility of this compound J->Result

Caption: Workflow for determining the water solubility of this compound.

Conclusion

The solubility of this compound is a critical parameter that dictates its behavior in both biological and environmental systems. It exhibits very low solubility in water but is readily soluble in many common organic solvents. The standardized experimental protocols outlined in this guide, such as the OECD 105 column elution method for aqueous solubility and the shake-flask method for organic solvents, are essential for obtaining reliable and reproducible data. This information is indispensable for professionals in research and development for the formulation of effective and safe products containing this compound.

References

Tolylfluanid in Aqueous Environments: A Technical Guide to Hydrolysis and Photolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the abiotic degradation of Tolylfluanid in aqueous solutions, focusing on hydrolysis and photolysis. The information is targeted toward researchers, scientists, and professionals in drug development and environmental science, offering detailed data, experimental protocols, and degradation pathways.

Hydrolysis of this compound

This compound is susceptible to hydrolysis, with its stability being highly dependent on the pH of the aqueous solution. The primary degradation product of this compound hydrolysis is N,N-dimethyl-N'-p-tolylsulfamide (DMST).

Quantitative Hydrolysis Data

The rate of hydrolysis of this compound has been investigated at various pH levels and temperatures. The degradation follows first-order kinetics. The half-life (DT50) values are summarized in the table below.

pHTemperature (°C)Half-life (DT50)Reference
42211.7 - 12 days[1][2]
72229 - 29.1 hours[1]
7201.9 days[3]
9Room Temperature<10 minutes (immediately undetectable)[1][2]

Note: this compound's instability is so pronounced at pH 9 that a precise half-life calculation was not possible as the parent compound was not detected even in immediate sample analysis[1].

In contrast, the major hydrolysis product, DMST, is stable to further hydrolysis, with a calculated half-life of over a year at 22°C across pH 4, 7, and 9[1].

Experimental Protocol for Hydrolysis Studies

The following provides a generalized methodology for assessing the hydrolysis of this compound in aqueous solutions, based on cited studies.

Objective: To determine the rate of hydrolysis of this compound at different pH values and temperatures.

Materials:

  • This compound (analytical standard)

  • Sterile buffer solutions (pH 4, 7, and 9)

  • Acetonitrile (HPLC grade)

  • Water (deionized or HPLC grade)

  • Constant temperature incubator or water bath

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) and a C18 column.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

Procedure:

  • Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable organic solvent like acetonitrile. Aliquots of the stock solution are then added to the sterile buffer solutions (pH 4, 7, and 9) to achieve the desired initial concentration (e.g., 1 mg/L). The use of a small volume of organic solvent is recommended to minimize its effect on the hydrolysis rate.

  • Incubation: The test solutions are incubated in the dark at constant temperatures (e.g., 20°C, 30°C, 40°C)[1]. The exclusion of light is crucial to prevent any potential photolytic degradation.

  • Sampling: Samples are collected from each test solution at predetermined time intervals. The sampling frequency should be adjusted based on the expected degradation rate at each pH.

  • Sample Analysis: The concentration of this compound and its degradation product, DMST, in the collected samples is determined by a validated analytical method, typically reverse-phase HPLC[1].

  • Data Analysis: The degradation rate constants and half-lives (DT50) are calculated from the decline in the concentration of this compound over time using first-order reaction kinetics.

Hydrolysis Pathway of this compound

The hydrolysis of this compound involves the cleavage of the N-S (sulfamide) bond, leading to the formation of the stable metabolite DMST.

Hydrolysis_Pathway This compound This compound DMST DMST (N,N-dimethyl-N'-p-tolylsulfamide) This compound->DMST Hydrolysis (N-S bond cleavage) Other_Products Fluoride ion, Chloride ion, Sulfur, Carbon dioxide This compound->Other_Products

Caption: Hydrolytic degradation pathway of this compound.

Photolysis of this compound

The potential for photodegradation of this compound and its primary hydrolysis product, DMST, in aqueous solutions is a key factor in its environmental fate.

Direct and Indirect Photolysis

Direct photolysis of this compound in aqueous solution is not expected to be a significant degradation pathway. This is because this compound does not absorb light at wavelengths above 290 nm, which is the lower limit of solar radiation reaching the Earth's surface[1].

However, the major hydrolysis product, DMST, can undergo photodegradation. The photodegradation of DMST in natural waters is influenced by indirect phototransformation processes involving reactive species like triplet-state organic matter[4]. The rate of photodegradation of DMST is observed to be higher in coastal water compared to seawater or deionized water[4].

Quantitative Photolysis Data for DMST

While direct photolysis of this compound is negligible, the photolytic fate of its primary degradant, DMST, is relevant.

CompoundMediumHalf-life (DT50)Key FindingsReference
DMSTNatural Waters2.7 daysTransformation is considerably faster than DMSA (a related compound). Indirect photodegradation is the main process.[4]
DMSTAqueous SolutionMinimum of ~2 months (30° N) to 3 months (50° N)Estimated environmental direct photolysis half-life.[1]

The major phototransformation product of DMST in natural waters has been identified as N,N-dimethylsulfamide (DMS), which is generated through indirect photodegradation processes[4].

Experimental Protocol for Photolysis Studies

The following outlines a general methodology for assessing the photolysis of a substance like DMST in an aqueous solution.

Objective: To determine the rate and pathway of photolysis of DMST in aqueous solution.

Materials:

  • DMST (analytical standard)

  • Purified water (e.g., deionized, Milli-Q) and natural water samples (e.g., coastal water, seawater).

  • A light source that simulates natural sunlight (e.g., xenon arc lamp with appropriate filters) or a mercury lamp with a Duran 50 filter[1].

  • Quartz reaction vessels.

  • A chemical actinometer to measure the light intensity.

  • HPLC system for sample analysis.

  • Optionally, photosensitizers (e.g., humic acids) can be added to study indirect photolysis.

Procedure:

  • Preparation of Test Solutions: Solutions of DMST are prepared in the desired aqueous media (e.g., purified water, natural water) at a known concentration.

  • Irradiation: The test solutions in quartz vessels are exposed to the light source at a constant temperature (e.g., 25°C)[1]. Dark controls (vessels wrapped in aluminum foil) are run in parallel to account for any non-photolytic degradation.

  • Sampling: Aliquots are withdrawn from the irradiated and dark control solutions at specific time intervals.

  • Sample Analysis: The concentration of DMST and its photoproducts is quantified using a suitable analytical method like HPLC[1].

  • Quantum Yield Determination: The quantum yield (Φ) is calculated from the rate of disappearance of the compound and the measured rate of light absorption by the system. The environmental half-life can then be estimated using modeling software that incorporates the quantum yield and solar irradiance data for specific latitudes and seasons[1].

Photolysis Pathway of DMST

The photodegradation of DMST, the primary hydrolysis product of this compound, proceeds via indirect photolysis in natural waters to form DMS.

Photolysis_Pathway DMST DMST (N,N-dimethyl-N'-p-tolylsulfamide) DMS DMS (N,N-dimethylsulfamide) DMST->DMS Indirect Photodegradation Reactive_Species Triplet State Organic Matter, Singlet Oxygen, Hydroxyl Radicals Reactive_Species->DMST

Caption: Photodegradation pathway of DMST in natural waters.

Conclusion

The abiotic fate of this compound in aqueous environments is primarily governed by pH-dependent hydrolysis, leading to the formation of the stable metabolite DMST. Direct photolysis of this compound is insignificant. However, DMST is susceptible to indirect photodegradation in natural waters, forming DMS. Understanding these degradation pathways and kinetics is crucial for assessing the environmental risk and persistence of this compound. This guide provides foundational data and methodologies for professionals engaged in the study of this compound.

References

Environmental Fate and Degradation of Tolylfluanid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolylfluanid (N-[(dichlorofluoromethyl)thio]-N',N'-dimethyl-N-p-tolylsulfamide) is a broad-spectrum fungicide that has been utilized in agriculture to protect various crops from fungal diseases. Understanding its environmental fate and degradation is crucial for assessing its potential impact on ecosystems and for ensuring environmental safety. This technical guide provides an in-depth overview of the current scientific knowledge regarding the hydrolysis, photolysis, and microbial degradation of this compound in various environmental compartments. The information is presented to be a valuable resource for researchers, environmental scientists, and professionals involved in the development and regulation of agrochemicals.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are significant pathways for the transformation of this compound in the environment.

Hydrolysis

Hydrolysis is a primary degradation route for this compound in aqueous environments. The rate of hydrolysis is highly dependent on the pH of the solution. This compound is more stable under acidic conditions and hydrolyzes rapidly in neutral to alkaline conditions. The primary hydrolysis product is N,N-dimethyl-N'-p-tolylsulfamide (DMST).[1][2]

A standardized method to assess the abiotic hydrolysis of chemical substances is outlined in the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: "Hydrolysis as a Function of pH".

  • Test Substance: Radiolabelled (e.g., ¹⁴C) or non-labelled this compound of known purity.

  • Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4 (e.g., acetate (B1210297) buffer), pH 7 (e.g., phosphate (B84403) buffer), and pH 9 (e.g., borate (B1201080) buffer). The concentration of the test substance should not exceed 10⁻² M or half of its water solubility.

  • Test Conditions: The test is conducted in the dark to prevent photolysis. A preliminary test is often performed at 50 °C for 5 days to quickly assess stability. For substances that show degradation, definitive tests are conducted at controlled temperatures, typically in the range of 20-25 °C.

  • Sampling and Analysis: At appropriate time intervals, aliquots of the test solutions are withdrawn. The concentration of the parent compound and its degradation products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS). For radiolabelled studies, Liquid Scintillation Counting (LSC) can be used to quantify the total radioactivity, followed by chromatographic separation to identify and quantify the parent compound and metabolites.

  • Data Analysis: The degradation rate constants (k) and the half-lives (DT₅₀) are calculated for each pH value, assuming pseudo-first-order kinetics.

pHTemperature (°C)Half-life (DT₅₀)Reference
42212 days[1]
72229 hours[1]
922< 10 minutes[1]
7.7-8.0Not SpecifiedConsidered degraded after 14 days[2]
Photolysis in Water

Photolysis, or the degradation of a molecule by light, can be another important degradation pathway for this compound in the aquatic environment, particularly for its primary degradation product, DMST.

The OECD Guideline 316, "Phototransformation of Chemicals in Water – Direct Photolysis," provides a tiered approach to assess the direct photodegradation of a chemical.

  • Test Substance: A solution of this compound in purified, sterile water is prepared. The use of a radiolabelled test substance is recommended for accurate mass balance.

  • Light Source: A light source that simulates natural sunlight is used, such as a xenon arc lamp with appropriate filters to cut off wavelengths below 290 nm.

  • Test Conditions: The test is conducted at a constant temperature. Control samples are incubated in the dark to measure hydrolysis or other non-photolytic degradation.

  • Sampling and Analysis: Samples are taken from the irradiated and dark control solutions at various time points. The concentration of the parent compound and its photoproducts are determined by analytical methods like HPLC or LC-MS.

  • Quantum Yield and Half-life: The quantum yield, which is a measure of the efficiency of a photochemical process, is determined. This value can then be used in models to estimate the environmental half-life under different light conditions and geographical locations.

  • Specific quantitative data on the quantum yield and photolytic half-life of this compound itself is limited in the reviewed literature.

  • The primary hydrolysis product, DMST, undergoes photodegradation. The half-life of DMST in natural waters has been measured to be between 50 and 70 days.[2]

Biotic Degradation

Microbial degradation is a key process in the dissipation of this compound in soil and aquatic systems.

Aerobic Soil Metabolism

Under aerobic conditions, this compound is rapidly degraded in soil by microorganisms. The primary degradation pathway involves the cleavage of the N-S bond to form DMST. DMST is further degraded, albeit at a slower rate, to other metabolites, including dimethylsulfamide (DMS).

The OECD Guideline 307 provides a framework for studying the aerobic and anaerobic transformation of chemicals in soil.

  • Test Soil: Fresh soil samples with known characteristics (e.g., texture, organic carbon content, pH, microbial biomass) are used. The soil moisture is typically adjusted to 40-60% of its maximum water holding capacity.

  • Test Substance Application: Radiolabelled (¹⁴C) this compound is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 °C) in a flow-through system or biometer flasks that allow for the trapping of evolved ¹⁴CO₂ and other volatile organic compounds.

  • Sampling and Extraction: At various time intervals, replicate soil samples are taken and extracted with appropriate solvents (e.g., acetonitrile, methanol).

  • Analysis: The extracts are analyzed by methods such as HPLC with radiometric detection and/or LC-MS to identify and quantify the parent compound and its transformation products. The amount of non-extractable residues (bound residues) and mineralized ¹⁴CO₂ are also determined.

  • Data Analysis: The degradation half-lives (DT₅₀ and DT₉₀) of this compound and its major metabolites are calculated using appropriate kinetic models.

CompoundSoil TypeTemperature (°C)DT₅₀Major MetabolitesReference
This compoundNot specifiedNot specified< 1 dayDMST[3]
DMSTNot specifiedNot specified50-70 daysDimethylsulfamide (DMS)[2]

Environmental Mobility

The mobility of this compound and its degradation products in soil is a critical factor in determining their potential to leach into groundwater.

Soil Sorption

The sorption of a chemical to soil particles influences its availability for degradation and transport. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to assess the mobility of a substance.

The OECD Guideline 106 describes the batch equilibrium method to determine the soil adsorption/desorption coefficients.

  • Test Soils: A minimum of five different soil types with varying properties (organic carbon content, clay content, pH) are recommended.

  • Test Solutions: Solutions of the test substance (e.g., ¹⁴C-Tolylfluanid or DMST) are prepared in 0.01 M CaCl₂ solution. A range of concentrations is used to establish an adsorption isotherm.

  • Equilibration: Known masses of soil are equilibrated with the test solutions for a predetermined period (e.g., 24 hours) with agitation.

  • Analysis: After equilibration, the soil and aqueous phases are separated by centrifugation. The concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

  • Data Analysis: The adsorption coefficient (Kd) is calculated for each soil. The organic carbon normalized adsorption coefficient (Koc) is then determined by dividing Kd by the fraction of organic carbon in the soil.

CompoundKoc (mL/g)Mobility ClassificationReference
This compound2220Immobile[3]

Degradation Pathways and Experimental Workflows

The following diagrams illustrate the degradation pathways of this compound and the general experimental workflows for studying its environmental fate.

Hydrolysis_Pathway This compound This compound DMST DMST (N,N-dimethyl-N'-p-tolylsulfamide) This compound->DMST Hydrolysis (cleavage of N-S bond)

Caption: Hydrolysis degradation pathway of this compound.

Soil_Metabolism_Pathway This compound This compound DMST DMST This compound->DMST Rapid microbial degradation DMS Dimethylsulfamide DMST->DMS Further degradation Bound_Residues Bound Residues DMST->Bound_Residues CO2 CO2 (Mineralization) DMS->CO2

Caption: Aerobic soil metabolism pathway of this compound.

OECD_111_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare sterile buffer solutions (pH 4, 7, 9) B Prepare stock solution of this compound C Add this compound to buffer solutions B->C D Incubate in the dark at constant temperature C->D E Collect samples at time intervals D->E F Analyze samples by HPLC/LC-MS E->F G Calculate DT50 values F->G

Caption: Experimental workflow for a hydrolysis study (OECD 111).

OECD_307_Workflow cluster_prep Preparation cluster_exp Incubation cluster_analysis Analysis A Select and characterize test soils B Apply ¹⁴C-Tolylfluanid to soil samples A->B C Incubate in the dark at constant temperature B->C D Trap evolved ¹⁴CO₂ and volatiles C->D E Collect soil samples at time intervals C->E F Extract soil samples E->F G Analyze extracts by HPLC/LC-MS F->G H Quantify parent, metabolites, and ¹⁴CO₂ G->H I Determine DT50 and degradation pathway H->I

Caption: Experimental workflow for an aerobic soil metabolism study (OECD 307).

Conclusion

This compound is characterized by its rapid degradation in the environment, primarily through hydrolysis and aerobic soil metabolism. The main degradation product, DMST, is more persistent than the parent compound. The mobility of this compound in soil is low, suggesting a limited potential for leaching to groundwater. However, the fate of its more mobile degradation products warrants consideration in comprehensive environmental risk assessments. This guide provides a summary of the key processes governing the environmental fate of this compound, along with standardized methodologies for their investigation. Further research focusing on the photolytic degradation of this compound and the formation of minor degradation products would contribute to a more complete understanding of its environmental behavior.

References

Tolylfluanid metabolism in plant and animal models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tolylfluanid Metabolism in Plant and Animal Models

Introduction

This compound (N-dichlorofluoromethylthio-N′,N′-dimethyl-N-p-tolylsulfamide) is a broad-spectrum fungicide used in agriculture to protect fruit and ornamental plants against a variety of fungal diseases, including gray mold and late blight.[1] It is structurally related to dichlofluanid.[2] Understanding the metabolic fate of this compound in both plant and animal systems is crucial for assessing its toxicological risk, establishing maximum residue limits (MRLs), and ensuring food safety. This guide provides a detailed technical overview of the metabolic pathways, quantitative residue data, and experimental methodologies used to study this compound in various biological models.

Metabolism in Animal Models

Studies in animal models, primarily rats and lactating goats, demonstrate that this compound is rapidly and extensively absorbed, metabolized, and excreted following oral administration.[3][4] There is no evidence of significant accumulation in the body.[2]

Absorption, Distribution, and Excretion

Upon oral administration to rats, this compound is almost completely absorbed (>95%).[3] Peak plasma concentrations are typically reached within 1.5 to 2 hours.[3] The absorbed compound is then rapidly eliminated, primarily through urine (56-80%) and to a lesser extent, feces (12-36%), within 48 hours.[5][6] Biliary excretion accounts for approximately 14% of the total elimination.[3][4] Less than 0.5% of the administered dose is retained in the body after two days, with the highest residual concentrations found in the liver, kidneys, and thyroid.[2][3]

Metabolic Pathway

The biotransformation of this compound in animals is extensive, with no parent compound detected in urine or feces.[4] The metabolic pathway is dependent on the specific part of the molecule. The initial and most significant step is the cleavage of the N-S bond, which splits the molecule into two primary moieties.[7]

  • Metabolism of the Phenyl Moiety : The tolyl-dimethylsulfamide portion of the molecule forms N,N-dimethyl-N´-(4-methylphenyl)sulfamide (DMST). DMST is further metabolized through oxidation of the aryl-methyl group to form 4-hydroxymethyl-DMST, which is then oxidized to 4-(dimethylaminosulfonylamino)benzoic acid.[2] This benzoic acid derivative can be conjugated with glycine (B1666218) to yield the corresponding hippuric acid.[2] In urine, the major metabolite from the phenyl-labeled this compound is 4-(dimethylaminosulfonylamino)benzoic acid, accounting for about 68% of the total radioactive residue (TRR), along with a smaller amount of 4-(methylaminosulfonylamino)benzoic acid (approx. 5% of TRR).[2]

  • Metabolism of the Dichlorofluoromethylthio Moiety : The -SCCl2F side chain is metabolized to thiazolidine-2-thione-4-carboxylic acid (TTCA).[2][3] When rats are administered this compound labeled at the dichlorofluoromethyl carbon, TTCA is the main metabolite found in urine, accounting for 73-74% of the radioactivity.[2] This indicates that the side chain likely reacts with cysteine.[7]

The metabolic pathways are illustrated in the diagram below.

G This compound This compound Cleavage N-S Bond Cleavage This compound->Cleavage Parent_Feces This compound & DMST (minor in feces) This compound->Parent_Feces DMST DMST (N,N-dimethyl-N´-(4- methylphenyl)sulfamide) Cleavage->DMST Phenyl Moiety SideChain Dichlorofluoromethylthio Moiety Cleavage->SideChain Side Chain Hydroxymethyl_DMST 4-hydroxymethyl-DMST DMST->Hydroxymethyl_DMST Oxidation DMST->Parent_Feces TTCA TTCA (thiazolidine-2-thione-4- carboxylic acid) SideChain->TTCA Reaction with Cysteine BenzoicAcid 4-(dimethylaminosulfonylamino) benzoic acid Hydroxymethyl_DMST->BenzoicAcid Oxidation HippuricAcid Hippuric Acid Conjugate BenzoicAcid->HippuricAcid Glycine Conjugation Urine Excretion (Urine) BenzoicAcid->Urine TTCA->Urine Feces Excretion (Feces) Parent_Feces->Feces

Caption: Proposed metabolic pathway of this compound in animals.

Quantitative Data in Animal Models

The distribution of this compound and its metabolites varies across different tissues and excretory routes. The following tables summarize key quantitative findings from studies on rats and a lactating goat.

Table 1: Excretion and Residue of [U-phenyl-14C]this compound in Rats (48h post-dose)

Parameter Value (% of Administered Radioactivity)
Excretion
Urine 75 - 80%
Feces 14 - 25%
Expired Air ~0.06%
Residue
Total Body 0.07 - 0.20%

Source: Data compiled from JMPR evaluations.[3]

Table 2: Major Metabolites in Rat Excreta (% of Recovered Radioactivity)

Labeling Matrix Metabolite Percentage
[U-phenyl-14C] Urine 4-(dimethylaminosulfonylamino)benzoic acid ~68%
[U-phenyl-14C] Urine 4-(methylaminosulfonylamino)benzoic acid ~5%
[dichlorofluoromethyl-14C] Urine Thiazolidine-2-thione-4-carboxylic acid (TTCA) 73 - 74%
[U-phenyl-14C] Feces This compound (parent) ~8%
[U-phenyl-14C] Feces DMST ~7%

Source: Data compiled from FAO and INCHEM reports.[2][4]

Table 3: Distribution of Residues in a Lactating Goat (3 days at 10 mg/kg bw/day)

Tissue/Fluid Total Radioactive Residue (TRR) (mg/kg) Major Metabolites Identified
Liver 2.3 4-(dimethylaminosulfonylamino)benzoic acid, Hippuric acid conjugate
Kidney 0.29 4-(dimethylaminosulfonylamino)benzoic acid, Hippuric acid conjugate
Muscle 0.02 Demethylated metabolites (minor)
Fat 0.08 DMST
Milk (26h) 0.04 4-(dimethylaminosulfonylamino)benzoic acid

Source: Data from a study by Ecker and Weber, 1995, as cited in the FAO report.[2]

Experimental Protocols

A representative experimental design for an animal metabolism study is outlined below.

G Workflow for Animal Metabolism Study Start Animal Selection (e.g., Wistar Rats, male & female) Radiolabeling Radiolabeling of this compound ([U-phenyl-14C] or [dichlorofluoromethyl-14C]) Start->Radiolabeling Dosing Oral Administration (Single dose, e.g., 2-100 mg/kg bw) Radiolabeling->Dosing Housing Housing in Metabolism Cages (Separate collection of urine, feces, expired air) Dosing->Housing Collection Sample Collection (Urine, feces, blood, tissues at intervals, e.g., 48h) Housing->Collection Analysis Analysis of Radioactivity (LSC for total radioactivity) Collection->Analysis MetaboliteID Metabolite Profiling & Identification (HPLC, GC, MS, NMR) Collection->MetaboliteID Quantification Quantification of Metabolites Analysis->Quantification MetaboliteID->Quantification

Caption: Generalized workflow for a this compound metabolism study in rats.

  • Test System : Wistar rats are commonly used.[4] Studies often include both male and female animals to assess sex differences.

  • Test Substance : this compound is radiolabeled, typically with 14C on either the phenyl ring or the dichlorofluoromethyl group, to facilitate tracing.[2]

  • Dosing : The test substance is administered orally, often by gavage, at various dose levels (e.g., 2 mg/kg bw and 100 mg/kg bw) to assess dose-dependency.[4][6]

  • Sample Collection : Animals are housed in metabolism cages that allow for the separate collection of urine, feces, and expired air over a period (e.g., 48 hours).[4] At the end of the study, blood and various tissues are collected.[3]

  • Analytical Methods : Total radioactivity in samples is quantified using Liquid Scintillation Counting (LSC). Metabolite separation and identification are performed using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural elucidation.[4]

Metabolism in Plant Models

Studies on the fate of this compound have been conducted on several crops, including apples, grapes, strawberries, and lettuce, after foliar application.[2]

Metabolic Pathway

Similar to animals, the primary metabolic step in plants is the cleavage of the N-S bond, yielding DMST and a derivative of the -SCCl2F side chain.[2] However, the subsequent transformations and the residue profile differ significantly.

  • The parent this compound is often the major component of the residue, particularly on the surface of the treated plant.[2] For instance, in lettuce, unchanged this compound accounted for over 90% of the total radioactive residue 21 days after application.[2]

  • DMST is further metabolized via several pathways, including hydroxylation of the phenyl ring and the aryl-methyl group.

  • The primary metabolites are hydroxylated derivatives of DMST, such as 4-hydroxymethyl-DMST, 2-hydroxyphenyl-DMST, and 3-hydroxyphenyl-DMST.[2]

  • These hydroxylated metabolites are then conjugated with sugars to form glucosides, which can be further conjugated to form more complex glycosides.[2]

  • The rate of metabolism varies between plant species. Grapes show a higher metabolic rate, where 4-hydroxymethyl-DMST-glucoside becomes the major residue component, compared to lettuce or apples where the parent compound dominates.[2]

G This compound This compound (Major component on surface) Cleavage N-S Bond Cleavage This compound->Cleavage DMST DMST Cleavage->DMST Hydroxymethyl_DMST 4-hydroxymethyl-DMST DMST->Hydroxymethyl_DMST Hydroxylation (methyl group) Hydroxyphenyl_DMST 2/3-hydroxyphenyl-DMST (minor) DMST->Hydroxyphenyl_DMST Hydroxylation (phenyl ring) Glucoside1 4-hydroxymethyl-DMST-glucoside Hydroxymethyl_DMST->Glucoside1 Conjugation (Glucose) Glucoside2 2/3-hydroxyphenyl-DMST-glucoside Hydroxyphenyl_DMST->Glucoside2 Conjugation (Glucose) ComplexGlycosides Complex Glycosides Glucoside1->ComplexGlycosides Further Conjugation Glucoside2->ComplexGlycosides Further Conjugation

Caption: Proposed metabolic pathway of this compound in plants.

Quantitative Data in Plant Models

The composition of the residue in plants is highly dependent on the plant species and the time after application.

Table 4: Residue Composition in Various Crops after Application of [U-phenyl-14C]this compound

Crop Time After Last Application (Days) This compound (% of TRR) DMST (% of TRR) 4-hydroxymethyl-DMST-glucoside (% of TRR) 2-hydroxyphenyl-DMST-glucoside (% of TRR)
Lettuce 7 >90% Identified as minor Identified as minor -
Apple (Fruit) 14 86.8% 2.1% 0.8% -
Grape (Fruit) 35 12.1% 1.8% 27.6% 13.9%
Strawberry (Fruit) 14 75.9% 7.3% 0.8% -

Source: Data compiled from the FAO JMPR evaluation.[2]

Experimental Protocols

A typical protocol for a plant metabolism study involves the following steps.

  • Test System : The specific crop of interest (e.g., apples, grapes, lettuce) grown under controlled greenhouse or field conditions.[2]

  • Test Substance : Application of radiolabeled this compound (e.g., [U-phenyl-14C]this compound) to the foliage of the plants to simulate agricultural use.[2]

  • Sample Collection : Harvesting of plant parts (leaves, fruits) at various time intervals after the final application (e.g., 7, 14, 21, 35 days).[2]

  • Residue Analysis :

    • Surface residues are often removed by washing with a solvent (e.g., methanol) to differentiate from absorbed residues.[2]

    • Plant material is homogenized and extracted with solvents like acetonitrile/water.

    • Total radioactivity in extracts and unextracted solids is determined by LSC.

    • Metabolite profiling and identification are conducted using techniques such as TLC, HPLC, and GC-MS.[2]

Conclusion

The metabolism of this compound proceeds via a common initial step in both plant and animal models: the cleavage of the N-S bond to form DMST. However, the subsequent metabolic pathways diverge significantly.

  • In animals , metabolism is rapid and leads to the formation of polar, readily excretable products such as 4-(dimethylaminosulfonylamino)benzoic acid and TTCA. The parent compound is not found in excreta, indicating complete biotransformation.

  • In plants , the parent this compound often remains the major residue component, especially on the plant surface. Metabolism is generally slower and leads to the formation of hydroxylated DMST derivatives and their subsequent conjugation with sugars to form glucosides and more complex glycosides.

These differences highlight the distinct enzymatic systems and detoxification strategies present in animals and plants. A thorough understanding of these divergent pathways is essential for professionals in research and regulatory affairs to accurately assess the safety and dietary risk associated with the use of this compound in agriculture.

References

A Technical Guide to the Toxicological Profile and Safety of Tolylfluanid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tolylfluanid (IUPAC name: N-dichlorofluoromethylthio-N′,N′-dimethyl-N-p-tolylsulfamide) is a broad-spectrum fungicide belonging to the phenylsulfamide (B95276) chemical class.[1][2] It exhibits protective action against a variety of fungal pathogens and has seen use in agriculture on fruits, vegetables, and ornamental plants, as well as in wood preservatives.[1][3] Given its application in food crops, a thorough understanding of its toxicological profile and the establishment of safety benchmarks are critical for risk assessment. This technical guide provides an in-depth review of the pharmacokinetics, toxicological endpoints, and established safety data for this compound, intended for researchers, toxicologists, and drug development professionals.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in animal models, primarily rats and goats, indicate that this compound is rapidly and extensively absorbed, metabolized, and excreted.

  • Absorption: Following oral administration in rats, this compound is quickly and almost completely absorbed (>95%).[2][4] Peak plasma concentrations are typically reached within 1.5 hours.[4]

  • Distribution: After absorption, this compound is distributed throughout the body. The highest concentrations of residues have been observed in the thyroid gland, kidneys, and liver.[4] However, the compound does not appear to accumulate significantly in the body, with less than 2% of a dose being retained after 48 hours.

  • Metabolism: this compound undergoes extensive metabolism. The primary and initial metabolic step is the cleavage of the N-S bond to form N,N-dimethyl-N´-(4-methylphenyl)sulfamide (DMST), which is a major metabolite.[2] Further metabolism depends on the part of the molecule. The dichlorofluoromethylthio side chain is metabolized primarily to thiazolidine-2-thione-4-carboxylic acid (TTCA), which accounted for over 70% of urinary metabolites in one study.[2][5] The tolyl-sulfamide moiety is metabolized to compounds such as 4-(dimethylaminosulfonylamino)benzoic acid.[2][5]

  • Excretion: The elimination of this compound and its metabolites is rapid. In rats, 75-80% of the radioactivity from a radiolabeled dose is excreted in the urine and 14-25% in the feces within 48 hours.[4] In a study on a lactating goat, 49% of the administered dose was excreted in urine and 10% in feces within 50 hours.[4] Only a very small fraction (0.24%) was secreted into milk.[4]

Tolylfluanid_Metabolism This compound This compound cleavage N-S Bond Cleavage (Initial Step) This compound->cleavage dmst DMST (N,N-dimethyl-N'-(4-methylphenyl)sulfamide) cleavage->dmst Major Metabolite side_chain Dichlorofluoromethylthio Side Chain cleavage->side_chain tolyl_moiety Tolyl-sulfamide Moiety cleavage->tolyl_moiety ttca TTCA (Thiazolidine-2-thione-4-carboxylic acid) side_chain->ttca Metabolized to benzoic_acid 4-(dimethylaminosulfonylamino) benzoic acid tolyl_moiety->benzoic_acid Metabolized to

Caption: Simplified metabolic pathway of this compound.

Toxicological Profile

The toxicity of this compound has been evaluated through a range of studies, from acute exposure to long-term and specialized assays.

Acute Toxicity

This compound exhibits low acute toxicity via oral and dermal routes. The particle size of the inhaled substance can influence its toxicity, with smaller particles being more toxic.[4] It can act as a skin, eye, and respiratory tract irritant.[6][7]

Endpoint Species Route Value Reference
LD₅₀RatOral>5000 mg/kg bw[4][8]
LD₅₀RatDermal>5000 mg/kg bw[4][7][8]
LC₅₀ (4-hr)RatInhalation>0.16 - 1.0 mg/L air[4][8]
Skin IrritationRabbitDermalIrritant[6]
Eye IrritationRabbitOcularIrritant[6]
Skin SensitizationGuinea PigDermalMay cause sensitization[6][7]
Subchronic and Chronic Toxicity

Repeat-dose studies have been conducted in several species. The primary effects observed in long-term studies include impacts on body weight, liver, and bone.

Study Species NOAEL (M/F) LOAEL (M/F) Key Findings at LOAEL Reference
90-dayRat13 / 18 mg/kg/day46 / 60 mg/kg/dayDecreased body-weight gain[4]
2-yearRat20 / 20 mg/kg/day80 / 110 mg/kg/dayBone hyperostosis; Thyroid follicular cell adenomas/carcinomas[5]
2-yearMouse76.3 / 123.9 mg/kg/day-No evidence of carcinogenicity[5]
Carcinogenicity
Genotoxicity

The genotoxicity data for this compound is mixed. Some sources classify it as a genotoxin, while others report negative or ambiguous results.[1][6][8] A review of regulatory data suggests it may cause chromosome aberrations but is negative for gene mutation and DNA damage/repair assays.[8] This suggests a potential for clastogenic, but not mutagenic, activity.

Reproductive and Developmental Toxicity

This compound has been assessed for its potential to cause reproductive and developmental effects.

  • In a two-generation reproductive toxicity study in rats, adverse effects such as decreased pup body weight, reduced litter size, and lower lactation index were observed, but only at dose levels that also caused parental toxicity.[5][9] The NOAEL for reproductive toxicity was established in the absence of parental toxicity.

  • Developmental toxicity studies in rats showed no evidence of teratogenicity.[9] In rabbits, developmental effects were noted, but again, only at doses that were maternally toxic.[9]

  • More recent studies have highlighted potential developmental effects. Perinatal exposure in mice was found to induce sex-specific metabolic dysfunction in adult offspring, linking it to endocrine disruption.[10][11] Studies in zebrafish embryos have shown that this compound can disrupt organogenesis, particularly of motor neurons and the liver.[12][13]

Study Type Species NOAEL LOAEL Key Findings at LOAEL Reference
2-Generation ReproductionRat-57.5 mg/kg/dayDecreased pup body weights and litter size (with parental toxicity)[5]
DevelopmentalRabbit--Developmental effects only at maternally toxic doses[9]
Neurotoxicity and Endocrine Disruption

An acute neurotoxicity study in rats served as the basis for the acute reference dose (ARfD) set by the U.S. EPA for the general population.[5] However, some sources state there is no evidence of CNS toxicity.[6]

This compound is considered an endocrine-disrupting chemical.[10][14] Research indicates that it can disrupt glucocorticoid receptor signaling.[10] This mechanism is thought to contribute to its ability to promote adipocyte differentiation and induce metabolic dysfunction, as observed in both in vitro and in vivo studies.[15]

Safety Data and Exposure Limits

Regulatory bodies have established health-based guidance values to ensure consumer safety from dietary exposure to this compound residues.

Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD)

The ADI represents an estimate of the amount of a substance in food or drinking water that can be consumed daily over a lifetime without presenting an appreciable risk to health. The ARfD is an estimate of the amount of a substance that can be ingested in a period of 24 hours or less without appreciable health risk.

Value Issuing Body Value (mg/kg bw) Basis/Comments Reference
ADIJMPR (2002)0.08Based on long-term toxicity studies[16]
ARfDJMPR (2002)0.5Based on acute toxicity data[4][16]
aPADU.S. EPA0.17For general population, based on acute neurotoxicity in rats[5]
aPADU.S. EPA0.083For females (13-50 yrs), based on developmental toxicity in rabbits[5]

JMPR: Joint FAO/WHO Meeting on Pesticide Residues; aPAD: Acute Population Adjusted Dose

Maximum Residue Limits (MRLs)

MRLs are the highest level of a pesticide residue that is legally tolerated in or on food or feed when pesticides are applied correctly. These values vary by commodity and jurisdiction.

Commodity MRL (mg/kg) Jurisdiction/Source Reference
Hops, dry30 - 50U.S. / International[5][17]
Grapes3 - 11U.S. / International[5][17]
Strawberry5International[17]
Apple5U.S.[5]
Tomato2U.S.[5]
Blackberries5International[17]
Pome Fruits1New Zealand[18]

Experimental Methodologies

Detailed protocols are essential for the interpretation and replication of toxicological studies. Below are generalized methodologies for key experiments based on published summaries.

Protocol: Lactating Goat Metabolism Study

This study aims to determine the absorption, distribution, metabolism, and excretion of a substance in a lactating ruminant.

Goat_Metabolism_Workflow start Select Lactating Goat dosing Oral Gavage Dosing (e.g., 10 mg/kg bw/day for 3 days) with ¹⁴C-labeled this compound start->dosing collection Sample Collection During Dosing Period dosing->collection urine_faeces Urine & Feces (e.g., 24h intervals) collection->urine_faeces milk Milk (e.g., pre-dose and 8h post-dose) collection->milk blood Blood (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h post-first dose) collection->blood sacrifice Sacrifice (e.g., 2h after final dose) collection->sacrifice analysis Analysis of Radioactivity (LSC, HPLC, MS) - Quantify total residues - Identify metabolites urine_faeces->analysis milk->analysis blood->analysis tissues Tissue Collection (Liver, Kidney, Muscle, Fat) sacrifice->tissues tissues->analysis end Determine ADME Profile analysis->end

Caption: Experimental workflow for a lactating goat metabolism study.
  • Test System: A single lactating goat.[2][4]

  • Test Substance: Radiolabeled ([¹⁴C]-ring-labelled) this compound administered orally via gavage.[2][4]

  • Dosing Regimen: Daily dosing for 3 consecutive days at a concentration such as 10 mg/kg body weight.[2][4]

  • Sample Collection:

    • Urine and feces are collected at 24-hour intervals.[4]

    • Milk is sampled prior to dosing and at specified intervals (e.g., 8 hours) after dosing.[4]

    • Blood is drawn at multiple time points after the first dose to determine plasma kinetics.[4]

  • Termination: The animal is sacrificed shortly after the final dose (e.g., 2 hours post-dose) to assess residue levels at peak concentration.[4]

  • Analysis: Edible tissues (liver, kidney, muscle, fat) are collected. All samples (excreta, milk, tissues) are analyzed for total radioactivity and metabolite profiling using techniques like Liquid Scintillation Counting (LSC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[2]

Protocol: Two-Generation Rat Reproductive Toxicity Study

This study evaluates the effects of a substance on male and female reproductive performance and on the growth and development of offspring over two generations.

Two_Gen_Rat_Workflow p_gen_dosing P Generation Dosing (Male & Female Rats) - Control + ≥3 Dose Groups - Dosing via diet/gavage pre-mating p_gen_mating P Generation Mating (1:1) p_gen_dosing->p_gen_mating f1_litters F1 Litters Born - Assess litter size, viability, sex ratio, birth weight p_gen_mating->f1_litters p_gen_necropsy P Generation Necropsy - Gross pathology - Organ weights - Histopathology of reproductive organs p_gen_mating->p_gen_necropsy After littering f1_weaning F1 Pups Weaned - Assess pup weights, clinical signs - Select F1 parents for next generation f1_litters->f1_weaning f1_gen_dosing F1 Generation Dosing (Selected Pups) - Continue dosing from weaning through maturity f1_weaning->f1_gen_dosing f1_gen_mating F1 Generation Mating f1_gen_dosing->f1_gen_mating f2_litters F2 Litters Born - Assess same endpoints as F1 f1_gen_mating->f2_litters f1_f2_necropsy F1 & F2 Necropsy - Gross pathology - Organ weights - Histopathology f1_gen_mating->f1_f2_necropsy After littering f2_litters->f1_f2_necropsy At weaning end Determine NOAEL for Parental, Reproductive, & Offspring Toxicity f1_f2_necropsy->end

Caption: Generalized workflow for a two-generation reproductive toxicity study.
  • Test System: Male and female rats (e.g., Wistar strain).

  • Study Design:

    • P (Parental) Generation: Animals are assigned to a control group and at least three dose groups. Dosing begins before mating and continues through gestation and lactation.

    • F1 Generation: P animals are mated to produce F1 litters. Offspring are assessed for viability, growth, and development. At weaning, a subset of F1 animals is selected to become the parents for the next generation and continue on the test diet.

    • F2 Generation: F1 parents are mated to produce F2 litters, which are assessed similarly to the F1 generation until weaning.

  • Endpoints:

    • Parental: Clinical signs, body weight, food consumption, mating performance, fertility, gestation length, and terminal pathology (organ weights, histopathology).

    • Offspring: Litter size, number of live/dead pups, sex ratio, pup survival, body weight gain, and developmental landmarks.

  • Outcome: The study identifies the No-Observed-Adverse-Effect Level (NOAEL) for parental systemic toxicity, reproductive toxicity, and offspring toxicity.

References

Endocrine Disrupting Properties of Tolylfluanid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Tolylfluanid

This compound (N-dichlorofluoromethylthio-N',N'-dimethyl-N-p-tolylsulfamide) is a fungicide used to control a variety of fungal diseases on fruits, vegetables, and ornamental plants. Its chemical structure is presented below. Due to its widespread use, concerns have been raised about its potential impact on human health, particularly its ability to interfere with the endocrine system.

Endocrine Disrupting Mechanisms of this compound

The primary endocrine-disrupting activity of this compound identified to date is its agonistic action on the glucocorticoid receptor (GR).

Glucocorticoid Receptor Activation

This compound has been shown to act as a GR agonist, mimicking the effects of endogenous glucocorticoids like cortisol. This activation of the GR signaling pathway is believed to be the central mechanism underlying its observed metabolic effects. In silico analysis suggests that this compound can interact with the ligand-binding pocket of the GR.[1] Upon binding, this compound promotes the translocation of the GR to the nucleus, where it modulates the transcription of target genes involved in various metabolic processes.

cluster_nucleus Cell Nucleus This compound This compound GR Glucocorticoid Receptor (GR) (inactive) This compound->GR Binds to GR_active Activated GR Complex GR->GR_active Activation & Translocation GRE Glucocorticoid Response Element (GRE) GR_active->GRE Binds to Nucleus Nucleus Gene_Transcription Target Gene Transcription GRE->Gene_Transcription Metabolic_Effects Metabolic Effects (Adipogenesis, Insulin (B600854) Resistance) Gene_Transcription->Metabolic_Effects

Figure 1: this compound-mediated glucocorticoid receptor signaling pathway.
Other Potential Endocrine Pathways

While the evidence for GR activation is substantial, the effects of this compound on other endocrine pathways, such as androgen, estrogen, and thyroid hormone signaling, are less characterized. Further research is needed to fully elucidate its activity on these systems.

In Vitro and In Vivo Effects of this compound

In Vitro Studies
  • Adipocyte Differentiation: this compound has been demonstrated to promote the differentiation of preadipocytes into mature adipocytes, a key process in the development of adipose tissue.[2] This effect is consistent with its GR agonist activity.

  • Insulin Signaling: Studies have shown that this compound impairs insulin signaling in primary adipocytes, leading to a state of insulin resistance.[3] This is a significant finding as it links this compound exposure to a key feature of metabolic syndrome.

In Vivo Studies

Animal studies, primarily in mice, have provided further evidence for the metabolic-disrupting effects of this compound.

  • Metabolic Dysfunction: Dietary exposure to this compound in male mice has been shown to promote global metabolic dysfunction, including increased body weight, adiposity, glucose intolerance, and insulin resistance.[4][5]

  • Developmental Exposure: Developmental exposure to this compound has been found to induce sex-specific metabolic disruptions in later life.[6] This highlights the potential for early-life exposure to have long-lasting health consequences.

Quantitative Data Summary

As of the latest literature review, specific quantitative data on the binding affinities (Kᵢ) or functional potencies (IC₅₀/EC₅₀) of this compound for the glucocorticoid, androgen, and estrogen receptors, as well as its inhibitory effects on steroidogenic enzymes, are not publicly available. The following table summarizes the qualitative findings from key studies.

Endpoint System Observed Effect Reference
Glucocorticoid Receptor Activation In vitro (3T3-L1 preadipocytes)Augments GR-dependent luciferase expression[1]
In vitro (Primary adipocytes)Mimics glucocorticoid gene transcription profile[1]
In vivo (Male mice)Increased adipose GR signaling[4]
Adipocyte Differentiation In vitro (3T3-L1 preadipocytes)Promotes differentiation into adipocytes[2]
Insulin Signaling In vitro (Primary rodent and human adipocytes)Impairs insulin signaling, induces insulin resistance[3]
Metabolic Effects In vivo (Male mice)Increased body weight, adiposity, glucose intolerance, insulin resistance[4][5]
Developmental Effects In vivo (Mice)Sex-specific metabolic disruptions in offspring after developmental exposure[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the endocrine-disrupting properties of this compound.

Glucocorticoid Receptor (GR) Competitive Binding Assay

Objective: To determine the ability of a test compound to compete with a radiolabeled ligand for binding to the glucocorticoid receptor.

Materials:

  • Rat liver cytosol (source of GR)

  • [³H]-Dexamethasone (radiolabeled ligand)

  • Test compound (this compound)

  • Dexamethasone (unlabeled competitor)

  • Tris-HCl buffer, pH 7.4

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare rat liver cytosol according to standard laboratory procedures.

  • In a series of microcentrifuge tubes, add a fixed concentration of [³H]-Dexamethasone.

  • For the total binding tubes, add buffer only.

  • For the non-specific binding tubes, add a saturating concentration of unlabeled Dexamethasone.

  • For the competition tubes, add increasing concentrations of the test compound (this compound).

  • Add an equal amount of rat liver cytosol to all tubes.

  • Incubate the tubes at 4°C for a specified time (e.g., 18-24 hours) to reach equilibrium.

  • Separate bound from free radioligand using a method such as dextran-coated charcoal or hydroxylapatite.

  • Measure the radioactivity in the bound fraction using a scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis P1 Prepare Rat Liver Cytosol I1 Mix Reagents: - [³H]-Dexamethasone - Cytosol - Test Compound (or buffer/unlabeled ligand) P1->I1 P2 Prepare Reagents ([³H]-Dexamethasone, Test Compound) P2->I1 I2 Incubate at 4°C I1->I2 S1 Separate Bound & Free Ligand I2->S1 S2 Measure Radioactivity (Scintillation Counting) S1->S2 A1 Calculate % Specific Binding S2->A1 A2 Plot Dose-Response Curve A1->A2 A3 Determine IC₅₀ A2->A3

Figure 2: Workflow for a glucocorticoid receptor competitive binding assay.
Aromatase Inhibition Assay

Objective: To determine the ability of a test compound to inhibit the activity of the aromatase enzyme.

Materials:

  • Human placental microsomes (source of aromatase)

  • [1β-³H]-Androstenedione (radiolabeled substrate)

  • Test compound (this compound)

  • NADPH regenerating system

  • Chloroform

  • Activated charcoal

  • Scintillation counter

Procedure:

  • Prepare human placental microsomes according to standard procedures.

  • In a series of glass tubes, add the NADPH regenerating system.

  • Add increasing concentrations of the test compound (this compound) or a known inhibitor (e.g., letrozole) for positive controls.

  • Pre-incubate the tubes at 37°C for a short period.

  • Initiate the reaction by adding [1β-³H]-Androstenedione and the microsomal preparation.

  • Incubate at 37°C for a specified time (e.g., 20-30 minutes).

  • Stop the reaction by adding chloroform.

  • Separate the aqueous phase (containing the released ³H₂O) from the organic phase by centrifugation.

  • Treat the aqueous phase with activated charcoal to remove any remaining substrate.

  • Measure the radioactivity in the aqueous phase using a scintillation counter.

  • Calculate the percentage of aromatase inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.

3T3-L1 Preadipocyte Differentiation Assay

Objective: To assess the potential of a test compound to promote the differentiation of preadipocytes into adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Insulin, Dexamethasone, and IBMX (MDI differentiation cocktail)

  • Test compound (this compound)

  • Oil Red O stain

  • Isopropanol (B130326)

Procedure:

  • Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until confluent.

  • Two days post-confluency, induce differentiation by replacing the medium with DMEM containing 10% FBS, MDI cocktail, and the test compound (this compound) at various concentrations.

  • After 2-3 days, replace the medium with DMEM containing 10% FBS, insulin, and the test compound.

  • Continue to culture for another 2-3 days, then switch to DMEM with 10% FBS and the test compound, refreshing the medium every 2 days.

  • After a total of 8-10 days of differentiation, wash the cells with PBS and fix with 10% formalin.

  • Stain the cells with Oil Red O solution to visualize lipid droplets.

  • Wash the cells to remove excess stain.

  • Quantify the extent of differentiation by eluting the Oil Red O stain with isopropanol and measuring the absorbance at a specific wavelength (e.g., 510 nm).

Start Culture 3T3-L1 Preadipocytes to Confluency Induce Induce Differentiation (MDI Cocktail + this compound) Start->Induce 2 days post-confluency Maintain1 Maintain in Insulin-Containing Medium Induce->Maintain1 2-3 days Maintain2 Maintain in Growth Medium Maintain1->Maintain2 2-3 days Fix_Stain Fix and Stain (Oil Red O) Maintain2->Fix_Stain ~8-10 days total Quantify Quantify Lipid Accumulation Fix_Stain->Quantify

Figure 3: Experimental workflow for 3T3-L1 preadipocyte differentiation assay.

Conclusion

This compound exhibits clear endocrine-disrupting properties, primarily through its agonistic activity on the glucocorticoid receptor. This mechanism leads to significant downstream effects on metabolic processes, including adipogenesis and insulin signaling, as demonstrated in both in vitro and in vivo studies. While the qualitative effects are well-documented, a notable gap exists in the public domain regarding specific quantitative data on binding affinities and functional potencies for various endocrine receptors. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the endocrine-disrupting profile of this compound and other potential EDCs. Future research should prioritize the generation of quantitative data to enable more robust risk assessments and to fully understand the potential health implications of exposure to this compound.

References

Tolylfluanid's Mode of Action on Fungal Pathogens: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tolylfluanid is a broad-spectrum, protective fungicide belonging to the sulfamide (B24259) chemical class. Its fungicidal activity is attributed to a multi-site mode of action, which significantly reduces the likelihood of resistance development in fungal populations. The core mechanism of this compound involves the non-specific inhibition of numerous enzymes essential for fungal cell viability. This inhibition is primarily achieved through an electrophilic attack on sulfhydryl (thiol) groups present in the amino acid cysteine, a critical component of many proteins. This guide provides a detailed examination of the biochemical mechanisms, target sites, and cellular consequences of this compound exposure in fungal pathogens. It includes quantitative efficacy data, detailed experimental protocols for mode of action studies, and visualizations of key pathways and workflows.

Core Mechanism of Action: Reaction with Sulfhydryl Groups

This compound is classified under the Fungicide Resistance Action Committee (FRAC) code M6, which designates it as a multi-site activity fungicide.[1][2][3] The term "multi-site" signifies that the fungicide does not have a single, specific target protein, but rather interacts with a wide range of cellular components.[4] The primary mode of action for this compound is its reactivity with sulfhydryl (-SH) groups found in cysteine residues within fungal proteins.[5][6]

The this compound molecule contains a reactive dichlorofluoromethylthio (–SCCl₂F) group. This group is electrophilic and readily reacts with nucleophilic sulfhydryl groups of cysteine residues in enzymes and other proteins. This reaction forms a covalent bond, leading to the inactivation of the protein. Given the ubiquitous presence and functional importance of cysteine residues in enzymes involved in critical metabolic pathways, this non-specific inhibition disrupts numerous cellular processes simultaneously.

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Caption: Reaction of this compound with a Fungal Protein.

Cellular and Biochemical Consequences of this compound Action

The widespread inhibition of sulfhydryl-containing enzymes by this compound leads to a cascade of detrimental effects within the fungal cell.

Disruption of Fungal Respiration

While not a specific inhibitor of a single complex in the electron transport chain, this compound's reaction with sulfhydryl groups can impair enzymes involved in cellular respiration. Key enzymes in glycolysis and the Krebs cycle, which are essential for producing the necessary substrates for respiration, contain reactive cysteine residues and are likely targets. This leads to a general disruption of energy production in the form of ATP, which is vital for all cellular activities.

Compromised Cell Membrane Integrity

Studies on compounds with similar modes of action have shown that the disruption of cellular processes by sulfhydryl-reactive fungicides can lead to a loss of cell membrane integrity.[7] This can be observed as increased electrolyte leakage from the fungal hyphae.[6][7] The compromised membrane is no longer able to maintain the proper ion gradients, leading to a loss of cellular homeostasis and eventual cell death.

Potential Disruption of Calcium Signaling

Research on the effects of phenylsulfamide (B95276) fungicides, including this compound, in mammalian cells has demonstrated a significant increase in intracellular calcium (Ca²⁺) levels.[8][9] This is caused by both the release of calcium from intracellular stores and an influx from the extracellular environment.[8] While this has not been directly confirmed in fungal cells, calcium signaling is a highly conserved and critical regulatory system in fungi, controlling processes such as hyphal growth, stress responses, and pathogenesis. Disruption of Ca²⁺ homeostasis by this compound could therefore be a contributing factor to its fungicidal activity.

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Fungal_Cellular_Targets cluster_cell Fungal Cell cluster_effects Cellular Effects This compound This compound Enzymes Sulfhydryl-Containing Enzymes (e.g., in Glycolysis, Krebs Cycle) This compound->Enzymes Reacts with -SH groups CellMembrane Cell Membrane This compound->CellMembrane Indirect Effect CaSignaling Calcium Homeostasis (Potential Target) This compound->CaSignaling Potential Effect EnzymeInhibition Enzyme Inactivation Enzymes->EnzymeInhibition MembraneDamage Increased Permeability & Electrolyte Leakage CellMembrane->MembraneDamage CaDisruption Disrupted Signaling & Stress Response CaSignaling->CaDisruption RespirationDisruption Disrupted Respiration (Reduced ATP) EnzymeInhibition->RespirationDisruption CellDeath Fungal Cell Death RespirationDisruption->CellDeath MembraneDamage->CellDeath CaDisruption->CellDeath

Caption: Putative Cellular Effects of this compound.

Quantitative Efficacy Data

Parameter Description Typical Range for Effective Fungicides
EC₅₀ / IC₅₀ The concentration of the fungicide that causes a 50% reduction in fungal growth or enzyme activity.Typically in the low µg/mL to µM range.
MIC The lowest concentration of the fungicide that prevents visible growth of the fungus.Varies depending on the fungal species and specific test conditions.

Experimental Protocols for Mode of Action Studies

The following protocols are representative of the methods used to investigate the multi-site mode of action of fungicides like this compound.

Assay for Inhibition of Sulfhydryl-Containing Enzymes

This assay measures the direct inhibitory effect of this compound on a model sulfhydryl-containing enzyme, such as papain or glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

Methodology:

  • Enzyme and Substrate Preparation: Prepare a stock solution of a sulfhydryl-containing enzyme (e.g., GAPDH from yeast) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Prepare a stock solution of the enzyme's substrate (e.g., glyceraldehyde-3-phosphate and NAD⁺ for GAPDH).

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Inhibition Assay: In a 96-well plate, add the enzyme solution to wells containing different concentrations of this compound or the solvent control. Incubate for a predetermined time (e.g., 15-30 minutes) to allow for the interaction between the inhibitor and the enzyme.

  • Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the substrate solution to all wells. Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. For the GAPDH reaction, this would be the increase in absorbance at 340 nm due to the production of NADH.

  • Data Analysis: Calculate the initial reaction rates for each this compound concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

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Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Enzyme, Substrate, & this compound Solutions A1 Add Enzyme & this compound to 96-well plate P1->A1 A2 Pre-incubate A1->A2 A3 Add Substrate to Initiate Reaction A2->A3 A4 Monitor Reaction Progress (e.g., Absorbance change) A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Plot % Inhibition vs. [this compound] D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for Sulfhydryl Enzyme Inhibition Assay.

Fungal Respiration Assay

This assay assesses the impact of this compound on the overall respiratory activity of fungal cells.

Methodology:

  • Fungal Culture: Grow the fungal pathogen of interest in a liquid medium to the mid-logarithmic phase.

  • Cell Preparation: Harvest the fungal mycelia by filtration, wash with a sterile buffer, and resuspend to a known cell density.

  • Respiration Measurement: Use an oxygen sensor system (e.g., a Clark-type electrode or a fluorescence-based sensor) to measure the rate of oxygen consumption of the fungal suspension.

  • Inhibitor Addition: After establishing a baseline respiration rate, add different concentrations of this compound to the fungal suspension and continue to monitor oxygen consumption.

  • Data Analysis: Compare the respiration rates before and after the addition of this compound to determine the extent of inhibition.

Cell Membrane Integrity Assay (Electrolyte Leakage)

This method quantifies damage to the fungal cell membrane by measuring the leakage of electrolytes into the surrounding medium.

Methodology:

  • Fungal Culture and Treatment: Grow the fungus in liquid culture and then expose the mycelia to various concentrations of this compound for a defined period.

  • Mycelia Harvesting and Washing: Harvest the treated mycelia by filtration and wash thoroughly with deionized water to remove any external electrolytes.

  • Conductivity Measurement: Resuspend the washed mycelia in a known volume of deionized water and measure the electrical conductivity of the suspension at different time points. An increase in conductivity indicates the leakage of electrolytes from the damaged cells.

  • Total Electrolyte Measurement: To determine the total electrolyte content, boil the fungal suspension to cause complete cell lysis and measure the maximum conductivity.

  • Data Analysis: Express the electrolyte leakage as a percentage of the total electrolyte content for each this compound concentration.

Conclusion

The mode of action of this compound on fungal pathogens is characterized by its multi-site activity, primarily involving the non-specific inhibition of sulfhydryl-containing enzymes. This broad-based attack on numerous essential cellular processes, including respiration and the maintenance of cell membrane integrity, makes it an effective fungicide with a low risk of resistance development. While the full range of its cellular effects, particularly on signaling pathways like calcium homeostasis in fungi, warrants further investigation, its established reactivity with thiols provides a solid foundation for its use in integrated pest management strategies. The experimental protocols outlined in this guide provide a framework for further research into the detailed biochemical and cellular impacts of this and other multi-site fungicides.

References

Methodological & Application

Application Note: Determination of Tolylfluanid in Food Matrices by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed analytical method for the quantification of the fungicide Tolylfluanid in various food matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The protocol outlines a robust sample preparation procedure based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by sensitive and selective GC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and professionals in food safety and drug development for the routine monitoring of this compound residues.

Introduction

This compound is a broad-spectrum fungicide used to control various fungal diseases on fruits, vegetables, and ornamental plants.[1] Due to its potential risks to human health, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food products.[2] Therefore, sensitive and reliable analytical methods are crucial for ensuring food safety and compliance with these regulations. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) offers excellent selectivity and sensitivity for the analysis of pesticide residues in complex food matrices.[3][4] The QuEChERS sample preparation method is a simple and effective technique for extracting a wide range of pesticides from various food samples.[5][6][7]

This application note details a complete workflow, from sample preparation to data analysis, for the determination of this compound using GC-MS/MS.

Experimental Protocols

Sample Preparation (QuEChERS Method)

This protocol is a generalized version of the QuEChERS method and may require optimization depending on the specific food matrix.[2][4][5]

1.1. Reagents and Materials:

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB) - Use with caution as it may adsorb planar pesticides.

  • C18 sorbent

  • Homogenizer

  • Centrifuge and 50 mL centrifuge tubes

  • Vortex mixer

1.2. Extraction Procedure:

  • Weigh 10-15 g of the homogenized food sample into a 50 mL centrifuge tube.[2][8][9]

  • Add 10-15 mL of acetonitrile (with 1% acetic acid for pH-dependent analytes).[8][9]

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.[5]

1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a 2 mL or 15 mL centrifuge tube containing the d-SPE cleanup sorbents. A common combination is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract.

  • Vortex the tube for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • The resulting supernatant is ready for GC-MS/MS analysis. The extract can be filtered through a 0.22 µm filter if necessary.

GC-MS/MS Analysis

The following are typical instrument conditions. These may need to be optimized for the specific instrument being used.

2.1. Gas Chromatography (GC) Conditions:

ParameterValue
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[9]
Injector Splitless mode[9]
Injector Temperature 250 - 280 °C[9]
Carrier Gas Helium, constant flow of 1.0 - 1.2 mL/min[9][10]
Oven Program Initial 60-80°C, hold for 1-2 min, ramp at 25-30°C/min to 150-170°C, then ramp at 4-10°C/min to 280-310°C, hold for 2-8 min.[9][11]
Injection Volume 1-2 µL[9][10]

2.2. Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)[12]
Ion Source Temperature 230 - 300 °C[12]
Acquisition Mode Multiple Reaction Monitoring (MRM)[12]
Collision Gas Argon or Nitrogen[4]

Data Presentation

Table 1: MRM Transitions for this compound

The selection of precursor and product ions is crucial for the selectivity and sensitivity of the method. The following MRM transitions are recommended for the analysis of this compound.

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Collision Energy (eV)Product Ion (Qualifier) (m/z)Collision Energy (eV)
This compound 238.0137.11591.120

Note: Collision energies should be optimized for the specific instrument used.[13][14]

Table 2: Method Validation Data (Typical Values)

The following table summarizes typical performance characteristics of the GC-MS/MS method for this compound analysis in food matrices.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.001 - 0.005 mg/kg[15]
Limit of Quantification (LOQ) 0.005 - 0.01 mg/kg[8][15]
Linearity (r²) > 0.99[8][16]
Recovery (%) 70 - 120%[15][17][18]
Repeatability (RSDr %) < 20%[15][17][18]

Visualizations

Experimental Workflow Diagram

Tolylfluanid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis sample Homogenized Sample extraction QuEChERS Extraction (Acetonitrile + Salts) sample->extraction 1. Weigh & Add Solvent centrifuge1 Centrifugation extraction->centrifuge1 2. Shake cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) centrifuge1->cleanup 3. Collect Supernatant centrifuge2 Centrifugation cleanup->centrifuge2 4. Vortex final_extract Final Extract centrifuge2->final_extract 5. Collect Supernatant gcmsms GC-MS/MS Analysis (MRM Mode) final_extract->gcmsms 6. Injection data_processing Data Processing (Quantification & Confirmation) gcmsms->data_processing report Final Report data_processing->report

Caption: Workflow for this compound analysis.

Conclusion

The described GC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in various food matrices. The combination of QuEChERS sample preparation and GC-MS/MS in MRM mode allows for high-throughput analysis while meeting the stringent requirements of regulatory standards. This application note serves as a comprehensive guide for laboratories involved in pesticide residue analysis.

References

Application Notes and Protocols for Tolylfluanid Residue Analysis in Agricultural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of tolylfluanid residues in various agricultural products. The methodologies described are based on established analytical techniques, primarily focused on the QuEChERS sample preparation method followed by chromatographic separation and mass spectrometric detection.

Introduction

This compound is a broad-spectrum sulfamide (B24259) fungicide used to control various fungal diseases in fruits, vegetables, and ornamental plants.[1] Due to its potential persistence in the environment and on agricultural commodities, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) to ensure consumer safety.[1] Accurate and sensitive analytical methods are therefore crucial for monitoring this compound residues in food products.

This document outlines detailed protocols for sample preparation and analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two of the most common and reliable techniques for pesticide residue analysis.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, speed, and minimal solvent usage.[2][3][4][5] The following protocol is a general guideline and may require optimization based on the specific matrix.

Materials:

Procedure:

  • Homogenization: Weigh a representative portion of the agricultural product (e.g., 10-15 g) and homogenize it to a uniform consistency. For dry samples, it may be necessary to add a specific amount of water to achieve proper homogenization.[2]

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standards if necessary.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).[2]

    • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.[2]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL or 15 mL centrifuge tube containing the appropriate d-SPE sorbents. The choice of sorbents depends on the matrix:

      • General Fruits and Vegetables: 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 per mL of extract.[2]

      • Pigmented Fruits and Vegetables (e.g., spinach, berries): Add 7.5-25 mg of GCB per mL of extract to the above mixture to remove pigments. Note that GCB can retain planar pesticides, so its use should be evaluated carefully.

    • Vortex the tube for 30 seconds to 1 minute.

  • Final Centrifugation and Collection:

    • Centrifuge the d-SPE tube for 2-5 minutes at high speed.

    • Carefully collect the supernatant.

    • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

    • For LC-MS/MS analysis, the extract may be diluted with water or mobile phase.[2] For GC-MS/MS analysis, the extract can often be injected directly.

Instrumental Analysis

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6][7][8][9]

Typical LC Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate
Gradient Optimized for separation of this compound and its metabolites (e.g., start at 5-10% B, ramp up to 95-100% B)
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 2 - 10 µL
Column Temperature 40 °C

Typical MS/MS Parameters (ESI+):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Collision Gas Argon
MRM Transitions Specific precursor/product ion pairs for this compound and its metabolite DMST must be optimized.

Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.[10][11][12][13]

Typical GC Parameters:

ParameterValue
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 - 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Start at 60-80°C, hold for 1-2 min, ramp to 280-300°C at 10-25°C/min, hold for 5-10 min

Typical MS/MS Parameters:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 - 280 °C
Collision Gas Argon or Nitrogen
MRM Transitions Specific precursor/product ion pairs for this compound must be optimized.

Data Presentation

The following table summarizes typical validation data for the analysis of fungicides in agricultural products using QuEChERS extraction and chromatographic techniques. Note that these values are indicative and will vary depending on the specific matrix, instrumentation, and laboratory conditions.

AnalyteMatrixMethodLOD (mg/kg)LOQ (mg/kg)Recovery (%)RSD (%)Reference
This compoundAgricultural ProductsGC-MS/MS-0.0186.7 - 96.1< 19.9[13]
This compoundLiver FractionsGC-MS-0.868> 93< 3.4[10]
Various PesticidesFruits & VegetablesLC-MS/MS0.0009 - 0.0230.0019 - 0.03880.0 - 109.8< 13.4[14]
Various PesticidesTomatoUPLC-MS/MS-0.0170 - 120< 20[15]
Various PesticidesFood MatricesGC-MS0.001 - 0.0920.002 - 0.307--[16]
Various PesticidesOnion & TomatoGC-MS0.00014 - 0.00240.00046 - 0.0083--[17]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Visualizations

Experimental Workflow

experimental_workflow sample Sample Homogenization (10-15g) extraction QuEChERS Extraction - 10 mL Acetonitrile - Salts sample->extraction centrifuge1 Centrifugation (≥3000g, 5 min) extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dspe d-SPE Cleanup - MgSO4, PSA, C18 - (GCB for pigments) supernatant->dspe centrifuge2 Centrifugation (5 min) dspe->centrifuge2 filter Syringe Filtration (0.22 µm) centrifuge2->filter analysis Instrumental Analysis filter->analysis lcms LC-MS/MS analysis->lcms gcms GC-MS/MS analysis->gcms metabolic_pathway This compound This compound dmst DMST (N,N-dimethyl-N'-p-tolylsulfamide) This compound->dmst Cleavage dichlorofluor [Dichlorofluoromethylthio moiety] This compound->dichlorofluor hydroxymethyl_dmst 4-hydroxymethyl-DMST dmst->hydroxymethyl_dmst Oxidation benzoic_acid_metabolite 4-(dimethylaminosulfonylamino) benzoic acid hydroxymethyl_dmst->benzoic_acid_metabolite Oxidation ttca TTCA (thiazolidine-2-thione-4-carboxylic acid) dichlorofluor->ttca Reaction with cysteine

References

Application Note: High-Throughput Analysis of Tolylfluanid in Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the extraction and quantification of the fungicide Tolylfluanid from various soil matrices. The methodology is tailored for researchers, scientists, and professionals in environmental monitoring and agricultural science. The featured method is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a robust and sensitive analytical technique.[1][2] This document includes comprehensive experimental protocols, data presentation in tabular format for easy interpretation, and visual diagrams to elucidate the workflow and key processes.

Introduction

This compound is a broad-spectrum fungicide used to control various fungal diseases in fruits, vegetables, and ornamental plants.[3][4] Its presence and persistence in soil are of significant environmental concern due to potential groundwater contamination and effects on non-target organisms.[5] Accurate and reliable quantification of this compound in soil is crucial for environmental risk assessment and regulatory compliance. Soil, being a complex matrix, presents analytical challenges due to the presence of interfering substances.[5][6] The QuEChERS method has emerged as a highly effective sample preparation technique for multi-residue pesticide analysis in complex matrices like soil, offering high recovery rates and simplified cleanup steps.[1][5][6][7][8]

Materials and Reagents

  • Solvents: Acetonitrile (B52724) (ACN), Water (Milli-Q or equivalent), Formic Acid. All solvents should be HPLC or LC-MS grade.

  • Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Citrate Tribasic Dihydrate, Sodium Citrate Dibasic Sesquihydrate.

  • d-SPE Sorbents: Primary Secondary Amine (PSA), C18.

  • Standards: this compound analytical standard.

  • Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringes, and 0.22 µm syringe filters.

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of this compound in acetonitrile at a concentration of 100 µg/mL. From this stock, prepare a series of working standard solutions by serial dilution in acetonitrile to construct a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 ng/mL). Matrix-matched calibration standards should be prepared by spiking blank soil extract with the working standards to compensate for matrix effects.[9]

Sample Preparation and Extraction (QuEChERS Method)
  • Sample Collection and Pretreatment: Collect soil samples from the upper 10 cm layer. Air-dry the samples at room temperature, and then sieve them through a 2 mm mesh to remove stones and debris.[7]

  • Hydration: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. Add 8 mL of water and vortex for 30 seconds to hydrate (B1144303) the soil. Let it stand for 30 minutes. For moist soils, the amount of water added should be adjusted based on the soil's moisture content.[6][8]

  • Extraction: Add 10 mL of 1% formic acid in acetonitrile to the centrifuge tube.[7] Cap the tube and shake vigorously for 1 minute using a vortex mixer to ensure thorough mixing and extraction of this compound from the soil matrix.[6]

  • Salting Out: Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate Tribasic Dihydrate, and 0.5 g Sodium Citrate Dibasic Sesquihydrate).[7] Immediately cap and shake vigorously for 1 minute. The addition of salts induces phase separation between the aqueous and organic layers.

  • Centrifugation: Centrifuge the tubes at ≥ 3000 rcf for 5 minutes.[6] This will result in a clear separation of the acetonitrile layer (supernatant) containing the extracted analytes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer: Carefully transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Cleanup: Vortex the tube for 30 seconds to facilitate the removal of interfering matrix components. PSA helps in removing organic acids, fatty acids, and sugars, while C18 removes non-polar interferences.

  • Centrifugation: Centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes to pellet the d-SPE sorbents.[6]

  • Final Extract: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Parameters: Monitor the specific precursor-to-product ion transitions for this compound.

Quantitative Data Summary

The following table summarizes the typical performance data for the analysis of this compound in soil using the described method.

ParameterValueReference
Limit of Quantification (LOQ) 0.01 mg/kg[9][10][11]
Limit of Detection (LOD) 0.003 mg/kg[9]
Recovery Rate 85-110%[9][10]
Repeatability (RSDr) < 15%[10]
Reproducibility (RSDw) < 20%[10]
Linearity (r²) > 0.99[11][12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis Analysis soil_sample 10g Soil Sample hydration Hydration with 8mL H2O soil_sample->hydration extraction Add 10mL ACN + 1% Formic Acid Vortex 1 min hydration->extraction salting_out Add QuEChERS Salts Vortex 1 min extraction->salting_out centrifuge1 Centrifuge @ >=3000 rcf for 5 min salting_out->centrifuge1 supernatant Take 1mL Supernatant centrifuge1->supernatant dspe Add to d-SPE Tube (150mg MgSO4, 50mg PSA, 50mg C18) supernatant->dspe vortex2 Vortex 30 sec dspe->vortex2 centrifuge2 Centrifuge @ >=5000 rcf for 2 min vortex2->centrifuge2 final_extract Transfer Clean Extract centrifuge2->final_extract lcmsms LC-MS/MS Analysis final_extract->lcmsms logical_relationship start Start: Soil Sample extraction Extraction (ACN) start->extraction partitioning Phase Partitioning (Salting Out) extraction->partitioning Isolates Analyte cleanup Cleanup (d-SPE) partitioning->cleanup Removes Water quantification Quantification (LC-MS/MS) cleanup->quantification Removes Interferences end End: This compound Concentration quantification->end

References

Application Notes and Protocols for the Analysis of Tolylfluanid Formulations and Active Ingredient Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the quality control of Tolylfluanid, a broad-spectrum sulfamide (B24259) fungicide. The protocols detailed below are intended for the determination of the active ingredient content in technical materials and formulated products, as well as for the identification of potential impurities.

Active Ingredient and Formulation Overview

This compound (IUPAC name: N-{[dichloro(fluoro)methyl]sulfanyl}-N',N'-dimethyl-N-(4-methylphenyl)sulfuric diamide) is a fungicide used to control a variety of fungal diseases on fruits, vegetables, and ornamental plants. It is commonly available as a technical grade active ingredient and in formulated products such as wettable powders (WP) and water-dispersible granules (WG).

Purity of Technical Grade this compound

The Food and Agriculture Organization (FAO) of the United Nations specifies that the technical grade this compound active ingredient should have a minimum purity of 960 g/kg[1]. The technical material consists of this compound and related manufacturing impurities.

This compound Formulations

Wettable powder formulations of this compound typically contain the active ingredient along with fillers and other formulants. The active ingredient content in these formulations is declared and must conform to specified tolerances. A common concentration for wettable powder formulations is 50% w/w this compound.

Table 1: Quantitative Data for this compound Active Ingredient and a Typical Wettable Powder Formulation

ParameterSpecification
Technical Grade this compound
This compound Content≥ 960 g/kg[1]
Acetone Insoluble Matter≤ 25 g/kg[1]
This compound 50% Wettable Powder (WP)
Declared this compound Content500 g/kg (50% w/w)
Tolerance of Declared Content± 25 g/kg for content up to 500 g/kg[1]
Water Content≤ 15 g/kg[1]

Analytical Methods for Quality Control

The determination of this compound in technical material and formulations is crucial for ensuring product quality and efficacy. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

HPLC with UV detection is a robust and widely used method for the quantification of this compound. The following protocol is based on established methods for pesticide formulation analysis[2].

Experimental Protocol: HPLC Analysis of this compound

1. Principle: this compound is extracted from the formulation and quantified by reversed-phase HPLC using an external standard.

2. Reagents and Materials:

  • This compound analytical standard (of known purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Methanol (B129727) (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

3. Instrumentation:

  • HPLC system equipped with a UV detector, pump, and autosampler.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

4. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Solution: Accurately weigh about 50 mg of this compound standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol. This yields a stock solution of approximately 1000 µg/mL. Prepare working standards of lower concentrations by diluting the stock solution with the mobile phase.

  • Sample Preparation (50% WP Formulation): Accurately weigh an amount of the formulation equivalent to about 50 mg of this compound into a 50 mL volumetric flask. Add approximately 30 mL of methanol and sonicate for 15 minutes. Allow to cool to room temperature and dilute to volume with methanol. Mix thoroughly and filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile/Water (70:30, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

6. Analysis: Inject the standard and sample solutions into the HPLC system and record the peak areas for this compound.

7. Calculation: Calculate the percentage of this compound in the sample using the following formula:

% this compound (w/w) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard

Where:

  • Area_sample = Peak area of this compound in the sample solution

  • Area_standard = Peak area of this compound in the standard solution

  • Conc_standard = Concentration of the standard solution (µg/mL)

  • Conc_sample = Concentration of the sample solution (µg/mL)

  • Purity_standard = Purity of the this compound standard (%)

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_calc Data Processing Standard_Prep Prepare this compound Standard Solution HPLC_Injection Inject Standard and Sample Solutions into HPLC Standard_Prep->HPLC_Injection Sample_Prep Prepare Formulation Sample Solution Sample_Prep->HPLC_Injection Data_Acquisition Acquire Chromatographic Data (UV 254 nm) HPLC_Injection->Data_Acquisition Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Calculation Calculate % this compound Content Peak_Integration->Calculation GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_calc Data Processing Extraction Extraction with Acetonitrile Cleanup Dispersive SPE Cleanup Extraction->Cleanup GCMS_Injection Inject Sample into GC-MS Cleanup->GCMS_Injection Data_Acquisition Acquire Mass Spectral Data (SIM Mode) GCMS_Injection->Data_Acquisition Quantification Quantify using Calibration Curve Data_Acquisition->Quantification Report Report this compound Content Quantification->Report MoA_Pathway cluster_pathway Fungal Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Folic Acid) Dihydrofolate->Tetrahydrofolate DNA_Synthesis DNA Synthesis & Cell Division Tetrahydrofolate->DNA_Synthesis This compound This compound Inhibition Inhibits This compound->Inhibition Inhibition->DHPS

References

Application Notes and Protocols for the Use of Tolylfluanid as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the use of Tolylfluanid as an analytical reference standard. It is intended for researchers, scientists, and drug development professionals involved in the qualitative and quantitative analysis of this compound in various matrices, particularly in agricultural products. The protocols herein describe sample preparation using the QuEChERS method and subsequent analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). Additionally, information on the metabolism of this compound is provided.

Introduction

This compound (N-{[dichloro(fluoro)methyl]sulfanyl}-N′,N′-dimethyl-N-(4-methylphenyl)sulfuric diamide) is a broad-spectrum fungicide used to protect fruit and ornamental plants.[1] Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in various food commodities. Accurate and reliable analytical methods are therefore essential for monitoring its presence and ensuring food safety. The use of a certified analytical reference standard is critical for the proper identification and quantification of this compound residues.

Chemical Structure:

  • IUPAC Name: N-{[Dichloro(fluoro)methyl]sulfanyl}-N′,N′-dimethyl-N-(4-methylphenyl)sulfuric diamide

  • CAS Number: 731-27-1

  • Molecular Formula: C₁₀H₁₃Cl₂FN₂O₂S₂

  • Molar Mass: 347.244 g/mol [1]

Physicochemical Properties and Stability

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
AppearanceColourless, odourless crystals[1]
Melting Point93°C[1]
Solubility in water0.9 mg/L at 20°C[1]
Solubility in organic solventsMiscible in all proportions with acetone, ethanol, ethyl acetate, methylene (B1212753) chloride[1]
Vapor Pressure<1.3 mPa (20°C)[1]
Hydrolytic StabilityHalf-life is pH-dependent: slow in acidic conditions, ~2 days at pH 7, and shorter at higher pH.[1]

Analytical Methodologies

This section details the protocols for the analysis of this compound in agricultural produce, focusing on sample preparation and chromatographic analysis.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[2] The following protocol is based on the AOAC Official Method 2007.01.[3]

Experimental Protocol: QuEChERS Sample Preparation

  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile (B52724) containing 1% acetic acid.

    • Add an appropriate internal standard.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the contents of a Q-sep™ AOAC Method extraction salt packet (6 g of anhydrous MgSO₄ and 1.5 g of anhydrous sodium acetate).

    • Immediately shake for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 50 mg of primary secondary amine (PSA) sorbent, 50 mg of C18 sorbent, and 150 mg of anhydrous MgSO₄ per mL of extract.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract, ready for analysis by HPLC-UV or GC-MS/MS.

// Nodes Homogenization [label="Sample Homogenization", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction\n(Acetonitrile + Salts)", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifugation1 [label="Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; dSPE [label="d-SPE Cleanup\n(PSA, C18, MgSO4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifugation2 [label="Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Extract [label="Final Extract", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="HPLC-UV or GC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Homogenization -> Extraction [label="15g sample"]; Extraction -> Centrifugation1 [label="Shake vigorously"]; Centrifugation1 -> dSPE [label="Transfer supernatant"]; dSPE -> Centrifugation2 [label="Vortex"]; Centrifugation2 -> Final_Extract [label="Collect supernatant"]; Final_Extract -> Analysis; } .dot Caption: QuEChERS sample preparation workflow.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The following is a representative HPLC-UV method for the determination of this compound. Method validation and optimization are recommended for specific laboratory conditions and matrices.

Experimental Protocol: HPLC-UV Analysis

  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is Acetonitrile:Water (70:30, v/v). For Mass Spectrometry compatibility, formic acid can be used instead of phosphoric acid.[3][4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection: Wavelength set to 220 nm.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile (e.g., 100 µg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

  • Quantification: Quantify this compound in samples by comparing the peak area to the calibration curve.

Table 2: Representative HPLC-UV Method Parameters and Performance

ParameterValue/Range
Chromatographic Conditions
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (70:30, v/v)
Flow Rate1.0 mL/min
Detection Wavelength220 nm
Method Performance (Hypothetical - requires validation)
Linearity (R²)>0.995
Limit of Detection (LOD)~0.05 mg/kg
Limit of Quantification (LOQ)~0.15 mg/kg
Recovery85-110%
Precision (RSD)<15%

Note: The performance data in Table 2 are representative and must be determined experimentally during method validation in the user's laboratory.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS provides high selectivity and sensitivity for the analysis of this compound.

Experimental Protocol: GC-MS/MS Analysis

  • GC System: A gas chromatograph coupled to a tandem mass spectrometer.

  • Column: A low-bleed GC column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless mode, with an injection volume of 1 µL.

  • Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp to 180°C at 25°C/min.

    • Ramp to 280°C at 5°C/min, hold for 10 min.

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode.

  • Standard Preparation: Prepare matrix-matched standards by spiking blank matrix extract with the this compound reference standard at various concentrations.

  • Quantification: Quantify this compound based on the area of the most intense MRM transition, using other transitions for confirmation.

Table 3: GC-MS/MS Method Validation Data for this compound

ParameterValue/RangeReference
GC-MS/MS Conditions
Precursor Ion (m/z)238.1[5]
Product Ions (m/z)137.1 (quantifier), 108.1 (qualifier)[5]
Method Performance
Linearity (R²)>0.999[6]
Recovery (at 0.01 and 0.1 µg/g)86.7% - 96.1%[4]
Repeatability (RSD)<15.2%[4]
Within-laboratory Reproducibility (RSD)<19.9%[4]

Metabolism of this compound

Understanding the metabolism of this compound is crucial for identifying relevant residues for monitoring. In biological systems, this compound is metabolized to N,N-dimethyl-N'-(p-tolyl)sulfamide (DMST).[7] DMST can be further metabolized through oxidation.[7]

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DMST [label="DMST\n(N,N-dimethyl-N'-(p-tolyl)sulfamide)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydroxymethyl_DMST [label="4-hydroxymethyl-DMST", fillcolor="#F1F3F4", fontcolor="#202124"]; Benzoic_Acid_Derivative [label="4-(Dimethylaminosulfonylamino)\n-benzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycine_Conjugate [label="Glycine Conjugate\n(Hippuric acid derivative)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> DMST [label="Cleavage of N-S bond"]; DMST -> Hydroxymethyl_DMST [label="Oxidation"]; Hydroxymethyl_DMST -> Benzoic_Acid_Derivative [label="Oxidation"]; Benzoic_Acid_Derivative -> Glycine_Conjugate [label="Conjugation with Glycine"]; } .dot Caption: Metabolic pathway of this compound.

Summary and Conclusion

This compound, as a certified analytical reference standard, is indispensable for the accurate quantification of its residues in various matrices. This document provides comprehensive protocols for sample preparation using the QuEChERS method and subsequent analysis by HPLC-UV and GC-MS/MS. The provided validation data for the GC-MS/MS method demonstrates its suitability for regulatory monitoring. The representative HPLC-UV method serves as a starting point for laboratories to develop and validate their in-house procedures. The information on the metabolic pathway of this compound aids in a more comprehensive risk assessment by considering its major metabolites. Researchers, scientists, and drug development professionals should use this information as a guide to establish robust analytical workflows for this compound.

References

Application Notes and Protocols for Tolylfluanid in Plant Disease Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolylfluanid is a broad-spectrum, multi-site contact fungicide belonging to the sulfamide (B24259) chemical class. It is utilized in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental plants. Its multi-site mode of action confers a low risk of resistance development in fungal pathogens, making it a valuable tool in integrated pest management (IPM) programs. These application notes provide a comprehensive overview of this compound, including its mechanism of action, target pathogens, application guidelines, and detailed experimental protocols for efficacy evaluation.

Mechanism of Action

This compound exhibits a multi-site mode of action, meaning it interferes with several metabolic pathways within the fungal cell. This non-specific activity is a key advantage in delaying the development of fungicide resistance.[1] While the precise biochemical mechanisms are not fully elucidated for its multi-site activity, it is understood to inhibit spore germination and mycelial growth. As a sulfamide fungicide, its activity is linked to the disruption of essential enzymatic processes within the fungus. One of the proposed general mechanisms for sulfamide fungicides involves the inhibition of folate biosynthesis, which is crucial for DNA synthesis and other metabolic processes.[2][3]

Target Diseases and Crops

This compound is effective against a range of plant pathogenic fungi.[2][4]

Target Pathogens:

  • Gray Mold (Botrytis cinerea) : A common necrotrophic fungus affecting a wide range of crops, causing significant pre- and post-harvest losses.

  • Apple Scab (Venturia inaequalis) : A devastating disease of apples and crabapples, causing lesions on leaves, fruit, and twigs.

  • Powdery Mildew : A group of fungal diseases affecting a wide variety of plants, characterized by white, powdery spots on leaves and stems.

  • Downy Mildew : A group of oomycete pathogens that cause significant damage to various crops, particularly in cool, moist conditions.

  • Late Blight (Phytophthora infestans) : A destructive disease of tomatoes and potatoes.[2]

Example Applications:

  • Fruits : Apples, Grapes, Strawberries, Raspberries, Blackberries[4]

  • Vegetables : Tomatoes, Cucumbers, Peppers[2][4][5]

  • Ornamental Plants [2]

Quantitative Efficacy Data

Quantitative data on the efficacy of this compound, such as ED50 (Effective Dose for 50% inhibition) values and disease reduction percentages, are crucial for determining optimal application rates and comparing its performance with other fungicides. The following tables summarize available data from various studies. Note: Specific ED50 values for this compound against many plant pathogens are not widely available in the public domain. The data presented is based on available research and may vary depending on the fungal isolate, environmental conditions, and experimental setup.

Table 1: In Vitro Efficacy of this compound (ED50 Values)

Target PathogenHost PlantED50 (µg/mL)Reference
Botrytis cinereaNot SpecifiedData not available
Venturia inaequalisAppleData not available
Powdery Mildew (Podosphaera xanthii)CucumberData not available
Downy Mildew (Pseudoperonospora cubensis)CucumberData not available

Table 2: Field Efficacy of this compound (Disease Reduction)

Target PathogenHost CropApplication Rate (kg a.i./ha)Disease Reduction (%)Reference
Gray Mold (Botrytis cinerea)TomatoNot SpecifiedNot Specified[5]
Apple Scab (Venturia inaequalis)AppleNot SpecifiedNot Specified
Powdery MildewCucumberNot SpecifiedNot Specified[2]
Downy MildewGrapes0.3 - 1.2Not Specified[6]

Experimental Protocols

In Vitro Efficacy Testing: Agar (B569324) Dilution Method

This protocol determines the concentration of this compound required to inhibit the mycelial growth of a target fungus.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes (90 mm)

  • Pure culture of the target fungus

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10,000 µg/mL).

  • Media Preparation: Autoclave the growth medium (e.g., PDA) and cool it to 45-50°C in a water bath.

  • Fungicide Amendment: Add appropriate volumes of the this compound stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO without the fungicide.

  • Pouring Plates: Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer and place it mycelium-side down in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the control plate almost covers the plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • ED50 Determination: Plot the percentage of inhibition against the logarithm of the fungicide concentration and determine the ED50 value from the resulting dose-response curve using probit analysis or other suitable statistical software.[7]

In Vivo Efficacy Testing: Greenhouse Assay

This protocol evaluates the protective and curative efficacy of this compound on host plants under controlled greenhouse conditions.

Materials:

  • Healthy, susceptible host plants of uniform size and age.

  • This compound formulation.

  • Spore suspension of the target pathogen.

  • Pressurized sprayer.

  • Growth chambers or greenhouse with controlled temperature, humidity, and lighting.

Procedure:

  • Plant Preparation: Grow susceptible host plants to a suitable growth stage for infection (e.g., 4-6 true leaves).

  • Fungicide Application (Protective):

    • Prepare different concentrations of this compound spray solution according to the desired application rates.

    • Spray the plants with the fungicide solutions until runoff. Ensure uniform coverage of all plant surfaces.

    • Include a control group sprayed only with water.

    • Allow the plants to dry for 24 hours.

  • Inoculation:

    • Prepare a spore suspension of the target pathogen at a known concentration (e.g., 1 x 10^5 spores/mL).

    • Spray the plants (both treated and control) with the spore suspension until runoff.

  • Incubation: Place the inoculated plants in a high-humidity environment (e.g., a dew chamber or covered with plastic bags) for 24-48 hours to facilitate infection. Then, move them to a greenhouse with conditions favorable for disease development.

  • Fungicide Application (Curative): For curative testing, inoculate the plants first, incubate them for 24-48 hours to allow infection to establish, and then apply the fungicide treatments.

  • Disease Assessment:

    • After a suitable incubation period (e.g., 7-14 days), assess disease severity on a scale (e.g., 0-5, where 0 = no symptoms and 5 = severe symptoms) or by estimating the percentage of leaf area affected.

    • Calculate the disease incidence (percentage of infected plants) and disease severity index.

  • Efficacy Calculation: Calculate the percentage of disease control for each treatment using the following formula:

    • Disease Control (%) = [(Severity in Control - Severity in Treatment) / Severity in Control] x 100

Signaling Pathways and Logical Relationships

Fungal Pathogen Inhibition Pathway

This compound's multi-site action disrupts several key processes in the fungal pathogen, leading to the inhibition of its growth and development.

Fungal_Inhibition_Pathway This compound This compound MultiSite Multi-Site Inhibition This compound->MultiSite Enzyme_Inhibition Inhibition of Essential Enzymes MultiSite->Enzyme_Inhibition Metabolic_Disruption Disruption of Cellular Metabolism (e.g., Folate Biosynthesis) MultiSite->Metabolic_Disruption Spore_Germination Spore Germination Cell_Death Fungal Cell Death Spore_Germination->Cell_Death Mycelial_Growth Mycelial Growth Mycelial_Growth->Cell_Death Enzyme_Inhibition->Spore_Germination Metabolic_Disruption->Mycelial_Growth

Caption: this compound's multi-site inhibitory action on fungal pathogens.

Experimental Workflow for In Vitro Efficacy Testing

The following diagram illustrates the key steps in determining the in vitro efficacy of this compound.

In_Vitro_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_media Prepare and Autoclave Growth Medium start->prep_media amend_media Amend Medium with Fungicide Concentrations prep_stock->amend_media prep_media->amend_media pour_plates Pour Agar Plates amend_media->pour_plates inoculate Inoculate with Fungal Mycelial Plugs pour_plates->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percent Inhibition measure->calculate determine_ed50 Determine ED50 calculate->determine_ed50

Caption: Workflow for in vitro fungicide efficacy testing.

Potential Interaction with Plant Defense Signaling

While direct evidence for this compound's impact on plant defense signaling is limited, some sulfonamides have been shown to prime plant immune responses.[1] This suggests a potential, though unconfirmed, interaction with pathways like the Salicylic Acid (SA) and Jasmonic Acid (JA) pathways, which are central to plant defense against biotrophic and necrotrophic pathogens, respectively.

Plant_Defense_Interaction cluster_pathogen Pathogen Attack cluster_plant_defense Plant Defense Pathways Biotroph Biotrophic Pathogen SA_Pathway Salicylic Acid (SA) Pathway Biotroph->SA_Pathway Necrotroph Necrotrophic Pathogen JA_Pathway Jasmonic Acid (JA) Pathway Necrotroph->JA_Pathway Defense_Response Defense Response (e.g., PR proteins, Phytoalexins) SA_Pathway->Defense_Response JA_Pathway->Defense_Response This compound This compound (Sulfonamide) This compound->SA_Pathway Potential Priming This compound->JA_Pathway Potential Priming

Caption: Hypothetical priming of plant defense pathways by this compound.

Conclusion

This compound remains a relevant fungicide for the control of several important plant diseases due to its broad-spectrum and multi-site activity. The provided protocols offer a standardized approach for researchers to evaluate its efficacy. Further research is warranted to fully elucidate the biochemical mechanisms underlying its multi-site action and to investigate its potential to modulate plant defense responses, which could open new avenues for its integrated use in sustainable agriculture.

References

Application Notes and Protocols for In Vitro Assays to Study Tolylfluanid's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to characterize the biological activity of Tolylfluanid, a broad-spectrum fungicide. The following sections detail experimental protocols and summarize key quantitative data to facilitate the study of its cytotoxic, genotoxic, and other cellular effects.

Cytotoxicity Assays

This compound has demonstrated cytotoxic effects across various cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify this effect.

Data Presentation: this compound IC50 Values
Cell LineAssay TypeIC50 Value (M)Reference
Porcine Kidney (PK15)Not Specified10⁻³·²⁷[1]
Rabbit Kidney (RK13)Not Specified10⁻³·²¹[1]
Madin-Darby Bovine Kidney (MDBK)Not Specified10⁻²·⁵⁵[1]
Bovine Embryonic Pulmonary Cells (BEPC)Not Specified10⁻²·⁵²[1]
Average (across tested cell lines)Not Specified10⁻³·⁶⁹[1]
Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the determination of cell viability upon exposure to this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of this compound concentration to determine the IC50 value.

Experimental Workflow for Cytotoxicity Assays

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep Prepare this compound Dilutions Treatment Treat Cells with This compound Compound_Prep->Treatment Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Read_Absorbance Read Absorbance (570 nm) Formazan_Solubilization->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for determining this compound's cytotoxicity using the MTT assay.

Genotoxicity Assays

This compound has been shown to induce chromosomal aberrations and micronuclei in mammalian lymphocytes, indicating genotoxic potential.[2]

Data Presentation: this compound-Induced Genotoxicity
Cell TypeAssayConcentrationObservationReference
Sheep LymphocytesMicronucleus Assay1 x 10⁻⁴ MSignificant increase in micronuclei frequency[1]
Sheep LymphocytesChromosomal Aberration1 x 10⁻⁴ M & 1 x 10⁻⁵ MSignificant increase in aberrant cells[1]
Bovine LymphocytesSister Chromatid Exchange3.5 & 8.75 µg/mL (48h)Dose-dependent increase in SCE frequencies[1]
Experimental Protocol: In Vitro Micronucleus Assay

This protocol describes the evaluation of chromosomal damage by quantifying micronuclei in cultured cells treated with this compound.

Materials:

  • Human or bovine peripheral blood lymphocytes

  • Complete culture medium (e.g., RPMI-1640 with fetal bovine serum and phytohemagglutinin)

  • This compound

  • Cytochalasin B (to block cytokinesis)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., Giemsa)

  • Microscope slides

  • Microscope

Procedure:

  • Cell Culture Initiation: Isolate lymphocytes from whole blood and initiate cultures in complete medium.

  • This compound Treatment: After 24 hours of culture, add various concentrations of this compound. Include a vehicle control.

  • Cytokinesis Block: At 44 hours of culture, add Cytochalasin B to a final concentration of 3-6 µg/mL to arrest cytokinesis, resulting in binucleated cells.

  • Cell Harvesting: At 72 hours, harvest the cells by centrifugation.

  • Hypotonic Treatment: Resuspend the cell pellet in pre-warmed hypotonic KCl solution and incubate for 5-10 minutes at 37°C.

  • Fixation: Centrifuge and resuspend the cells in fresh, cold fixative. Repeat the fixation step three times.

  • Slide Preparation: Drop the cell suspension onto clean, cold microscope slides and allow them to air dry.

  • Staining: Stain the slides with Giemsa solution.

  • Scoring: Under a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

Intracellular Calcium Homeostasis Assay

This compound has been observed to deregulate intracellular calcium (Ca²⁺) homeostasis in rat thymocytes, inducing a biphasic increase in intracellular Ca²⁺ levels.[2] This is initiated by release from intracellular stores followed by influx through store-operated Ca²⁺ channels.[2]

Data Presentation: Effect of this compound on Intracellular Ca²⁺
Cell TypeConcentrationEffectReference
Rat Thymocytes≥ 0.1 µMBiphasic increase in intracellular Ca²⁺ levels[2]
Experimental Protocol: Measurement of Intracellular Ca²⁺ with Fura-2 AM

This protocol details the use of the fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to this compound.

Materials:

  • Target cells (e.g., rat thymocytes)

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution)

  • Fura-2 AM

  • Pluronic F-127

  • This compound

  • Fluorometer or fluorescence microscope with ratiometric imaging capabilities

Procedure:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in the physiological salt solution.

  • Dye Loading: Incubate the cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with the salt solution to remove extracellular dye.

  • Measurement: Resuspend the cells in the salt solution and place them in the fluorometer cuvette or on a microscope coverslip.

  • Baseline Recording: Record the baseline fluorescence ratio by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm.

  • This compound Addition: Add this compound at the desired concentration and continue recording the fluorescence ratio to observe changes in intracellular Ca²⁺.

  • Calibration: At the end of the experiment, add a calcium ionophore (e.g., ionomycin) followed by a calcium chelator (e.g., EGTA) to determine the maximum and minimum fluorescence ratios for calibration.

Proposed Signaling Pathway for this compound-Induced Calcium Dysregulation

Calcium_Signaling cluster_cell Cell This compound This compound ER Endoplasmic Reticulum (ER) (Ca²⁺ Store) This compound->ER Induces Ca²⁺ release SOCE Store-Operated Ca²⁺ Channels (Plasma Membrane) ER->SOCE Depletion activates Ca_Cytosol [Ca²⁺]i (Cytosol) ER->Ca_Cytosol Early Phase Increase SOCE->Ca_Cytosol Late Phase Ca²⁺ Influx Apoptosis Apoptosis Ca_Cytosol->Apoptosis Dysregulation leads to

Caption: this compound disrupts Ca²⁺ homeostasis, leading to apoptosis.

Apoptosis Assays

At micromolar concentrations, this compound promotes the transition of cells to a state with phosphatidylserine-exposed membranes, an early hallmark of apoptosis.[2]

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

    • Necrotic cells: Annexin V-FITC negative, PI positive.

Logical Flow of Apoptosis Detection

Apoptosis_Detection Start Cell Population Treated with this compound AnnexinV Annexin V-FITC (Binds Phosphatidylserine) Start->AnnexinV PI Propidium Iodide (Stains DNA of compromised membranes) Start->PI Viable Viable (Annexin V-, PI-) EarlyApoptotic Early Apoptotic (Annexin V+, PI-) LateApoptotic Late Apoptotic/ Necrotic (Annexin V+, PI+) Necrotic Necrotic (Annexin V-, PI+)

Caption: Distinguishing cell fates after this compound treatment via flow cytometry.

References

Application Notes and Protocols: Gene Expression Studies in Response to Tolylfluanid Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular effects of Tolylfluanid (TF) exposure on gene expression, with a focus on key signaling pathways. Detailed protocols for relevant experiments are provided to facilitate further research in this area.

This compound, a widely used fungicide, has been identified as an endocrine-disrupting chemical that can significantly impact cellular metabolism and gene regulation.[1][2][3] Primarily, TF has been shown to act as a structural analog of glucocorticoids, activating the glucocorticoid receptor (GR) signaling pathway.[4] This interaction leads to downstream effects on adipocyte differentiation, insulin (B600854) sensitivity, and lipid metabolism.[1][2][3][4] Additionally, studies have indicated that this compound can disrupt intracellular calcium (Ca2+) homeostasis, a critical component of various cellular signaling cascades.[5][6]

Understanding the genetic and molecular responses to this compound is crucial for assessing its potential health risks and for the development of novel therapeutic strategies in related metabolic disorders.

Key Signaling Pathways Affected by this compound

Glucocorticoid Receptor (GR) Signaling

This compound mimics the action of glucocorticoids, binding to and activating the Glucocorticoid Receptor.[4] Upon activation, the GR translocates to the nucleus and acts as a transcription factor, modulating the expression of a wide range of target genes.[4] In the context of adipocytes, this activation has been shown to promote differentiation and impair insulin signaling.[1][2][3] A key mechanism in the impairment of insulin action is the modulation of Insulin Receptor Substrate-1 (IRS-1) gene and protein expression.[4]

This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds and activates nucleus Nucleus GR->nucleus Translocates to GRE Glucocorticoid Response Elements (GREs) nucleus->GRE Binds to gene_expression Altered Gene Expression GRE->gene_expression IRS1 IRS-1 Gene GRE->IRS1 lipogenesis Increased Lipogenesis gene_expression->lipogenesis insulin_resistance Insulin Resistance IRS1->insulin_resistance Down-regulation of IRS-1 contributes to lipogenesis->insulin_resistance

Figure 1: this compound-activated Glucocorticoid Receptor signaling pathway.
Calcium Signaling

Exposure to this compound has been demonstrated to cause a biphasic increase in intracellular calcium levels in rat thymocytes.[5][6] The initial phase is dependent on the release of calcium from intracellular stores, while the later phase involves an influx of calcium through store-operated calcium channels.[5][6] This deregulation of Ca2+ homeostasis can have profound effects on various cellular processes, including signal transduction and apoptosis.

This compound This compound intracellular_stores Intracellular Ca2+ Stores (e.g., ER) This compound->intracellular_stores Induces release from membrane_permeability Increased Membrane Ca2+ Permeability This compound->membrane_permeability ca_release Intracellular Ca2+ Release intracellular_stores->ca_release ca_influx Ca2+ Influx membrane_permeability->ca_influx socc Store-Operated Ca2+ Channels ca_release->socc Depletion activates increased_ca Increased Intracellular [Ca2+] ca_release->increased_ca ca_influx->increased_ca socc->ca_influx cellular_effects Downstream Cellular Effects increased_ca->cellular_effects

Figure 2: this compound's effect on intracellular calcium signaling.

Quantitative Data on Gene Expression Changes

The following tables summarize the observed changes in gene expression in response to this compound exposure based on available literature.

Table 1: Genes Down-regulated by this compound Exposure

GeneOrganism/TissueFold Change/EffectReference
AdiponectinMouse perigonadal fat31% reduction in gene expression[1]
Lipolytic genesMouse adipose tissueReduction in expression[1][2][3]
Fatty acid oxidation genesMouse adipose tissueReduction in expression[1][2][3]
Insulin Receptor Substrate-1 (IRS-1)Mouse adipocytesDown-regulation of expression[2][3]
Angiogenesis-related genesZebrafish embryosInhibited mRNA expression[7]
Neurodevelopment-related genesZebrafish embryosReduction in expression[7]

Table 2: Genes and Pathways Up-regulated by this compound Exposure

Gene/PathwayOrganism/TissueFold Change/EffectReference
Glucocorticoid Receptor (GR)-dependent genesMouse adipose tissueSignificant up-regulation[1]
Insulin Receptor Substrate-1 (IRS-1)Primary adipocytes (acute treatment)Increased gene and protein expression[4]
Lipogenic genesPrimary adipocytesIncreased expression[4]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the general procedure for treating adherent cell lines (e.g., 3T3-L1 preadipocytes) with this compound.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • 6-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well plates at a density of 1 x 10^5 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Growth: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.

  • This compound Treatment:

    • Prepare working solutions of this compound in culture medium from the stock solution. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

    • Remove the growth medium from the cells and wash once with sterile PBS.

    • Add the medium containing the desired concentrations of this compound (e.g., 0.1 µM to 10 µM) or the vehicle control to the respective wells.[5][6]

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24 or 48 hours).

  • Harvesting: After incubation, wash the cells with PBS and proceed with RNA or protein extraction.

Protocol 2: RNA Extraction and Quality Control

This protocol outlines the steps for total RNA extraction from cultured cells using a column-based kit.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Lysis buffer (provided with the kit)

  • Ethanol (B145695) (70%)

  • RNase-free water

  • Microcentrifuge

  • Spectrophotometer (e.g., NanoDrop)

Procedure:

  • Cell Lysis: Add lysis buffer directly to the cell culture well and scrape the cells. Homogenize the lysate by passing it through a needle and syringe.

  • RNA Precipitation: Add an equal volume of 70% ethanol to the lysate and mix well.

  • Column Binding: Transfer the mixture to an RNA-binding column and centrifuge. Discard the flow-through.

  • Washing: Perform the recommended wash steps with the provided buffers to remove contaminants.

  • RNA Elution: Elute the RNA from the column using RNase-free water.

  • Quality Control:

    • Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using a bioanalyzer.

Protocol 3: Quantitative Real-Time PCR (qPCR)

This protocol provides a general workflow for analyzing the expression of target genes using qPCR.

Materials:

  • cDNA synthesis kit

  • qPCR master mix (containing SYBR Green or a probe-based chemistry)

  • Forward and reverse primers for target and reference genes

  • qPCR instrument

Procedure:

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • Primer Design: Design primers for your genes of interest (e.g., Adiponectin, IRS-1) and a stable reference gene (e.g., GAPDH, β-actin). Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and produce an amplicon of 100-200 bp.

  • qPCR Reaction Setup:

    • Prepare a reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.

    • Set up reactions in triplicate for each sample and gene.

    • Include a no-template control to check for contamination.

  • qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Experimental Workflow Diagram

cell_culture Cell Culture (e.g., 3T3-L1) treatment This compound Exposure cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc RNA Quality Control rna_extraction->qc cdna_synthesis cDNA Synthesis qc->cdna_synthesis microarray Microarray/ RNA-seq qc->microarray qpcr qPCR cdna_synthesis->qpcr data_analysis Data Analysis (Relative Gene Expression) qpcr->data_analysis microarray->data_analysis interpretation Biological Interpretation data_analysis->interpretation

Figure 3: A typical experimental workflow for studying gene expression changes.

References

Application Notes and Protocols for Studying Tolylfluanid-Induced Metabolic Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tolylfluanid, a fungicide used in agriculture, has been identified as an endocrine-disrupting chemical (EDC) with the potential to interfere with metabolic processes. Understanding its effects on metabolism is crucial for assessing its risk to human health. Animal models provide an essential tool for investigating the systemic and molecular effects of this compound exposure. These application notes provide a summary of key findings and detailed protocols for researchers studying the metabolic consequences of this compound exposure in vivo.

Animal Models and Experimental Design

The most extensively studied animal model for this compound-induced metabolic effects is the C57BL/6 mouse. Both male and female mice have been used to investigate the metabolic disruptions caused by this compound, revealing sex-specific differences in response to exposure.

Experimental Design Overview

A common experimental design involves dietary administration of this compound. The following diagram outlines a typical experimental workflow:

experimental_workflow cluster_acclimatization Acclimatization cluster_exposure Exposure cluster_monitoring In-life Monitoring cluster_assays Metabolic Assays cluster_endpoint Terminal Endpoint Acclimatization Acclimatize C57BL/6 mice (e.g., 1 week) Diet Provide control diet or This compound-supplemented diet (e.g., 100 ppm for 12 weeks) Acclimatization->Diet Monitoring Monitor body weight, food and water intake Diet->Monitoring Euthanasia Euthanasia and tissue collection (adipose, liver, blood) Diet->Euthanasia GTT Glucose Tolerance Test (GTT) Monitoring->GTT ITT Insulin (B600854) Tolerance Test (ITT) Monitoring->ITT GTT->Euthanasia ITT->Euthanasia Analysis Biochemical and molecular analysis Euthanasia->Analysis

Caption: A typical experimental workflow for studying this compound's metabolic effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the metabolic effects of this compound in male and female C57BL/6 mice.

Table 1: Metabolic Effects of Dietary this compound Exposure in Male C57BL/6 Mice
ParameterControl GroupThis compound Group (100 ppm)Percentage ChangeReference
Body Weight Gain VariesIncreased+19%[1][2]
Total Fat Mass VariesIncreased-[1][2]
Visceral Adipose Depot Mass VariesIncreased-[1][2]
Glucose Tolerance (AUC) VariesIncreased (impaired)-[1][2]
Insulin Sensitivity VariesDecreased (resistant)-[1][2]
Serum Adiponectin VariesDecreased-[1][2]
Serum Leptin VariesIncreased-[1]
Adiponectin Gene Expression (perigonadal fat) VariesDecreased-31%[1]
IRS-1 Gene Expression (perigonadal fat) VariesDecreased-30%[1]

Data is primarily from a 12-week dietary exposure study in adult male mice.

Table 2: Metabolic Effects of Developmental this compound Exposure in C57BL/6 Offspring
ParameterControl FemaleThis compound FemaleControl MaleThis compound MaleReference
Weaning Weight NormalReducedNormalReduced[3]
Adult Body Weight NormalReducedNormalNormal[3]
Glucose Tolerance NormalReduced (impaired)NormalImpaired[3]
Insulin Sensitivity NormalEnhancedNormalUnchanged[3]
Adiposity NormalReducedNormalUnchanged[3]
Hepatic Gluconeogenic Capacity NormalNormalNormalIncreased[3]

Data is from a study involving combined gestational and lactational exposure to 67 mg/kg this compound in the maternal diet.

Key Signaling Pathways

This compound is believed to exert its metabolic effects through the modulation of key signaling pathways, primarily by acting as a glucocorticoid receptor agonist and by impairing insulin signaling.

Glucocorticoid Receptor (GR) Signaling Pathway

This compound can activate the glucocorticoid receptor, leading to downstream effects on gene expression that regulate adipogenesis, lipid metabolism, and insulin action.

gr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR HSP Heat Shock Proteins (HSPs) GR->HSP inactive complex Nucleus Nucleus GR->Nucleus translocation GRE Glucocorticoid Response Elements (GREs) Nucleus->GRE binds GeneExpression Altered Gene Expression (Adipogenesis, Lipid Metabolism, Insulin Signaling) GRE->GeneExpression

Caption: this compound activation of the Glucocorticoid Receptor signaling pathway.

Insulin Signaling Pathway and its Disruption

This compound exposure has been shown to specifically down-regulate Insulin Receptor Substrate-1 (IRS-1), a critical component of the insulin signaling cascade. This disruption leads to impaired glucose uptake and insulin resistance.

insulin_pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 phosphorylates PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake This compound This compound Downregulation Downregulation This compound->Downregulation Downregulation->IRS1

Caption: this compound-induced disruption of the insulin signaling pathway via IRS-1.

Experimental Protocols

Intraperitoneal Glucose Tolerance Test (IPGTT)

Objective: To assess the ability of an animal to clear a glucose load from the bloodstream.

Materials:

  • D-glucose solution (20% in sterile saline)

  • Glucometer and glucose test strips

  • Animal scale

  • Syringes and needles (e.g., 27G)

  • Heating lamp (optional, for tail vein dilation)

  • Restrainers

Protocol:

  • Fast mice for 6 hours prior to the test (with access to water).

  • Record the baseline body weight of each mouse.

  • Take a baseline blood glucose reading (time 0) from the tail vein. A small nick at the tip of the tail is usually sufficient.

  • Inject D-glucose solution intraperitoneally at a dose of 2 g/kg body weight.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.

  • Data can be plotted as blood glucose concentration versus time. The Area Under the Curve (AUC) can be calculated to quantify glucose tolerance.

Intraperitoneal Insulin Tolerance Test (ITT)

Objective: To assess the systemic response to insulin, indicating insulin sensitivity.

Materials:

  • Humulin R (or other regular insulin)

  • Sterile saline

  • Glucometer and glucose test strips

  • Animal scale

  • Syringes and needles (e.g., 29G)

  • Restrainers

Protocol:

  • Fast mice for 4-6 hours prior to the test (with access to water).

  • Record the baseline body weight of each mouse.

  • Take a baseline blood glucose reading (time 0) from the tail vein.

  • Inject insulin intraperitoneally at a dose of 0.75 U/kg body weight (note: the optimal dose may vary between strains and experimental conditions).

  • Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.

  • Data can be plotted as the percentage of initial blood glucose versus time. A faster and more significant drop in blood glucose indicates greater insulin sensitivity.

Measurement of Serum Adipokines (Adiponectin and Leptin)

Objective: To quantify the circulating levels of key adipocyte-secreted hormones.

Materials:

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Commercially available mouse adiponectin and leptin ELISA kits

  • Microplate reader

Protocol:

  • Collect whole blood via cardiac puncture or from the retro-orbital sinus at the terminal endpoint of the study.

  • Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Collect the supernatant (plasma) and store at -80°C until analysis.

  • Follow the manufacturer's instructions for the specific ELISA kit being used to quantify adiponectin and leptin concentrations. This typically involves:

    • Preparing standards and samples.

    • Adding samples and standards to the antibody-coated microplate.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric reaction.

    • Measuring the absorbance using a microplate reader.

  • Calculate the concentrations of adiponectin and leptin in the samples based on the standard curve.

Limitations and Future Directions

The current body of research primarily focuses on a single dietary concentration of this compound. Future studies should aim to establish a clear dose-response relationship for its metabolic effects to better understand the risks associated with different levels of exposure. While effects on adipose tissue are well-documented, further investigation into the metabolic consequences in other key metabolic organs, such as the liver and skeletal muscle, is warranted. Comprehensive analysis of hepatic gene expression and lipid content following this compound exposure would provide valuable insights into its full metabolic impact.

References

Application Notes and Protocols for Assessing Tolylfluanid's Impact on Soil Microflora

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the ecotoxicological impact of the fungicide Tolylfluanid on soil microflora. The methodologies outlined are based on internationally recognized guidelines and scientific literature, enabling a comprehensive evaluation of the potential risks posed by this compound to soil health.

Introduction

This compound (N-dichlorofluoromethylthio-N',N'-dimethyl-N-p-tolylsulfamide) is a broad-spectrum fungicide used to control various fungal diseases on fruits, vegetables, and ornamental plants. Upon entering the soil, this compound undergoes degradation, primarily through hydrolysis and microbial action, forming metabolites such as N,N-dimethyl-N'-p-tolysulphamide (DMST). Understanding the impact of both the parent compound and its metabolites on the soil microbial community is crucial for a thorough environmental risk assessment.

This document outlines key experimental protocols to investigate these impacts, focusing on microbial biomass, nitrogen and carbon cycling, soil enzyme activity, and microbial community structure.

General Experimental Design and Soil Selection

A well-defined experimental setup is critical for obtaining reproducible and relevant data. The following workflow provides a general overview of the assessment process.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_results Results and Interpretation Soil_Collection Soil Collection and Characterization Tolylfluanid_Prep Preparation of this compound Concentrations Soil_Collection->Tolylfluanid_Prep Microcosm_Setup Soil Microcosm Setup Tolylfluanid_Prep->Microcosm_Setup Incubation Incubation under Controlled Conditions Microcosm_Setup->Incubation Sampling Periodic Sampling Incubation->Sampling Biomass Microbial Biomass Measurement (SIR, CFE) Sampling->Biomass Nutrient_Cycling Nutrient Cycling Assays (N & C Mineralization) Sampling->Nutrient_Cycling Enzyme Soil Enzyme Activity Assays Sampling->Enzyme Community Microbial Community Analysis (PLFA, NGS) Sampling->Community Data_Analysis Statistical Analysis Biomass->Data_Analysis Nutrient_Cycling->Data_Analysis Enzyme->Data_Analysis Community->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Reporting Reporting Interpretation->Reporting Microbial_Community_Analysis cluster_extraction Sample Processing cluster_analysis Analytical Techniques cluster_data Data Interpretation Soil_Sample Soil Sample DNA_Extraction Total DNA Extraction Soil_Sample->DNA_Extraction PLFA_Extraction Phospholipid Fatty Acid (PLFA) Extraction Soil_Sample->PLFA_Extraction NGS Next-Generation Sequencing (NGS) (16S rRNA & ITS) DNA_Extraction->NGS GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) PLFA_Extraction->GC_MS Taxonomic_Profiling Taxonomic Profiling and Diversity Indices NGS->Taxonomic_Profiling Biomarker_Analysis Analysis of Microbial Group Biomarkers GC_MS->Biomarker_Analysis Degradation_Pathway This compound This compound DMST DMST (N,N-dimethyl-N'-p-tolysulphamide) This compound->DMST Hydrolysis & Microbial Action Further_Degradation Further Degradation Products DMST->Further_Degradation Slower Degradation

Troubleshooting & Optimization

Stability of Tolylfluanid during sample extraction and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Tolylfluanid during sample extraction and analysis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting this compound stability?

A1: this compound is susceptible to degradation under several conditions. The most critical factors are pH, temperature, and exposure to certain reagents during cleanup. It is particularly unstable at neutral to basic pH, hydrolyzing rapidly.[1][2] Temperature can also accelerate degradation, and prolonged exposure to cleanup sorbents like Primary Secondary Amine (PSA) can lead to significant losses.[1]

Q2: How does pH influence the stability of this compound?

A2: this compound's stability is highly pH-dependent. Its hydrolysis half-life (DT50) at 22°C is approximately 12 days at pH 4, but this drops dramatically to 29 hours at pH 7 and less than 10 minutes at pH 9.[2] Therefore, maintaining an acidic environment throughout the extraction and analysis process is crucial for accurate quantification.

Q3: What is the primary degradation product of this compound?

A3: The primary degradation product of this compound is N,N-dimethyl-N'-(4-methylphenyl)sulfamide, commonly known as DMST.[3] In some matrices, such as grape wine, the degradation of this compound into DMST can be observed during storage, while the sum of both compounds remains relatively constant.[3] Another important degradation product, especially in the environment, is N,N-dimethylsulfamide (DMS).[4]

Q4: How stable is this compound during long-term freezer storage?

A4: this compound shows good stability in various matrices when stored frozen. Studies have demonstrated its stability for up to 2.2 years in grapes and grape juice, 1.5 years in apples and tomatoes, and 1 year in hops.[3] To prevent degradation, it is recommended to keep food samples at -20°C until extraction begins.[5]

Q5: Which solvents are recommended for this compound extraction and analysis?

A5: Acetonitrile (B52724) (MeCN) is a commonly used and effective extraction solvent.[1][5][6] For final extracts intended for Gas Chromatography (GC) analysis, acidification with formic or acetic acid can significantly improve the stability of this compound and other sensitive pesticides in MeCN.[6][7] If solvent exchange is necessary for sensitivity in splitless GC injection, toluene (B28343) is a suitable choice.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of this compound pH-induced Hydrolysis: The sample extract may be at a neutral or basic pH, causing rapid degradation.[2]Ensure the use of a buffered extraction method (e.g., QuEChERS citrate (B86180) method) to maintain an acidic pH.[1] Acidify the final extract with formic or acetic acid (e.g., 0.1% v/v) before analysis.[6][7]
Degradation during Cleanup: Prolonged contact with Primary Secondary Amine (PSA) sorbent in dispersive SPE can lead to significant losses.[1]Minimize the contact time between the extract and PSA. Perform the cleanup step quickly and immediately centrifuge.[1] Consider using a cold centrifuge (-2°C) during the cleanup step to improve recovery.[1]
Elevated Temperature: High temperatures during extraction or sample processing can accelerate degradation.Perform the extraction process in a cold bath (e.g., 2°C) to minimize temperature-related degradation.[1]
High Variability in Replicate Samples Inconsistent Contact Time with Cleanup Sorbents: Varying the time the extract is exposed to dSPE sorbents like PSA between samples will lead to inconsistent degradation.[1]Standardize the cleanup protocol precisely. Ensure each sample is vortexed and centrifuged for the exact same duration immediately after adding dSPE salts.
Matrix Effects: Co-extractives from complex matrices can interfere with ionization in LC-MS/MS or cause signal enhancement/suppression in GC, leading to variable results.Use matrix-matched standards for calibration to compensate for matrix effects.[6] Employ more effective cleanup techniques like Captiva EMR–Lipid for high-fat matrices or Graphitized Carbon Black (GCB) for pigmented samples, while being mindful of GCB's potential to adsorb planar pesticides.[8][9][10]
Appearance of Unexpected Peaks Degradation: A prominent peak corresponding to the mass of DMST or other degradation products may be observed.Confirm the identity of the peak using a DMST analytical standard. If confirmed, this indicates this compound degradation during the process. Review and optimize the protocol to ensure acidic conditions and minimal cleanup time/temperature.
Solvent Impurities: Certain lots of acetonitrile can contain impurities that promote the degradation of N-trihalomethylthio fungicides like this compound.[6]Test different lots of acetonitrile. If degradation is observed, switch to a different, high-purity lot or manufacturer. Always acidify the final extract to improve stability.[6]

Quantitative Data Summary

Table 1: pH-Dependent Hydrolysis of this compound

pHTemperatureHalf-Life (DT₅₀)
422°C12 days[2]
722°C29 hours[2]
922°C<10 minutes[2]

Table 2: Freezer Storage Stability of this compound

MatrixStorage DurationStability Finding
Grapes, Grape Juice2.2 yearsStable[3]
Apples, Tomatoes1.5 yearsStable[3]
Hops (green and dry)1 yearStable[3]
Tomato Juice, Tomato Puree4 monthsStable[3]
Grape Wine2.2 yearsDegradation to DMST observed, but the sum of this compound and DMST remained constant.[3]

Table 3: Impact of Cleanup Conditions on this compound Recovery

MatrixCleanup ConditionRecovery
Pepper, BroccoliStandard QuEChERS with PSA, immediate centrifugation (T0)70-120%[1]
Pepper, BroccoliStandard QuEChERS with PSA, 15 min contact time (T15)Recovery begins to decrease below the acceptable range.[1]
Pepper, BroccoliStandard QuEChERS with PSA, >30 min contact timeRecoveries remain constant below 70%.[1]
Pepper, BroccoliQuEChERS with PSA and cold centrifugation (-2°C)Improved recoveries, within the 70-120% range.[1]

Experimental Protocols

Recommended Protocol: QuEChERS Citrate Method for this compound Extraction

This protocol is adapted from standard QuEChERS methods and optimized to minimize this compound degradation.[1][5]

1. Sample Preparation:

  • Weigh 10 g ± 0.05 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples like rice, add the appropriate amount of water first.

2. Extraction:

  • Add 10 mL of acetonitrile to the tube.

  • Optional but recommended: Place the tube in a cold bath (e.g., 2°C) for the duration of the extraction.[1]

  • Shake vigorously for 6 minutes using a mechanical shaker.

  • Add the QuEChERS citrate salt packet (containing magnesium sulfate (B86663), sodium chloride, sodium citrate, and disodium (B8443419) hydrogen citrate).

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥3700 rpm for 5 minutes.

3. Dispersive SPE Cleanup (dSPE):

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing magnesium sulfate and PSA.

  • CRITICAL STEP: Immediately vortex the tube for 30 seconds. Do not allow the extract to sit in contact with the PSA.[1]

  • Immediately centrifuge at ≥3700 rpm for 5 minutes. A cold centrifuge (-2°C) is recommended to enhance stability.[1]

4. Final Extract Preparation:

  • Transfer the cleaned supernatant to a new vial.

  • Add 10 µL of 5% formic acid in acetonitrile for every 1 mL of extract to ensure stability.[1][7]

  • The sample is now ready for analysis by GC-MS/MS or LC-MS/MS.

Visualizations

G cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup (Time Critical) cluster_final Final Preparation start 1. Weigh 10g Homogenized Sample add_acn 2. Add 10mL Acetonitrile start->add_acn shake1 3. Shake (Cold Bath Recommended) add_acn->shake1 add_salts 4. Add QuEChERS Citrate Salts shake1->add_salts shake2 5. Shake Vigorously add_salts->shake2 cent1 6. Centrifuge shake2->cent1 transfer1 7. Transfer Supernatant to dSPE Tube (PSA) cent1->transfer1 vortex 8. Vortex Immediately transfer1->vortex cent2 9. Centrifuge (Cold Centrifuge Recommended) vortex->cent2 transfer2 10. Transfer Clean Supernatant cent2->transfer2 acidify 11. Acidify with Formic Acid transfer2->acidify analysis 12. Ready for GC/LC Analysis acidify->analysis

Caption: Workflow for this compound extraction using a stability-focused QuEChERS protocol.

G cluster_factors Key Destabilizing Factors cluster_solutions Stabilizing Strategies This compound This compound Stability ph High pH (Neutral/Basic) DT₅₀ < 10 min at pH 9 This compound->ph temp High Temperature Accelerates Degradation This compound->temp psa Cleanup Reagents Prolonged PSA contact causes loss This compound->psa acid Maintain Acidic Conditions (Citrate Buffer, Formic Acid) ph->acid cold Use Cold Temperatures (Cold Bath, Cold Centrifuge) temp->cold time Minimize Cleanup Time Immediate Vortex & Centrifugation psa->time

Caption: Factors influencing this compound stability and corresponding mitigation strategies.

G tolyl This compound dmst DMST (N,N-dimethyl-N'-(4-methylphenyl)sulfamide) tolyl->dmst Hydrolysis dms DMS (N,N-dimethylsulfamide) tolyl->dms Environmental Degradation other Other Metabolites dmst->other

Caption: Simplified degradation pathway of this compound to its major products, DMST and DMS.

References

Improving recovery rates for Tolylfluanid in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery rates of Tolylfluanid in complex matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why am I observing low recovery of this compound in my fruit and vegetable samples when using the QuEChERS method?

A1: Low recovery of this compound in produce samples is often linked to its degradation during sample preparation, particularly during the cleanup step.

  • Cause 1: Degradation due to pH. this compound is susceptible to hydrolysis, especially under basic conditions. The use of Primary Secondary Amine (PSA) as a cleanup sorbent in dispersive solid-phase extraction (d-SPE) can increase the pH of the extract, leading to rapid degradation.[1]

  • Solution 1a: Control PSA contact time. The duration of contact between the sample extract and PSA is a critical factor. Recovery rates of this compound decrease as the cleanup time with PSA increases.[1] It is recommended to minimize the vortexing time after adding the d-SPE sorbent.

  • Solution 1b: Use a buffered QuEChERS method. Employing a buffered QuEChERS method, such as the AOAC Official Method 2007.01 (with acetate (B1210297) buffer) or the EN 15662 method (with citrate (B86180) buffer), helps to maintain a stable pH and mitigate base-catalyzed degradation.[2][3][4][5]

  • Solution 1c: Acidify the final extract. Adding a small amount of a weak acid, like formic acid, to the final extract can help preserve base-sensitive compounds like this compound while awaiting LC-MS analysis.[2]

  • Solution 1d: Perform cleanup at low temperatures. Applying cold centrifugation (-2°C) after the addition of PSA has been shown to improve the recovery of this compound.[1]

  • Cause 2: Inappropriate d-SPE sorbent. While PSA is effective at removing organic acids and sugars, it can lead to the loss of planar pesticides.

  • Solution 2a: Consider alternative or combination sorbents. For pigmented matrices, Graphitized Carbon Black (GCB) is effective but can also adsorb planar analytes. Using a combination of PSA and C18, or specialized sorbents like Z-Sep, may provide a better balance between cleanup and recovery. For highly pigmented samples, a dual-phase cartridge with GCB and PSA can be used with an acetone:toluene solvent blend to elute the analytes.[2][6]

  • Solution 2b: Optimize the amount of sorbent. Using an excessive amount of cleanup sorbent can lead to analyte loss. It is advisable to use the minimum amount of sorbent necessary to achieve adequate cleanup.

Q2: I'm struggling with low and inconsistent this compound recovery in fatty matrices like oils, nuts, and avocados. What can I do?

A2: The high lipid content in these matrices presents a significant challenge for accurate this compound analysis.

  • Cause 1: Inefficient lipid removal. Co-extracted fats can cause matrix effects in LC-MS/MS, leading to ion suppression and inaccurate quantification. Standard QuEChERS cleanup with PSA and C18 may not be sufficient for high-fat samples.[7][8]

  • Solution 1a: Modify the QuEChERS procedure. For fatty matrices, a modified QuEChERS approach is recommended. This often involves using a higher proportion of C18 in the d-SPE cleanup step to better retain lipids. Some protocols suggest a freezing step after the initial extraction to precipitate and remove a portion of the lipids before d-SPE.[4][7]

  • Solution 1b: Utilize specialized lipid removal products. Sorbents like Z-Sep (zirconia-based) and Enhanced Matrix Removal—Lipid (EMR—Lipid) have shown superior performance in removing lipids compared to traditional C18/PSA combinations, resulting in improved recoveries and reduced matrix effects.[8][9][10][11]

  • Solution 1c: Employ Gel Permeation Chromatography (GPC). GPC is a highly effective technique for separating large lipid molecules from smaller analyte molecules. While it requires specialized instrumentation, it provides very clean extracts.[8][12]

  • Cause 2: Analyte partitioning into the lipid phase. Due to its lipophilic nature (LogP = 3.9), this compound can preferentially partition into the co-extracted fat, leading to lower recovery in the acetonitrile (B52724) phase.

  • Solution 2a: Optimize the extraction solvent. While acetonitrile is the standard for QuEChERS, for very fatty samples, a liquid-liquid extraction with a solvent like hexane (B92381) may be necessary, followed by a cleanup step to remove the fat.[10]

Q3: My this compound recoveries from soil samples are consistently low. What are the likely causes and solutions?

A3: Soil matrices are complex and heterogeneous, which can lead to challenges in extraction and cleanup.

  • Cause 1: Strong analyte-matrix interactions. this compound can bind to organic matter and clay particles in the soil, making extraction difficult.

  • Solution 1a: Ensure thorough sample homogenization. Proper homogenization of the soil sample is crucial for representative sampling and efficient extraction.

  • Solution 1b: Use an effective extraction solvent. Acetonitrile acidified with 1% acetic acid is a common and effective solvent for extracting a wide range of pesticides from soil.[13]

  • Solution 1c: Employ vigorous extraction techniques. Shaking or vortexing for an adequate amount of time is necessary to disrupt soil aggregates and release the analyte into the solvent.

  • Cause 2: Inadequate cleanup of co-extractives. Soil extracts can contain humic acids and other interferents that can cause matrix effects.

  • Solution 2a: Utilize Solid-Phase Extraction (SPE). SPE provides a more rigorous cleanup than d-SPE and is often preferred for complex matrices like soil. A C18 cartridge can be effective for cleaning up soil extracts.[13]

  • Solution 2b: Optimize the SPE protocol. This includes proper conditioning of the SPE cartridge, sample loading at an appropriate flow rate, washing with a solvent that removes interferences without eluting the analyte, and finally eluting this compound with a suitable solvent.

Q4: I am observing significant signal suppression for this compound in my LC-MS/MS analysis. How can I mitigate these matrix effects?

A4: Matrix effects, where co-eluting matrix components interfere with the ionization of the analyte, are a common challenge in LC-MS/MS.[14][15][16][17]

  • Solution 1: Improve sample cleanup. The most effective way to reduce matrix effects is to remove the interfering co-extractives. Refer to the solutions in Q1, Q2, and Q3 for specific cleanup strategies for different matrices.

  • Solution 2: Use matrix-matched calibration. Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for signal suppression or enhancement caused by the matrix.

  • Solution 3: Employ an isotopically labeled internal standard. A stable isotope-labeled internal standard for this compound, if available, can effectively compensate for matrix effects as it will be affected in the same way as the native analyte.

  • Solution 4: Dilute the sample extract. Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this may compromise the limit of quantification.

  • Solution 5: Optimize chromatographic conditions. Modifying the LC gradient or using a different stationary phase can sometimes separate the analyte from the interfering matrix components.

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of this compound that I should be aware of during method development?

A: this compound is a non-polar compound with a LogP of 3.9. It has low water solubility (0.9 mg/L at 20°C). Its stability is highly pH-dependent, with rapid hydrolysis occurring in basic conditions.

Q: What is the main degradation product of this compound that I should monitor?

A: The primary degradation product of this compound is N,N-dimethyl-N'-(4-methylphenyl)sulfamide (DMST).[18] Monitoring for the presence of DMST can be an indicator of this compound degradation during your analytical process.

Q: Are there any specific storage conditions recommended for samples and extracts containing this compound?

A: Due to its instability, it is recommended to store samples at -20°C until analysis. Extracts should be analyzed as soon as possible. If storage is necessary, they should be kept at low temperatures and in an acidic environment to minimize degradation.

Experimental Protocols

Protocol 1: Modified QuEChERS for this compound in Fruits and Vegetables (AOAC 2007.01)
  • Sample Homogenization: Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube. For low-moisture samples, add an appropriate amount of water to achieve >80% hydration and let it stand for 30 minutes.

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile to the tube.

    • Cap and shake vigorously for 1 minute.

    • Add the contents of a salt packet containing 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 3 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 2-3 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction and Cleanup of this compound in Fatty Matrices
  • Sample Extraction (Modified QuEChERS):

    • Weigh 15 g of the homogenized fatty sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 6 g MgSO₄ and 1.5 g NaOAc).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Cleanup (d-SPE with Enhanced Lipid Removal):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube.

    • For cleanup, use a sorbent mixture containing 150 mg MgSO₄, 50 mg PSA, and 150 mg C18, or a commercially available lipid removal product like Z-Sep or EMR-Lipid.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Analysis: Collect the supernatant for LC-MS/MS analysis.

Protocol 3: Extraction and SPE Cleanup of this compound in Soil
  • Sample Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile with 1% acetic acid.

    • Shake vigorously for 15 minutes.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaOAc, shake for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (e.g., 500 mg/6 mL) with 5 mL of methanol (B129727) followed by 5 mL of reagent water.

    • Load 5 mL of the soil extract supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 60:40 v/v).

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute this compound with 5 mL of acetonitrile.

  • Analysis: The eluate is ready for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of d-SPE Sorbents for this compound Recovery in Different Matrices

Matrixd-SPE SorbentAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
AvocadoPSA/C18~75< 20[8][19]
AvocadoZ-Sep+> 90< 15[8]
OlivesPSA~80< 20[8]
OlivesZ-Sep/C18> 90< 15[8]
RapeseedsPSA/C1830-70< 20[11]
RapeseedsEMR-Lipid70-120< 20[11]

Table 2: Troubleshooting Guide Summary for Low this compound Recovery

IssuePotential CauseRecommended Solution
Low recovery in fruits & vegetables pH-dependent degradation (PSA)Use buffered QuEChERS, limit PSA contact time, acidify final extract, use cold centrifugation.
Inappropriate sorbentOptimize d-SPE sorbent (e.g., C18, Z-Sep), use minimum effective amount.
Low recovery in fatty matrices Inefficient lipid removalUse modified QuEChERS with more C18, employ a freezing step, use specialized lipid removal sorbents (Z-Sep, EMR-Lipid), or GPC.
Analyte partitioning into fatOptimize extraction solvent.
Low recovery in soil Strong analyte-matrix bindingEnsure thorough homogenization, use acidified acetonitrile, employ vigorous extraction.
Inadequate cleanupUse SPE (e.g., C18) for more rigorous cleanup.
Signal suppression in LC-MS/MS Matrix effectsImprove cleanup, use matrix-matched calibration, use an isotopically labeled internal standard, dilute the extract, optimize chromatography.

Visualizations

experimental_workflow_fruits_vegetables cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis homogenize Homogenize Sample (15g) add_solvent Add 15mL 1% Acetic Acid in Acetonitrile homogenize->add_solvent shake1 Shake Vigorously (1 min) add_solvent->shake1 add_salts Add QuEChERS Salts (MgSO4, NaOAc) shake1->add_salts shake2 Shake Vigorously (1 min) add_salts->shake2 centrifuge1 Centrifuge (≥3000 rcf, 3 min) shake2->centrifuge1 transfer_supernatant Transfer 1mL Supernatant centrifuge1->transfer_supernatant Supernatant add_dspe Add d-SPE Sorbents (150mg MgSO4, 50mg PSA) transfer_supernatant->add_dspe vortex Vortex (30 sec) add_dspe->vortex centrifuge2 Centrifuge (High Speed, 2-3 min) vortex->centrifuge2 lcms LC-MS/MS Analysis centrifuge2->lcms Supernatant

Caption: QuEChERS workflow for this compound in fruits and vegetables.

tolylfluanid_degradation This compound This compound hydrolysis Hydrolysis (e.g., basic pH) This compound->hydrolysis dmst DMST (N,N-dimethyl-N'-(4-methylphenyl)sulfamide) hydrolysis->dmst

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Stability of Tolylfluanid in Analytical Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tolylfluanid. The information below addresses common issues related to the stability of this compound in various analytical solvents.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns when working with this compound?

A1: The primary stability concern for this compound is its susceptibility to hydrolysis, particularly in aqueous solutions with neutral to alkaline pH.[1][2][3] Under these conditions, it rapidly degrades to N,N-dimethyl-N'-(4-methylphenyl)sulfamide (DMST).[2] Additionally, as a member of the N-trihalomethylthio class of fungicides, this compound can exhibit instability in certain organic solvents, such as acetonitrile (B52724), and is sensitive to UV light.[3][4]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is highly dependent on the pH of the aqueous solution. It is most stable under acidic conditions and degrades rapidly as the pH becomes neutral or alkaline. The hydrolysis half-lives at 22°C are:

  • pH 4: ~12 days[1]

  • pH 7: ~29 hours[1]

  • pH 9: <10 minutes[1]

Q3: Is this compound stable in common analytical organic solvents?

A3: While more stable than in aqueous solutions, the stability of this compound in organic solvents can vary. It is reported to be miscible with acetone (B3395972), ethanol, ethyl acetate, and methylene (B1212753) chloride, suggesting good short-term stability.[2] However, long-term stability can be a concern, particularly in acetonitrile where some degradation has been observed.[4][5] The quality of the solvent can also influence stability.[5]

Q4: My analytical results for this compound are inconsistent. What could be the cause?

A4: Inconsistent results are often linked to the degradation of this compound in your standards or samples. Key factors to investigate include:

  • Solvent choice: Using unacidified acetonitrile for stock solutions or standards can lead to degradation over time.

  • Presence of water: Traces of water in your organic solvents can cause hydrolysis, especially if the pH is not controlled.

  • Light exposure: Storage of solutions in clear vials or exposure to direct sunlight can induce photodegradation.

  • Storage temperature: Elevated temperatures can accelerate degradation.

  • pH of the sample matrix: If analyzing aqueous samples, the pH should be adjusted to be acidic (e.g., pH 4) to minimize hydrolysis.

Q5: How can I improve the stability of my this compound analytical standards?

A5: To enhance the stability of your this compound solutions:

  • Use acidified acetonitrile: For preparing stock solutions in acetonitrile, adding 0.1% (v/v) acetic acid can significantly improve the stability of this compound.[5]

  • Store in a cool, dark place: Keep your solutions refrigerated or frozen and protected from light by using amber vials.

  • Use high-purity, anhydrous solvents: To minimize hydrolysis, use solvents with low water content.

  • Prepare fresh working solutions: For the highest accuracy, prepare working standards fresh from a stored, stabilized stock solution before each analysis.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound Degradation in the sample or standard solution.1. Check the pH of your sample and adjust to acidic conditions if necessary. 2. Prepare fresh standards in acidified acetonitrile. 3. Ensure solvents are anhydrous. 4. Minimize exposure of samples and standards to light and elevated temperatures.
Appearance of a large, unexpected peak in the chromatogram This could be the primary degradation product, DMST.1. Analyze a DMST standard to confirm its retention time. 2. Review your sample and standard preparation procedures to identify potential causes of this compound degradation.
Decreasing peak area for this compound over a sequence of analyses Degradation of this compound in the autosampler.1. If using acetonitrile as the solvent, ensure it is acidified. 2. Consider using a different, more inert solvent for the final dilution if possible. 3. Keep the autosampler tray cooled if the option is available.
Variable results between different batches of the same solvent The quality of the solvent may differ, with some lots promoting degradation.1. Test new solvent lots for their impact on this compound stability. 2. If inconsistencies are found, consider dedicating a specific, tested lot of solvent for this compound analysis or switching to a more reliable solvent.

Data Presentation

Table 1: Estimated Stability of this compound in Various Analytical Solvents

SolventStorage ConditionEstimated StabilityPrimary Degradation ProductNotes
Acetonitrile Refrigerated (4°C), DarkModerate (Degradation may occur over weeks to months)DMSTStability is significantly improved by the addition of 0.1% (v/v) acetic acid.[5] A study showed ~5% degradation after one year at 8°C.[4]
Methanol (B129727) Refrigerated (4°C), DarkModerate to LowDMST and othersThis compound's analogue, dichlofluanid, is known to degrade in methanol under UV light.[3]
Acetone Refrigerated (4°C), DarkModerate to LowDMST and othersThis compound's analogue, dichlofluanid, is known to degrade in acetone under UV light.[3]
Ethyl Acetate Refrigerated (4°C), DarkLikely GoodDMSTGenerally considered a more inert solvent for many pesticides.
Aqueous Solution (pH 4) 22°CLow (Half-life ~12 days)DMSTThis compound is most stable in acidic aqueous conditions.[1]
Aqueous Solution (pH 7) 22°CVery Low (Half-life ~29 hours)DMSTRapid hydrolysis occurs in neutral aqueous solutions.[1]
Aqueous Solution (pH 9) 22°CExtremely Low (Half-life <10 minutes)DMSTVery rapid hydrolysis occurs in alkaline aqueous solutions.[1]

Disclaimer: The stability data in organic solvents is based on limited published information and data for structurally related compounds. It is strongly recommended to perform in-house stability studies for your specific experimental conditions.

Experimental Protocols

Protocol for a Basic Stability Study of this compound in an Organic Solvent

This protocol outlines a general procedure to assess the stability of this compound in a specific analytical solvent.

1. Materials:

  • This compound certified reference material (CRM)

  • High-purity analytical solvent (e.g., acetonitrile, methanol)

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps

  • Analytical balance

  • HPLC or GC system with a suitable detector for this compound analysis

2. Preparation of Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh a known amount of this compound CRM.

  • Dissolve the CRM in the chosen analytical solvent in a volumetric flask to achieve the target concentration.

  • If using acetonitrile, it is recommended to prepare a parallel stock solution in acetonitrile containing 0.1% (v/v) acetic acid.

3. Experimental Design:

  • Dispense aliquots of the stock solution into several amber glass vials.

  • Prepare separate sets of vials for each storage condition to be tested (e.g., room temperature/~20-25°C, refrigerated/~4°C, frozen/~-20°C).

  • Designate a set of vials for analysis at various time points (e.g., Day 0, Day 1, Day 3, Week 1, Week 2, Week 4, etc.).

4. Analysis:

  • At each designated time point, retrieve a vial from each storage condition.

  • Allow the solution to equilibrate to room temperature.

  • Prepare a working standard by diluting the stock solution to a suitable concentration for your analytical instrument.

  • Analyze the freshly prepared working standard immediately. The analysis at Day 0 will serve as the baseline.

  • Calculate the concentration of this compound at each time point relative to the Day 0 concentration.

5. Data Evaluation:

  • Plot the percentage of the initial this compound concentration remaining versus time for each storage condition.

  • Determine the time at which the concentration of this compound falls below a certain threshold (e.g., 95% or 90% of the initial concentration) to establish its stability under those conditions.

Mandatory Visualization

Tolylfluanid_Troubleshooting_Workflow start Inconsistent this compound Results check_hydrolysis Check for Potential Hydrolysis start->check_hydrolysis check_solvent_degradation Investigate Solvent-Induced Degradation start->check_solvent_degradation check_photodegradation Assess for Photodegradation start->check_photodegradation ph_check Is the sample aqueous or is there water in the solvent? check_hydrolysis->ph_check solvent_check Is Acetonitrile (MeCN) being used? check_solvent_degradation->solvent_check light_check Are solutions stored in clear vials or exposed to light? check_photodegradation->light_check ph_check->check_solvent_degradation No adjust_ph Adjust aqueous sample pH to < 4 ph_check->adjust_ph Yes use_anhydrous Use anhydrous solvents ph_check->use_anhydrous Yes prepare_fresh Prepare Fresh Standards & Re-analyze adjust_ph->prepare_fresh use_anhydrous->prepare_fresh acidify_mecn Use MeCN with 0.1% Acetic Acid solvent_check->acidify_mecn Yes consider_alt_solvent Consider alternative solvent (e.g., Ethyl Acetate) solvent_check->consider_alt_solvent No acidify_mecn->prepare_fresh consider_alt_solvent->prepare_fresh use_amber_vials Store solutions in amber vials light_check->use_amber_vials Yes dark_storage Store in the dark light_check->dark_storage Yes light_check->prepare_fresh No use_amber_vials->prepare_fresh dark_storage->prepare_fresh

Caption: Troubleshooting workflow for inconsistent this compound analytical results.

Tolylfluanid_Degradation_Pathway This compound This compound dmst DMST (N,N-dimethyl-N'-(4-methylphenyl)sulfamide) This compound->dmst Hydrolysis (H₂O, pH ≥ 7) This compound->dmst Solvent Degradation (e.g., in MeCN) other_products Other Degradation Products This compound->other_products Photodegradation (UV Light)

Caption: Simplified degradation pathways of this compound.

References

Technical Support Center: Fungal Resistance to Tolylfluanid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating fungal resistance to Tolylfluanid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My fungal isolates are showing reduced sensitivity to this compound. What are the likely mechanisms of resistance?

A1: this compound is a multi-site inhibitor, meaning it acts on multiple metabolic pathways within the fungus.[1][2] This mode of action makes the development of resistance less likely compared to single-site inhibitors. However, if you observe reduced sensitivity, several general mechanisms of fungicide resistance could be at play:

  • Enhanced Efflux Pump Activity: Fungi can actively pump fungicides out of their cells using transporter proteins, such as ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters.[3][4][5][6][7][8] Overexpression of the genes encoding these pumps is a common mechanism of multidrug resistance (MDR) in fungi like Botrytis cinerea.[9][10][11]

  • Metabolic Detoxification: Fungi may possess enzymes, such as cytochrome P450 monooxygenases (CYPs), that can metabolize and detoxify fungicides, rendering them less effective.[12][13][14][15]

  • Alterations in Target Sites: While less common for multi-site inhibitors, mutations in the target proteins can reduce the binding affinity of the fungicide. Given this compound's broad activity, this would likely involve multiple mutations and is therefore a less probable primary mechanism.

Q2: How can I determine if efflux pumps are responsible for the observed resistance in my fungal isolates?

A2: A common method is to use efflux pump inhibitors in your sensitivity assays. If the addition of an inhibitor restores sensitivity to this compound, it strongly suggests that efflux pumps are involved.

Q3: What experimental approaches can I use to investigate metabolic detoxification of this compound?

A3: You can investigate metabolic detoxification by:

  • Analyzing Metabolites: Using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to detect metabolites of this compound in the fungal culture medium or cell lysates. The presence of breakdown products in resistant strains that are absent or in lower concentrations in sensitive strains would indicate metabolic detoxification.

  • Transcriptomic Analysis: Using RNA sequencing (RNA-Seq) to compare the gene expression profiles of resistant and sensitive isolates when exposed to this compound. Upregulation of genes encoding detoxification enzymes like cytochrome P450s in the resistant strain would be a key indicator.[12][16]

Q4: Are there known mutations associated with this compound resistance?

A4: Due to its multi-site mode of action, specific target-site mutations conferring high levels of resistance to this compound have not been widely reported in the literature. Resistance is more likely to be a quantitative trait involving multiple genes, such as those for efflux pumps or detoxification enzymes.

Troubleshooting Guides

Problem 1: Inconsistent results in this compound sensitivity assays.

Possible Cause Troubleshooting Step
Inoculum Variability Ensure a standardized spore or mycelial suspension concentration is used for all assays.
Media Composition Use a consistent, defined medium for all experiments, as components can sometimes interact with the fungicide.
Plate Incubation Conditions Maintain consistent temperature, light, and humidity, as these can affect both fungal growth and fungicide stability.
Fungicide Stock Solution Degradation Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature.

Problem 2: My "resistant" isolates lose their resistance phenotype after several subcultures without the fungicide.

Possible Cause Troubleshooting Step
Transient Upregulation of Resistance Genes This suggests that the resistance mechanism, such as efflux pump overexpression, is inducible and not due to a stable genetic mutation. Re-expose the culture to a sub-lethal concentration of this compound to see if resistance is re-induced.
Fitness Cost of Resistance The genetic changes conferring resistance may also reduce the fungus's overall fitness in the absence of the fungicide. In a mixed population, sensitive strains may outcompete resistant ones.

Experimental Protocols

Protocol 1: Efflux Pump Inhibition Assay

This protocol is designed to determine the involvement of efflux pumps in this compound resistance.

  • Prepare Fungal Inoculum: Grow fungal isolates on a suitable agar (B569324) medium. Prepare a spore suspension or mycelial homogenate and adjust the concentration to a standard value (e.g., 1 x 10^5 spores/mL).

  • Prepare Assay Plates: Use a 96-well microtiter plate with a suitable liquid medium. Create a serial dilution of this compound. For each this compound concentration, have two sets of wells: one with the fungicide alone and one with the fungicide plus a known efflux pump inhibitor (e.g., verapamil). Include control wells with no fungicide and wells with only the inhibitor.

  • Inoculate and Incubate: Add the fungal inoculum to all wells. Incubate the plates under optimal growth conditions.

  • Assess Growth: Measure fungal growth (e.g., by optical density at 600 nm) after a defined incubation period.

  • Data Analysis: Compare the Minimum Inhibitory Concentration (MIC) of this compound in the presence and absence of the efflux pump inhibitor. A significant decrease in the MIC in the presence of the inhibitor indicates the involvement of efflux pumps.

Quantitative Data Summary: Hypothetical Efflux Pump Inhibition Assay

IsolateThis compound MIC (µg/mL)This compound + Inhibitor MIC (µg/mL)Fold Change in MIC
Sensitive2.52.51
Resistant4058

Visualizations

FungalResistanceMechanisms This compound This compound FungalCell Fungal Cell This compound->FungalCell Enters Cell TargetSites Multiple Target Sites This compound->TargetSites Inhibits EffluxPump Efflux Pump (e.g., ABC Transporter) FungalCell->EffluxPump Detoxification Metabolic Detoxification (e.g., Cytochrome P450) FungalCell->Detoxification FungalCell->TargetSites EffluxPump->this compound Expels Fungicide Resistance Resistance EffluxPump->Resistance Detoxification->this compound Inactivates Fungicide Detoxification->Resistance

Caption: Potential mechanisms of fungal resistance to this compound.

ExperimentalWorkflow start Start: Observe Reduced Sensitivity sensitivity_assay Confirm with MIC Assay start->sensitivity_assay hypothesis Hypothesize Mechanism sensitivity_assay->hypothesis efflux_assay Efflux Pump Inhibition Assay hypothesis->efflux_assay Efflux? detox_assay Metabolite Analysis (HPLC/MS) hypothesis->detox_assay Detoxification? transcriptomics Transcriptomics (RNA-Seq) hypothesis->transcriptomics Gene Expression? efflux_result Efflux Pumps Involved? efflux_assay->efflux_result detox_result Detoxification Occurring? detox_assay->detox_result transcript_result Upregulation of Resistance Genes? transcriptomics->transcript_result conclusion Conclusion on Mechanism efflux_result->conclusion detox_result->conclusion transcript_result->conclusion

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: Tolylfluanid Residue Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Tolylfluanid residues.

Troubleshooting Guide

This guide addresses common challenges encountered during the analysis of this compound and its main metabolite, N,N-dimethyl-N'-p-tolylsulfamide (DMST).

Low or No Recovery of this compound

Q1: We are experiencing very low to no recovery of this compound when using a standard QuEChERS method with PSA cleanup. What could be the cause?

A1: this compound is a base-sensitive pesticide. The use of Primary Secondary Amine (PSA) as a cleanup sorbent in dispersive solid-phase extraction (dSPE) can create a basic environment in the extract, leading to the rapid degradation of this compound.

Troubleshooting Steps:

  • Acidify the Final Extract: Immediately after the dSPE cleanup step, acidify the final extract with a small amount of 5% formic acid in acetonitrile (B52724) (e.g., 10 µL per mL of extract) to lower the pH to around 5. This will stabilize the this compound molecule.[1][2][3]

  • Minimize Contact Time with PSA: Reduce the time the extract is in contact with the PSA sorbent. Vortex for a shorter period (e.g., 30 seconds) and centrifuge immediately.[3]

  • Use a Buffered QuEChERS Method: Employ a buffered QuEChERS method, such as the AOAC Official Method 2007.01 (using acetate (B1210297) buffer) or the EN 15662 method (using citrate (B86180) buffer), to maintain a stable pH during extraction and cleanup.[4][5]

  • Consider Alternative Sorbents: If the matrix is not excessively fatty or pigmented, you might reduce the amount of PSA or replace it with other sorbents like C18 for lipid removal, if applicable to your matrix.

  • Temperature Control: Performing the cleanup step at a lower temperature (e.g., using a cold centrifuge at -2°C) can help slow down the degradation process and improve recoveries.[3]

Poor Peak Shape and Chromatography Issues in GC Analysis

Q2: We are observing peak tailing or broad peaks for this compound in our GC-NPD/MS analysis. What are the likely causes and solutions?

A2: Poor peak shape for this compound in GC analysis can be attributed to several factors, including active sites in the GC system, improper injection parameters, or matrix effects.

Troubleshooting Steps:

  • GC System Inertness: Ensure the entire GC flow path is inert. Use a deactivated liner, preferably with glass wool, and an inert column (e.g., DB-5MS). Active sites in the liner or the column can cause analyte degradation or adsorption.

  • Injector Temperature: Optimize the injector temperature. While a higher temperature can improve volatilization, it might also cause thermal degradation of this compound. Start with a lower temperature (e.g., 250°C) and gradually increase it to find the optimal balance.

  • Solvent Exchange: If you are using acetonitrile from a QuEChERS extraction, consider a solvent exchange to a more GC-friendly solvent like toluene. This can prevent issues with large volume expansion of acetonitrile in the injector and improve peak shape.[1]

  • Matrix Effects: Co-extracted matrix components can interfere with the chromatography. The use of matrix-matched standards for calibration is crucial to compensate for these effects.

Signal Suppression or Enhancement in LC-MS/MS Analysis

Q3: Our this compound or DMST signal intensity varies significantly between samples when analyzed by LC-MS/MS, leading to poor reproducibility. What is causing this and how can we mitigate it?

A3: Signal suppression or enhancement, collectively known as matrix effects, is a common issue in LC-MS/MS analysis, especially with complex matrices.[6][7] It occurs when co-eluting matrix components interfere with the ionization of the target analytes in the mass spectrometer source.[8]

Troubleshooting Steps:

  • Matrix-Matched Calibration: The most effective way to compensate for matrix effects is to prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples.[1]

  • Dilution of the Extract: Diluting the final extract with the initial mobile phase can reduce the concentration of interfering matrix components, thereby minimizing matrix effects. However, ensure that the diluted analyte concentration is still well above the instrument's limit of quantification.

  • Improved Cleanup: Enhance the dSPE cleanup step by using a combination of sorbents. For example, adding C18 can help remove more lipids, and Graphitized Carbon Black (GCB) can remove pigments, though GCB should be used cautiously as it can adsorb planar pesticides.[4]

  • Chromatographic Separation: Optimize the LC gradient to better separate this compound and DMST from the co-eluting matrix components. A slower gradient or a different column chemistry might improve resolution.

  • Internal Standards: Use a suitable isotope-labeled internal standard for this compound and DMST if available. This can effectively compensate for matrix effects as the internal standard will be affected similarly to the analyte.

Frequently Asked Questions (FAQs)

Q4: What is the primary metabolite of this compound that we should also be quantifying?

A4: The primary and most significant metabolite of this compound is N,N-dimethyl-N'-p-tolylsulfamide (DMST).[9][10] In many regulatory methods, the residue definition for dietary risk assessment includes both this compound and DMST.

Q5: What are the typical extraction and cleanup steps for this compound in fruit and vegetable samples?

A5: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used. A general procedure is as follows:

  • Homogenization: A representative sample (e.g., 10-15 g) is homogenized. For dry samples, water is added to ensure at least 80% hydration.[1][5][11]

  • Extraction: The homogenized sample is extracted with acetonitrile. For base-sensitive pesticides like this compound, a buffered QuEChERS approach (either acetate or citrate buffering) is recommended.[4][5] Extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, and a buffer salt) are added to induce phase separation.

  • Cleanup (dSPE): An aliquot of the acetonitrile supernatant is cleaned up by adding a mixture of sorbents. A common combination is magnesium sulfate (to remove residual water) and PSA (to remove organic acids, sugars, and some lipids). For pigmented samples, GCB may be added, and for fatty matrices, C18 is beneficial.[4]

  • Acidification: The final extract is acidified with formic acid to stabilize this compound.[1][2]

Q6: Which analytical technique is more suitable for this compound analysis, GC or LC-MS/MS?

A6: Both GC and LC-MS/MS are suitable and widely used for the analysis of this compound and DMST.

  • GC-MS/MS or GC-NPD: Gas chromatography coupled with a Nitrogen-Phosphorus Detector (NPD) or tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity.[12] However, it may require a solvent exchange step and is susceptible to thermal degradation of the analyte if conditions are not optimized.

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is highly sensitive and selective and can often analyze the QuEChERS extract directly with minimal sample manipulation.[13] It is, however, more prone to matrix effects which need to be carefully managed.[6]

The choice often depends on the available instrumentation, the complexity of the matrix, and the number of other pesticides being analyzed in the same run.

Data Presentation

Table 1: Comparison of Analytical Method Performance for this compound

ParameterGC-MS/MSLC-MS/MS
Typical Column DB-5MS (or equivalent)C18
Common Detector Triple Quadrupole (MS/MS), NPDTriple Quadrupole (MS/MS)
Reported LOQ 0.01 mg/kg0.0005 - 0.01 mg/kg[13][14]
Reported Recovery 86.7% - 96.1%[15]71% - 120%[14]
Key Advantage Robust and less susceptible to certain matrix effectsHigh sensitivity and direct injection of extracts
Key Challenge Potential for thermal degradationSusceptibility to matrix effects (ion suppression/enhancement)

Experimental Protocols

Protocol 1: QuEChERS Extraction (EN 15662 Method)
  • Sample Preparation: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add the EN 15662 salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate dihydrate, and 0.5 g disodium (B8443419) citrate sesquihydrate. Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥ 3000 x g for 5 minutes.

  • Cleanup (dSPE): Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 25 mg PSA.

  • Vortex and Centrifuge: Vortex for 30 seconds, then centrifuge at high speed for 2 minutes.

  • Stabilization: Transfer the supernatant to an autosampler vial and add 10 µL of 5% formic acid in acetonitrile.

  • Analysis: The extract is now ready for GC-MS/MS or LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • LC System: UHPLC system

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid

  • Gradient: A typical gradient would start at 95% A, ramping to 98% B over several minutes, followed by a wash and re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both this compound and DMST for quantification and confirmation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Homogenization 1. Sample Homogenization Extraction 2. Acetonitrile Extraction (Buffered QuEChERS) Homogenization->Extraction Centrifuge1 3. Centrifugation Extraction->Centrifuge1 dSPE 4. Dispersive SPE (PSA, MgSO4, +/- C18) Centrifuge1->dSPE Supernatant Centrifuge2 5. Centrifugation dSPE->Centrifuge2 Acidification 6. Extract Acidification Centrifuge2->Acidification Analysis 7. LC-MS/MS or GC-MS/MS Analysis Acidification->Analysis

Caption: General experimental workflow for this compound residue analysis.

degradation_pathway This compound This compound DMST DMST (N,N-dimethyl-N'-p-tolylsulfamide) This compound->DMST Hydrolysis (Cleavage of N-S bond) Hydroxymethyl_DMST 4-Hydroxymethyl-DMST DMST->Hydroxymethyl_DMST Oxidation Benzoic_Acid_Metabolite 4-(Dimethylaminosulfonylamino) benzoic acid Hydroxymethyl_DMST->Benzoic_Acid_Metabolite Further Oxidation

Caption: Simplified degradation pathway of this compound.

References

Strategies to minimize Tolylfluanid degradation during laboratory experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize the degradation of Tolylfluanid during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in laboratory settings?

This compound is a fungicide characterized by an unstable dichlorofluoromethylthio moiety.[1] This chemical group is susceptible to rapid hydrolytic and metabolic degradation, which can lead to inaccurate experimental results if not properly managed. The primary degradation product is N,N-dimethyl-N'-(4-methylphenyl)sulfamide (DMST).[1][2]

Q2: What are the main factors that cause this compound degradation?

The primary factors contributing to this compound degradation are:

  • pH: this compound is highly susceptible to hydrolysis, especially under neutral to alkaline conditions.[1][3]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Although hydrolysis is a more significant factor, exposure to light, particularly UV rays, can contribute to photodegradation.

  • Incompatible Solvents and Reagents: Certain solvents and reagents can promote degradation.

Q3: How should I store this compound to ensure its stability?

For optimal stability, solid this compound should be stored at room temperature (20-25°C) or frozen (<-10°C) in a tightly sealed container, protected from moisture and light.[4][5] Solutions of this compound, particularly in certain organic solvents, should be stored at low temperatures (-20°C) and in the dark to minimize degradation.[6]

Q4: What are the known degradation products of this compound?

The main degradation product of this compound is N,N-dimethyl-N'-(4-methylphenyl)sulfamide (DMST), formed through the cleavage of the N-S bond.[1][2] In biological systems, further metabolism of DMST can occur, leading to hydroxylated metabolites and their glucosides.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound.

Problem Possible Cause Recommended Solution
Low recovery of this compound in analytical results. Degradation during sample extraction due to pH. Maintain a slightly acidic pH during extraction. For soil and plant matrices, consider using an acidified solvent like acetone (B3395972) or acetonitrile (B52724) with a small amount of formic or sulfuric acid.[6]
Thermal degradation during solvent evaporation. Use a gentle stream of nitrogen and a controlled temperature water bath (around 40°C) for solvent evaporation. Avoid evaporating to complete dryness. The use of a "keeper" solvent with a high boiling point can help prevent the loss of this compound.[6]
Degradation in stock or working solutions. Prepare fresh solutions before use whenever possible. If storage is necessary, store solutions at -20°C in amber vials. For acetonitrile solutions, consider adding 0.1% (v/v) acetic acid to improve stability.[7]
Appearance of unexpected peaks in chromatograms. Formation of degradation products (e.g., DMST). Confirm the identity of the extra peaks by analyzing a known standard of DMST. If degradation is confirmed, review and optimize the sample preparation and storage procedures to minimize degradation.
Sample matrix effects. Prepare matrix-matched calibration standards to compensate for signal enhancement or suppression. Diluting the sample extract can also reduce the concentration of interfering matrix components.[6]
Inconsistent or non-reproducible results. Variable degradation between samples. Standardize all sample preparation steps, including extraction times, temperatures, and light exposure. Prepare samples in smaller batches to minimize the time between preparation and analysis.
Adsorption to labware. To minimize adsorption, consider using silanized glassware or polypropylene (B1209903) tubes, especially for low-concentration samples.

Data on this compound Stability

The stability of this compound is highly dependent on the pH of the medium.

pH Temperature (°C) Half-life (DT50) Reference
42212 days[1][3]
72229 hours[1][3]
922<10 minutes[1][3]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound with enhanced stability.

Materials:

  • This compound (analytical standard)

  • Acetonitrile (HPLC or GC grade)

  • Acetic acid (glacial)

  • Volumetric flask (amber glass)

  • Analytical balance

  • Pipettes

Procedure:

  • Accurately weigh the required amount of this compound standard on an analytical balance.

  • Dissolve the weighed this compound in a small amount of acetonitrile in the amber volumetric flask.

  • Add acetic acid to the acetonitrile to a final concentration of 0.1% (v/v). For example, add 100 µL of acetic acid to 100 mL of acetonitrile.

  • Bring the solution to the final volume with the acidified acetonitrile.

  • Mix the solution thoroughly by inversion.

  • Store the stock solution at -20°C in the dark.

Protocol 2: Extraction of this compound from a Solid Matrix (e.g., Soil)

This protocol outlines a method for extracting this compound from a solid matrix while minimizing degradation.

Materials:

  • Solid sample containing this compound

  • Acetone (analytical grade), acidified with 1% formic acid

  • Centrifuge tubes (polypropylene)

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Filtration apparatus (e.g., syringe filter with a compatible membrane)

Procedure:

  • Weigh a representative portion of the homogenized solid sample (e.g., 10 g) into a polypropylene centrifuge tube.

  • Add a measured volume of acidified acetone (e.g., 20 mL) to the sample.

  • Securely cap the tube and shake vigorously for at least 30 minutes using a mechanical shaker.

  • Centrifuge the sample at a sufficient speed (e.g., 4000 rpm) for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant (the acetone extract) into a clean collection vessel.

  • Filter the extract through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining particulate matter.

  • The resulting extract is now ready for cleanup or direct analysis. If not analyzed immediately, store the extract at -20°C in an amber vial.

Visualizations

Tolylfluanid_Degradation_Pathway This compound This compound C10H13Cl2FN2O2S2 DMST DMST (N,N-dimethyl-N'-(4-methylphenyl)sulfamide) This compound->DMST Hydrolysis (Cleavage of N-S bond) Side_Chain_Derivative Dichlorofluoromethylthio Side-Chain Derivative This compound->Side_Chain_Derivative Hydrolysis Hydroxylated_Metabolites Hydroxylated Metabolites DMST->Hydroxylated_Metabolites Metabolism Glucoside_Conjugates Glucoside Conjugates Hydroxylated_Metabolites->Glucoside_Conjugates Conjugation

Caption: Primary degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Storage Conditions Sample 1. Sample Collection (Solid or Liquid Matrix) Extraction 2. Extraction (Use acidified solvent, e.g., Acetone + 1% Formic Acid) Sample->Extraction Centrifugation 3. Centrifugation / Filtration (Separate solid debris) Extraction->Centrifugation Cleanup 4. Sample Cleanup (Optional) (e.g., Solid Phase Extraction) Centrifugation->Cleanup Evaporation 5. Solvent Evaporation (Gentle N2 stream, T < 40°C) Cleanup->Evaporation Reconstitution 6. Reconstitution (In appropriate solvent for analysis) Evaporation->Reconstitution Analysis 7. Instrumental Analysis (e.g., GC-MS/MS, LC-MS/MS) Reconstitution->Analysis Storage Store all samples and extracts at -20°C in amber vials, protected from light.

References

Addressing analytical interference in Tolylfluanid measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tolylfluanid Analysis. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals address analytical interference and other common issues encountered during the measurement of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its major degradation product?

A1: this compound is a broad-spectrum fungicide used to protect fruit, vegetable, and ornamental plants.[1][2] In analytical and environmental contexts, its most significant degradation product is N,N-dimethyl-N'-(4-methylphenyl) sulfamide, commonly known as DMST.[1][3] this compound can hydrolyze, especially under neutral to high pH conditions, to form DMST, which is more stable.[1][4] It is crucial to monitor both this compound and DMST in residue analysis.[3]

Q2: Which analytical technique is better for this compound analysis: GC-MS/MS or LC-MS/MS?

A2: Both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for this compound analysis.[5][6] However, LC-MS/MS is often preferred for its ability to analyze a wider range of pesticides, including those that are thermally unstable or non-volatile, without the need for derivatization.[6][7][8] this compound can be prone to thermal degradation, which may pose a challenge for GC-based methods.[9] LC-MS/MS is generally considered more versatile and sensitive for the majority of modern pesticide residue analyses.[6]

Q3: What are "matrix effects" and how do they affect this compound quantification?

A3: Matrix effects are a common source of interference in LC-MS/MS analysis, caused by co-eluting compounds from the sample matrix (e.g., sugars, lipids, pigments from a fruit extract).[10][11] These effects can either suppress or enhance the ionization of this compound in the mass spectrometer's source, leading to inaccurate (falsely low or high) quantification.[10][11] The complexity and type of the sample matrix significantly influence the extent of these effects.[12]

Q4: Why is my recovery for this compound low and inconsistent?

A4: Low and inconsistent recovery of this compound can be attributed to several factors:

  • Degradation during Sample Preparation: this compound is unstable at basic pH.[13] If the extraction or cleanup steps use basic reagents or conditions, the analyte can degrade to DMST. The QuEChERS cleanup sorbent PSA, for instance, can cause degradation if exposure time is not minimized.[13]

  • Suboptimal Extraction: The choice of extraction solvent and method is critical. The QuEChERS method is widely used and generally provides good recoveries, but may need optimization for specific matrices.[5][14]

  • Strong Matrix Effects: Significant ion suppression from complex matrices can result in apparent low recovery.[10][15]

Q5: How can I differentiate between this compound and its metabolite DMST in my chromatogram?

A5: Differentiation is achieved through a combination of chromatographic separation and mass spectrometric detection. A well-optimized Liquid Chromatography (LC) method should provide distinct retention times for this compound and DMST. Furthermore, they will have different precursor and product ions in an MS/MS analysis, allowing for unambiguous identification and quantification.[3]

Troubleshooting Guide

This guide addresses specific problems you may encounter during this compound analysis.

Problem 1: Signal Suppression or Enhancement (Matrix Effects)
  • Symptoms:

    • Inconsistent quantification between samples.

    • Recovery is significantly lower or higher than 100% in spiked samples.

    • Calibration curve has a poor correlation coefficient (r²) when using solvent-based standards.

  • Troubleshooting Steps:

    • Confirm the Issue: Analyze a post-extraction spiked sample and compare the analyte response to a standard in pure solvent at the same concentration. A significant difference confirms matrix effects.

    • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank sample extract that has been processed through the entire sample preparation procedure.[9] This is the most common and effective way to compensate for systematic matrix effects.

    • Improve Sample Cleanup: The goal is to remove interfering co-extractives. For QuEChERS, you might need to adjust the amount or type of d-SPE sorbents (e.g., C18 for lipids, GCB for pigments). Be cautious with PSA, as it can degrade this compound.[13]

    • Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization. However, this may compromise the limit of quantification (LOQ).

    • Modify Chromatographic Conditions: Improve separation between this compound and co-eluting matrix components by adjusting the gradient, flow rate, or switching to a different column chemistry.[10]

Problem 2: Peak Tailing or Poor Peak Shape
  • Symptoms:

    • Asymmetric chromatographic peaks for this compound.

    • Reduced peak height and poor integration.

  • Troubleshooting Steps:

    • Check for Active Sites: this compound can interact with active sites in the GC injector or LC column.[9] For GC, ensure the liner is clean and deactivated. For LC, column degradation may be the cause; try flushing or replacing the column.

    • Mobile Phase pH (LC): Ensure the mobile phase pH is compatible with the analyte and column. Acidifying the mobile phase (e.g., with formic acid) often improves peak shape for many pesticides.[13]

    • Injector Contamination: Matrix components can build up in the injector port. Clean the injector as part of routine maintenance.

Problem 3: Unexpected Peaks or High Background Noise
  • Symptoms:

    • Multiple unknown peaks in the chromatogram.

    • Elevated baseline, making it difficult to integrate low-level peaks.

  • Troubleshooting Steps:

    • Run a Blank: Inject a solvent blank and a matrix blank (a sample extract with no analyte) to identify the source of contamination. Contamination can come from solvents, glassware, the sample itself, or instrument carryover.

    • Check for Carryover: If a high-concentration sample was run previously, analyte may carry over to the next injection. Run several solvent blanks after high-concentration samples to clean the injection path.

    • Improve Sample Cleanup: As with matrix effects, a more effective cleanup step using techniques like Solid Phase Extraction (SPE) can remove many interfering compounds.[16]

Data Presentation

Table 1: Typical LC-MS/MS Parameters for this compound and DMST Analysis

The following parameters are illustrative and require optimization for your specific instrument and application.

ParameterSettingPurpose
LC Column C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic Acid & 5mM Ammonium FormateAcidification improves peak shape and ionization efficiency.
Mobile Phase B Methanol or Acetonitrile (B52724) with 0.1% Formic AcidOrganic solvent for eluting analytes from the column.
Gradient Optimized for separation (e.g., 5% B to 95% B over 10 min)Separates this compound from DMST and matrix interferences.
Ionization Mode Electrospray Ionization, Positive (ESI+)Effective ionization mode for these compounds.
MS/MS Transitions This compound: 347 -> 238 (Quantifier), 347 -> 106 (Qualifier) DMST: 215 -> 106 (Quantifier), 215 -> 77 (Qualifier)Specific precursor-to-product ion transitions ensure selectivity and accurate identification.[3]
Table 2: Example Recovery Data using QuEChERS in Various Matrices

Recovery data is highly dependent on the specific matrix and protocol variations.

MatrixFortification Level (mg/kg)Average Recovery (%) of this compoundAverage Recovery (%) of DMSTReference
Tomato0.02 - 0.280 - 9294 - 104[3]
Lettuce0.02 - 2.071 - 10299 - 114[3]
Strawberries0.02 - 2.091 - 102110 - 117[3]
Blackcurrants0.02 - 2.089 - 10685 - 104[3]
Leeks0.02 - 0.276 - 10189 - 101[3]

Experimental Protocols

Protocol 1: QuEChERS Extraction and Cleanup for this compound in Produce

This protocol is a standard method for extracting pesticide residues from high-water-content food matrices like fruits and vegetables.[13][17]

1. Sample Homogenization:

  • Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10-15 mL of acetonitrile to the tube.

  • If the sample is acidic, add a buffering agent. For the citrate-buffered method (EN 15662), add the appropriate salt mixture.

  • Shake the tube vigorously for 1 minute.

  • Add a salt packet containing anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) to induce phase separation.

  • Shake again for 1 minute and then centrifuge at >3000 g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot (e.g., 6-8 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube.

  • The d-SPE tube should contain anhydrous MgSO₄ and a sorbent like Primary Secondary Amine (PSA). C18 can be added for high-fat matrices.

  • Critical Step: To minimize degradation of this compound, shake the d-SPE tube for only 30 seconds to 1 minute.[13] Some studies suggest cooling the sample during this step to further reduce degradation.[13]

  • Centrifuge at >3000 g for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and transfer it to an autosampler vial.

  • Acidify the extract slightly with formic acid to improve analyte stability and compatibility with the LC mobile phase.

  • Add an internal standard if used.

  • The sample is now ready for LC-MS/MS analysis.

Visualizations

Diagrams of Pathways and Workflows

This compound This compound (C₁₀H₁₃Cl₂FN₂O₂S₂) DMST DMST (N,N-dimethyl-N'-(4-methylphenyl)sulfamide) This compound->DMST  Hydrolysis / Metabolism  (Loss of -SCCl₂F side chain)

Caption: Degradation pathway of this compound to its primary metabolite, DMST.

cluster_matrix LC-MS Ion Source cluster_detector Mass Spectrometer Detector Analyte This compound Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components Matrix->Droplet Suppression Signal Suppression (Lower Analyte Signal) Droplet->Suppression Matrix components hinder analyte ionization Enhancement Signal Enhancement (Higher Analyte Signal) Droplet->Enhancement Matrix components improve analyte ionization efficiency

Caption: Conceptual diagram illustrating matrix effects in LC-MS/MS analysis.

rect_node rect_node start Inaccurate Result (Poor Recovery or High RSD) check_matrix Matrix Effects Present? start->check_matrix check_degradation Analyte Degradation Possible? check_matrix->check_degradation No sol_matrix Implement Matrix-Matched Standards or Improve Sample Cleanup check_matrix->sol_matrix Yes check_separation Poor Peak Shape or Co-elution? check_degradation->check_separation No sol_degradation Acidify Extract, Reduce pH, Minimize Cleanup Time (PSA) check_degradation->sol_degradation Yes sol_separation Optimize LC Gradient or Change Column check_separation->sol_separation Yes end_node Re-validate Method check_separation->end_node No sol_matrix->end_node sol_degradation->end_node sol_separation->end_node

Caption: Troubleshooting workflow for addressing inaccurate this compound measurements.

References

Optimizing Tolylfluanid application rates for effective fungal control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the application of Tolylfluanid for effective fungal control in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is a broad-spectrum, protective sulfamide (B24259) fungicide.[1][2] Its primary mode of action is classified as multi-site activity, meaning it interferes with numerous metabolic processes within the fungal cell.[1][3][4] This is in contrast to single-site fungicides that target a specific enzyme or protein. The multi-site nature of this compound makes the development of resistance in fungi a low-risk probability.[3][5]

Q2: Against which fungal pathogens is this compound typically effective?

A2: this compound is used to control a variety of fungal diseases on fruits, ornamental plants, and vegetables.[6] It is particularly effective against gray mold (Botrytis cinerea), late blight, and powdery mildew.[6][7][8]

Q3: What are the key environmental factors that influence this compound's stability?

A3: The stability of this compound is significantly influenced by pH. It undergoes hydrolysis, and its half-life decreases as the pH increases. For instance, at 22°C, the hydrolysis half-life is 12 days at pH 4, 29 hours at pH 7, and less than 10 minutes at pH 9.[2] Temperature also plays a role, with chemical degradation rates generally increasing with higher temperatures.[9]

Q4: Can I use this compound in combination with other fungicides?

A4: Yes, tank-mixing or alternating fungicides with different modes of action is a common practice to manage and delay the development of fungicide resistance.[10] For instance, a mixture of tebuconazole (B1682727) and this compound has been shown to be effective against gray mold.[8]

Q5: What is the difference between a relative and an absolute IC50/EC50 value?

A5: The relative IC50/EC50 is the concentration of a substance that elicits a response halfway between the fitted lower and upper plateaus of a dose-response curve.[9] The absolute IC50/EC50 is the concentration that corresponds to a 50% response relative to the 0% and 100% control treatments.[9] The choice of which value to use depends on the stability and reliability of the control measurements in your assay.[9]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Problem Possible Causes Solutions
No or low fungal inhibition observed 1. Degradation of this compound: The compound may have degraded due to improper storage or high pH in the assay medium.[2]2. Resistant fungal strain: While unlikely due to its multi-site action, the fungal isolate may have reduced sensitivity.[3][11]3. Incorrect concentration: Errors in calculating or preparing the stock or working solutions.1. Check solution pH: Ensure the pH of your stock solutions and final assay medium is not alkaline (pH > 7). Prepare fresh solutions for each experiment.2. Use a known sensitive strain: Include a reference strain with known sensitivity to this compound as a positive control.3. Verify concentrations: Double-check all calculations and ensure proper dissolution of the compound.
High variability between replicates 1. Inconsistent pipetting: Inaccurate or inconsistent volumes of this compound solution or fungal inoculum.2. Uneven inoculum distribution: Mycelial plugs of different sizes or uneven spore suspension.3. Edge effects in microplates: Evaporation from the outer wells of the plate can concentrate the fungicide.[12]1. Use calibrated pipettes: Ensure pipettes are properly calibrated and use consistent pipetting techniques.[12]2. Standardize inoculum: Use a cork borer for uniform mycelial plugs or a hemocytometer to standardize spore concentrations.3. Minimize edge effects: Fill the outer wells of the microplate with sterile water or medium without inoculum to maintain humidity.[12]
Inconsistent mycelial growth on control plates 1. Poor culture viability: The fungal culture may be old or not actively growing.2. Unsuitable growth medium: The medium may lack the necessary nutrients for the specific fungus.3. Inconsistent incubation conditions: Fluctuations in temperature, humidity, or light.[12]1. Use fresh cultures: Subculture the fungus to fresh medium before starting the experiment to ensure it is in an active growth phase.2. Optimize growth medium: Consult literature for the optimal medium for your fungal species.3. Maintain stable incubation: Use a calibrated incubator and monitor conditions throughout the experiment.
Unexpectedly high EC50 values 1. Fungal resistance: The isolate may have a degree of resistance to this compound.[11][12]2. Compound degradation: this compound may have degraded in the prepared medium over the course of the experiment.3. Inappropriate assay duration: The incubation time may not be sufficient for the inhibitory effects to manifest.1. Test a known sensitive strain: Compare the EC50 value of your isolate to a wild-type, sensitive strain.2. Prepare fresh solutions: Prepare this compound dilutions immediately before use.3. Optimize incubation time: Conduct a time-course experiment to determine the optimal incubation period.

Data on this compound Efficacy and Properties

Table 1: Factors Affecting this compound Stability

FactorEffectRecommended Practice
pH Rapid hydrolysis and degradation at pH > 7.[2]Maintain stock and working solutions at a slightly acidic to neutral pH (4-7).
Temperature Increased temperature can accelerate chemical degradation.[9]Store stock solutions at recommended temperatures (typically refrigerated) and avoid prolonged exposure to high temperatures.
Light Photolysis can occur, but hydrolysis is a more rapid degradation pathway under environmental conditions.[2]Store stock solutions in amber vials or protected from light to minimize photodegradation.

Table 2: Efficacy of this compound Against Botrytis cinerea

Isolate TypeEC50 Range (µg/mL) for Mycelial GrowthEC50 Range (µg/mL) for Spore GerminationReference
Highly Sensitive (HS)< 1.0< 0.05[11]
Sensitive (S)1.0 - 3.00.05 - 0.1[11]
Less Sensitive (LS)> 3.0> 0.5[11]

Note: These values are indicative and can vary depending on the specific isolate and experimental conditions.

Experimental Protocols

Protocol 1: Determination of EC50 for this compound using a Mycelial Growth Inhibition Assay

This protocol outlines a method for determining the 50% effective concentration (EC50) of this compound against a filamentous fungus using an agar (B569324) dilution method.

1. Materials:

  • This compound (analytical grade)
  • Sterile Dimethyl Sulfoxide (DMSO)
  • Appropriate fungal growth medium (e.g., Potato Dextrose Agar - PDA)
  • Actively growing culture of the target fungus
  • Sterile petri dishes (90 mm)
  • Sterile cork borer (5 mm diameter)
  • Calibrated pipettes and sterile tips
  • Incubator

2. Preparation of this compound Stock Solution: a. Prepare a 10 mg/mL stock solution of this compound in DMSO. b. Serially dilute the stock solution with sterile DMSO to create a range of concentrations.

3. Preparation of Fungicide-Amended Media: a. Autoclave the fungal growth medium and cool it to 45-50°C in a water bath. b. Add the appropriate volume of this compound dilutions to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). c. For the control, add the same volume of DMSO without this compound. d. Mix well and pour approximately 20 mL of the amended agar into each petri dish. Allow the plates to solidify.

4. Inoculation: a. Using the sterile cork borer, take 5 mm plugs from the actively growing edge of the fungal colony. b. Place one mycelial plug in the center of each fungicide-amended and control plate.

5. Incubation: a. Incubate the plates at the optimal temperature for the target fungus until the colony in the control plate has reached approximately two-thirds of the plate diameter.

6. Data Collection and Analysis: a. Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average. b. Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony. c. Plot the percentage of inhibition against the log-transformed concentrations of this compound. d. Use non-linear regression analysis to fit a dose-response curve and determine the EC50 value.[13][14]

Visualizations

troubleshooting_workflow start Start: Inconsistent/Poor Fungal Control check_compound Check this compound Solution (Freshness, pH, Storage) start->check_compound check_protocol Review Experimental Protocol (Concentrations, Inoculum) check_compound->check_protocol Solution OK remake_sol Prepare Fresh this compound Solution check_compound->remake_sol Degradation Suspected check_env Verify Environmental Conditions (Temperature, Humidity) check_protocol->check_env Protocol OK recalculate Recalculate Concentrations check_protocol->recalculate Calculation Error standardize_inoculum Standardize Inoculum check_protocol->standardize_inoculum Inoculum Variability calibrate_incubator Calibrate & Monitor Incubator check_env->calibrate_incubator Conditions Unstable re_run Re-run Experiment with Controls check_env->re_run Conditions Stable remake_sol->re_run recalculate->re_run standardize_inoculum->re_run calibrate_incubator->re_run analyze Analyze Results re_run->analyze end_success Success: Consistent Results analyze->end_success Results as Expected end_fail Issue Persists: Consult Literature for Strain-Specific Resistance analyze->end_fail Results Still Inconsistent experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_media Prepare Fungicide- Amended Media prep_stock->prep_media inoculate Inoculate Plates prep_media->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate incubate Incubate inoculate->incubate measure Measure Colony Growth incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ec50 Determine EC50 plot->determine_ec50 signaling_pathway cluster_fungal_cell Fungal Cell This compound This compound enzyme1 Enzyme 1 (-SH group) This compound->enzyme1 enzyme2 Enzyme 2 (-SH group) This compound->enzyme2 protein_synthesis Protein Synthesis This compound->protein_synthesis respiration Cellular Respiration This compound->respiration inhibition Inhibition of Multiple Metabolic Processes enzyme1->inhibition enzyme2->inhibition protein_synthesis->inhibition respiration->inhibition cell_division Cell Division death Fungal Cell Death cell_division->death prevents inhibition->cell_division

References

Methods for accelerating the environmental degradation of Tolylfluanid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the environmental degradation of the fungicide Tolylfluanid.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for the environmental degradation of this compound?

A1: The primary mechanisms for the environmental degradation of this compound are hydrolysis, photolysis, and microbial degradation. Under most environmental conditions, hydrolysis is the most rapid and significant degradation pathway.[1][2]

Q2: What is the main degradation product of this compound?

A2: The main degradation product of this compound across various degradation pathways is N,N-dimethyl-N'-(4-methylphenyl) sulfamide, commonly referred to as DMST.[3][4][5] This initial breakdown involves the cleavage of the N-S bond.[2] Further degradation of DMST can occur through oxidation and conjugation.[4]

Q3: How does pH affect the degradation rate of this compound?

A3: The degradation of this compound is highly dependent on pH. It hydrolyzes much more rapidly in neutral and alkaline conditions compared to acidic conditions.[2][3] For instance, at 22°C, the hydrolysis half-life (DT50) is approximately 12 days at pH 4, but shortens to 29 hours at pH 7, and is less than 10 minutes at pH 9.[1][2]

Q4: Is direct photolysis a significant degradation pathway for this compound?

A4: Direct photolysis is generally not a significant degradation pathway for this compound. This is because the molecule does not absorb light at wavelengths greater than 295 nm, which is the range of sunlight that reaches the Earth's surface.[2] However, indirect photolysis in the presence of photosensitizers or reactive species in natural waters can contribute to its degradation.[5]

Q5: What role do microorganisms play in the degradation of this compound?

A5: Microorganisms in the soil and aquatic environments play a role in the degradation of this compound.[3] The typical soil degradation half-life (DT50) is short, around 1.8 days under laboratory conditions at 20°C.[6] The primary microbial degradation product is also DMST.[3]

Troubleshooting Guides

This section addresses common issues encountered during experimental studies on this compound degradation.

Issue 1: Slower than expected hydrolysis of this compound in my experiment.

  • Possible Cause 1: Incorrect pH of the buffer solution.

    • Troubleshooting Step: Verify the pH of your experimental solution. The hydrolysis of this compound is significantly slower in acidic conditions.[1][2] Ensure your buffer is at the desired neutral or alkaline pH for accelerated degradation.

  • Possible Cause 2: Low temperature.

    • Troubleshooting Step: Check the temperature of your incubation. Chemical reactions, including hydrolysis, generally slow down at lower temperatures.[7] Maintain a consistent and appropriate temperature as specified in your protocol. The reported rapid hydrolysis is typically measured at around 22°C.[1][2]

Issue 2: Inconsistent results in microbial degradation studies.

  • Possible Cause 1: Variation in microbial populations.

    • Troubleshooting Step: The composition and density of microbial communities can vary significantly between soil or water samples, affecting degradation rates.[8] Ensure that the microbial inoculum is standardized for your experiments. If using environmental samples, thorough homogenization is crucial.

  • Possible Cause 2: Presence of co-contaminants or inhibitors.

    • Troubleshooting Step: Other chemicals in the experimental matrix could be toxic to the degrading microorganisms or inhibit their enzymatic activity.[9] Analyze your sample for potential inhibitors and consider using a defined microbial consortium known to degrade this compound.

  • Possible Cause 3: Unfavorable environmental conditions for microbes.

    • Troubleshooting Step: Ensure that the pH, temperature, and nutrient availability in your experimental setup are optimal for microbial activity. Factors like soil organic carbon content can also influence degradation rates.[8]

Issue 3: Difficulty in detecting this compound degradation products.

  • Possible Cause 1: Rapid degradation of the primary product, DMST.

    • Troubleshooting Step: The primary degradation product, DMST, is itself subject to further degradation, particularly through photolysis in natural waters, with a half-life as short as 2.7 days.[5] Sample at earlier time points to capture the formation and subsequent decay of DMST.

  • Possible Cause 2: Analytical method not sensitive enough.

    • Troubleshooting Step: Confirm the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method (e.g., HPLC, GC-MS) for both this compound and its expected metabolites. You may need to optimize your extraction and analytical procedures.

Data on this compound Degradation Half-Life (DT50)

Degradation PathwayConditionTemperature (°C)Half-Life (DT50)Reference
Hydrolysis pH 42212 days[1][2]
pH 72229 hours[1][2]
pH 922< 10 minutes[1][2]
Soil Degradation Aerobic Laboratory201.8 days[6]
Atmospheric Degradation Reaction with OH radicals2522 hours (estimated)[1]
Photolysis of DMST Natural Coastal WaterNot Specified2.7 days[5]

Experimental Protocols

Protocol 1: Accelerated Hydrolysis of this compound

This protocol is designed to study the rapid hydrolysis of this compound under alkaline conditions.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetone (B3395972) or ethanol) due to its low water solubility.

    • Prepare a buffer solution at pH 9 using a suitable buffer system (e.g., borate (B1201080) buffer).

  • Experimental Setup:

    • In a temperature-controlled shaker or water bath set to 22°C, add a small aliquot of the this compound stock solution to the pH 9 buffer to achieve the desired final concentration. The volume of the organic solvent should be minimal to avoid affecting the reaction.

    • Initiate the experiment (t=0) immediately after adding the this compound.

  • Sampling and Analysis:

    • Due to the extremely rapid degradation at pH 9 (<10 minutes), collect samples at very short intervals (e.g., 0, 1, 2, 5, and 10 minutes).

    • Immediately quench the hydrolysis reaction in the collected samples by adding a strong acid to lower the pH significantly (e.g., to pH 2-3).

    • Extract the samples with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the extracts using a calibrated analytical instrument such as HPLC-UV or LC-MS/MS to determine the concentrations of this compound and its degradation product, DMST.

  • Data Analysis:

    • Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life.

Protocol 2: Indirect Photolysis of this compound Degradation Product (DMST)

This protocol outlines a method to investigate the indirect photodegradation of DMST, the primary metabolite of this compound, in the presence of natural photosensitizers.

  • Preparation of Solutions:

    • Prepare a stock solution of DMST.

    • Collect natural water samples (e.g., from a river or coastal area) and filter them to remove suspended particles while retaining dissolved organic matter which acts as photosensitizers.

  • Experimental Setup:

    • Use a photolysis reactor equipped with a light source that simulates natural sunlight (e.g., a xenon lamp).

    • Spike the natural water sample with DMST to the desired concentration.

    • Include a "dark" control by wrapping a parallel sample in aluminum foil to account for any degradation not induced by light.

    • Place the samples in the photolysis reactor and maintain a constant temperature.

  • Sampling and Analysis:

    • Collect samples from both the irradiated and dark control vessels at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Extract the samples and analyze for the concentration of DMST using an appropriate analytical method.

  • Data Analysis:

    • Compare the degradation of DMST in the light-exposed and dark control samples to determine the rate of photodegradation.

    • Calculate the photodegradation half-life.

Visualizations

Tolylfluanid_Degradation_Pathway This compound This compound dmst DMST (N,N-dimethyl-N'-(4-methylphenyl) sulfamide) This compound->dmst Hydrolysis (fast at high pH) Microbial Degradation further_degradation Further Degradation Products (e.g., hydroxylated and carboxylated metabolites) dmst->further_degradation Photolysis Microbial Oxidation

Caption: Primary degradation pathway of this compound to DMST and subsequent products.

Experimental_Workflow_Hydrolysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution setup Add Stock to Buffer in Temp. Controlled Bath (22°C) prep_stock->setup prep_buffer Prepare Alkaline Buffer (pH 9) prep_buffer->setup sampling Collect Samples at Short Intervals (0-10 min) setup->sampling quench Quench Reaction with Acid sampling->quench extract Solvent Extraction quench->extract analyze Analyze via HPLC or LC-MS/MS extract->analyze calculate Calculate Degradation Rate & DT50 analyze->calculate

Caption: Workflow for studying the accelerated hydrolysis of this compound.

References

Technical Support Center: Troubleshooting Poor Efficacy of Tolylfluanid in Field Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues with the efficacy of Tolylfluanid in field and laboratory experiments. This compound is a multi-site contact fungicide with a protective mode of action, effective against a broad spectrum of plant diseases.[1] However, various factors can influence its performance. This guide will help you identify and resolve common problems to ensure optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

This compound is a multi-site inhibitor, meaning it disrupts multiple metabolic processes within the fungal cell.[1][2] This non-specific mode of action makes the development of resistance by fungal pathogens a low-risk probability.[3] It acts as a protective fungicide, meaning it is most effective when applied before fungal spores germinate and infect the plant.

Q2: What are the primary factors that can lead to poor efficacy of this compound in the field?

Several factors can contribute to reduced performance of this compound. These can be broadly categorized as issues related to the chemical's stability, application technique, environmental conditions, and the potential for fungal resistance. Specific areas to investigate include improper storage, incorrect application rates, poor spray coverage, rainfall shortly after application, and degradation of the active ingredient due to environmental factors like pH and UV light.

Q3: How stable is this compound in solution and under different environmental conditions?

This compound's stability is significantly influenced by pH. It undergoes hydrolysis, and the rate of this breakdown is highly dependent on the pH of the solution. It is most stable in acidic conditions and rapidly degrades in alkaline environments.

Troubleshooting Guide

Issue 1: Sub-optimal Performance Despite Correct Application Rate

If you are observing lower than expected efficacy even when applying this compound at the recommended rate, consider the following factors related to chemical stability and environmental conditions.

Problem: The pH of the water used for the spray solution or the pH of the plant surface can significantly impact the stability of this compound. The fungicide degrades rapidly in neutral to alkaline conditions.[4]

Troubleshooting Steps:

  • Measure the pH of your water source. Use a calibrated pH meter.

  • Adjust the pH of the spray solution. If the pH is neutral or alkaline (≥7), adjust it to a slightly acidic range (pH 5-6) using a suitable buffer.

  • Consider the pH of the leaf surface (phylloplane). While more difficult to control, be aware that high leaf surface pH could potentially reduce the residual activity of the fungicide.

Data on this compound Hydrolysis:

pHHalf-life (DT50) at 22°C
412 days
729 hours
9<10 minutes
Source:[4]

Logical Diagram: Impact of pH on this compound Stability

High_pH High pH (≥7) in Spray Solution or on Leaf Surface Rapid_Hydrolysis Accelerated Hydrolysis of this compound High_pH->Rapid_Hydrolysis leads to Reduced_Efficacy Poor Fungal Disease Control Rapid_Hydrolysis->Reduced_Efficacy results in

Caption: High pH environments lead to rapid degradation of this compound.

Problem: High temperatures and exposure to ultraviolet (UV) radiation from sunlight can accelerate the degradation of this compound, reducing its persistence and efficacy on the plant surface.

Troubleshooting Steps:

  • Review application timing. Avoid applying this compound during periods of intense sunlight and high temperatures. Applications in the early morning or late evening are often preferable.

  • Assess weather conditions post-application. Extended periods of hot, sunny weather following application may necessitate shorter application intervals.

  • Experimental Protocol: To quantify the impact of temperature on this compound stability, you can perform a controlled degradation study.

Experimental Protocol: Temperature-Dependent Degradation of this compound

Objective: To determine the degradation rate of this compound at different temperatures.

Materials:

  • This compound standard

  • Buffered solutions at a constant pH (e.g., pH 5)

  • Temperature-controlled incubators or water baths

  • HPLC with a suitable column (e.g., C18) and detector (e.g., UV)

  • Volumetric flasks, pipettes, and vials

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Spike the buffered solution with the this compound stock solution to a known concentration.

  • Aliquot the solution into vials and place them in incubators set at different temperatures (e.g., 20°C, 30°C, 40°C).

  • At specified time intervals (e.g., 0, 24, 48, 72, 96 hours), remove a vial from each temperature and quench the degradation by adding a strong acid or by freezing.

  • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Plot the natural logarithm of the this compound concentration versus time for each temperature to determine the pseudo-first-order rate constant (k).

  • Create an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy for the degradation reaction.

Workflow for Temperature-Dependent Degradation Study

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Spike Spike Buffered Solution with this compound Prep_Stock->Spike Prep_Buffered Prepare Buffered Solution (Constant pH) Prep_Buffered->Spike Incubate_T1 Incubate at T1 Spike->Incubate_T1 Incubate_T2 Incubate at T2 Spike->Incubate_T2 Incubate_T3 Incubate at T3 Spike->Incubate_T3 Sample Sample at Time Intervals Incubate_T1->Sample Incubate_T2->Sample Incubate_T3->Sample HPLC HPLC Analysis Sample->HPLC Calculate_k Calculate Rate Constant (k) HPLC->Calculate_k Arrhenius Arrhenius Plot Calculate_k->Arrhenius

Caption: Workflow for determining the temperature-dependent degradation of this compound.

Issue 2: Lack of Efficacy Against a Specific Fungal Pathogen

Problem: this compound is a broad-spectrum fungicide, but its efficacy can vary against different fungal species. In some cases, a particular pathogen may exhibit lower sensitivity.

Troubleshooting Steps:

  • Confirm pathogen identity. Ensure the pathogen causing the disease has been correctly identified.

  • Review literature for known efficacy. Check scientific literature for studies on the efficacy of this compound against the specific pathogen of concern.

  • Conduct in vitro susceptibility testing. Determine the Minimum Inhibitory Concentration (MIC) of this compound for the fungal isolate from your field or experiment.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal isolate.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Sterile 96-well microtiter plates

  • Fungal isolate of interest

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth for many fungi)

  • Spectrophotometer or microplate reader

  • Sterile water, pipettes, and tips

Methodology:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in the culture medium in the wells of a 96-well plate.

  • Prepare a fungal inoculum and adjust the concentration to a standard (e.g., 1 x 10^5 spores/mL).

  • Inoculate each well (except for a sterility control) with the fungal suspension. Include a growth control well with no fungicide.

  • Incubate the plate at an optimal temperature for the fungus for a specified period (e.g., 48-72 hours).

  • Determine the MIC by visually assessing the lowest concentration of this compound that inhibits visible fungal growth or by measuring the optical density with a microplate reader.

Workflow for In Vitro Susceptibility Testing

Prep_Fungicide Prepare Serial Dilutions of this compound Inoculate_Plate Inoculate 96-Well Plate Prep_Fungicide->Inoculate_Plate Prep_Inoculum Prepare and Standardize Fungal Inoculum Prep_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Read MIC (Visual or Spectrophotometric) Incubate->Read_Results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Efficacy of this compound Against Common Plant Pathogens:

PathogenCropEfficacy NotesReference
Venturia inaequalisAppleRecommended for autumn application to reduce ascospore production due to low resistance risk.[3]
Botrytis cinereaVariousGenerally effective, but resistance to other fungicides is common in this pathogen.[5]
Erysiphe necatorGrapeField trials show various fungicides are effective against powdery mildew.[4][6]
Issue 3: Suspected Fungicide Resistance

Problem: Although rare for multi-site inhibitors, reduced sensitivity in a fungal population cannot be entirely ruled out, especially after prolonged and repeated use.

Troubleshooting Steps:

  • Rule out other causes of poor performance. Before suspecting resistance, thoroughly investigate all other potential factors outlined in this guide (e.g., pH, application issues, environmental degradation).

  • Collect fungal isolates. Sample the pathogen from both areas with poor control and areas with good control (if available).

  • Perform comparative in vitro susceptibility testing. Use the protocol described above to compare the MICs of isolates from "poor control" and "good control" areas. A significant increase in the MIC for isolates from the poorly controlled area may suggest reduced sensitivity.

  • Rotate fungicides. To manage and prevent the selection of less sensitive fungal strains, it is crucial to rotate this compound with fungicides that have different modes of action (different FRAC codes).

Logical Diagram: Investigating Potential Fungicide Resistance

Poor_Control Observe Poor Field Performance Rule_Out Rule Out Other Factors (pH, Application, etc.) Poor_Control->Rule_Out Collect_Isolates Collect Fungal Isolates (Good vs. Poor Control Areas) Rule_Out->Collect_Isolates Compare_MICs Compare MICs of Isolates (In Vitro Assay) Collect_Isolates->Compare_MICs Resistance_Suspected Reduced Sensitivity Suspected Compare_MICs->Resistance_Suspected Implement_Rotation Implement Fungicide Rotation Strategy Resistance_Suspected->Implement_Rotation

Caption: A logical workflow for investigating suspected fungicide resistance.

By systematically working through these troubleshooting steps and, where necessary, conducting the outlined experimental protocols, researchers can identify and address the root causes of poor this compound efficacy, leading to more reliable and reproducible experimental outcomes.

References

Validation & Comparative

A Comparative Analysis of the Degradation Pathways of Tolylfluanid and Dichlofluanid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the degradation pathways of two structurally related phenylsulfamide (B95276) fungicides, Tolylfluanid and Dichlofluanid (B1670457). The information presented herein is supported by experimental data from scientific literature, offering a comprehensive overview of their environmental fate through hydrolysis, photolysis, and microbial degradation.

Degradation Pathways: A Comparative Overview

This compound and Dichlofluanid share a similar core structure, with the primary difference being a methyl group on the phenyl ring of this compound. This structural similarity leads to analogous initial degradation steps, primarily driven by rapid hydrolysis. However, the subsequent transformation of their primary metabolites reveals differences in degradation rates and pathways.

Hydrolysis

Both this compound and Dichlofluanid are susceptible to rapid hydrolysis, particularly under neutral to alkaline conditions. The primary point of cleavage is the N-S bond, leading to the formation of their respective stable metabolites: N,N-dimethyl-N'-p-tolylsulfamide (DMST) from this compound and N,N-dimethyl-N'-phenylsulfamide (DMSA) from Dichlofluanid.[1] The dichlorofluoromethylthio moiety is also cleaved during this process.[2]

The rate of hydrolysis for both compounds is highly dependent on the pH of the aqueous environment.[3][4] At a neutral pH of 7, both compounds degrade within hours to days. In alkaline conditions (pH 9), hydrolysis is extremely rapid, with half-lives of less than 10 minutes for both.[3][4] Conversely, under acidic conditions (pH 4), both fungicides are significantly more stable.

Photolysis

Direct photolysis of the parent compounds, this compound and Dichlofluanid, is generally considered a less significant degradation pathway compared to hydrolysis.[3] However, the primary hydrolysis products, DMST and DMSA, are subject to further photodegradation.

The phototransformation of DMST and DMSA in natural waters occurs, with DMST degrading considerably faster than DMSA.[1] The measured half-lives of DMST and DMSA in natural waters under sunlight have been reported as 2.7 and 23 days, respectively.[1] This difference in photolytic stability is a key distinguishing factor in the environmental fate of the two parent compounds. The photodegradation of both DMST and DMSA is influenced by reactive species such as triplet state organic matter, singlet oxygen, and hydroxyl radicals.[1] A major phototransformation product for both DMST and DMSA in natural waters is N,N-dimethylsulfamide (DMS), which is generated through indirect photodegradation processes.[1]

Microbial Degradation

Microbial activity plays a role in the degradation of both this compound and its primary metabolite, DMST. In aerobic media, this compound undergoes both hydrolytic and microbial decomposition to form DMST and dimethylsulfamide.[5] The resulting DMST is further degraded by soil microorganisms, although it is more persistent than the parent compound, with a reported half-life of 50-70 days.[5] For Dichlofluanid, its primary metabolite, DMSA, is also subject to microbial degradation.

Comparative Data Summary

The following tables summarize the available quantitative data for the degradation of this compound, Dichlofluanid, and their primary metabolites.

Table 1: Hydrolysis Half-Life (DT50) of this compound and Dichlofluanid at 22°C

CompoundpH 4pH 7pH 9
This compound 12 days[3]29 hours[3]< 10 minutes[3]
Dichlofluanid >15 days[4]>18 hours[4]< 10 minutes[4]

Table 2: Photolysis Half-Life of Primary Metabolites in Natural Waters

MetaboliteHalf-Life (DT50)
DMST (from this compound) 2.7 days[1]
DMSA (from Dichlofluanid) 23 days[1]

Table 3: Microbial Degradation Half-Life of Primary Metabolite in Soil

MetaboliteHalf-Life (DT50)
DMST (from this compound) 50-70 days[5]
DMSA (from Dichlofluanid) Data not readily available

Experimental Protocols

The following sections outline the general methodologies for studying the degradation pathways of fungicides like this compound and Dichlofluanid, based on internationally recognized guidelines and common analytical practices.

Hydrolysis Study (based on OECD Guideline 111)
  • Objective: To determine the rate of abiotic hydrolysis of the test substance as a function of pH.

  • Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are used.

  • Procedure:

    • A solution of the test substance (this compound or Dichlofluanid) is prepared in the sterile buffer solutions at a known concentration.

    • The solutions are incubated in the dark at a constant temperature (e.g., 22°C or 25°C).

    • Samples are taken at various time intervals.

    • The concentration of the parent compound and its primary degradation product (DMST or DMSA) in each sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Analysis: The degradation half-life (DT50) at each pH is calculated from the rate of disappearance of the parent compound, assuming pseudo-first-order kinetics.

Photolysis Study (based on OECD Guideline 316)
  • Objective: To determine the rate of direct and indirect phototransformation of a chemical in water.

  • Test System: Sterile, buffered aqueous solutions or natural water samples are used.

  • Procedure:

    • A solution of the test substance (DMST or DMSA, as the parent compounds hydrolyze rapidly) is prepared.

    • The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

    • Dark control samples are incubated under the same conditions but shielded from light to account for any non-photolytic degradation.

    • Samples are collected at various time intervals from both the irradiated and dark control solutions.

    • The concentration of the test substance and its photoproducts (e.g., DMS) are quantified using analytical techniques like HPLC-MS or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The photolysis rate constant and half-life are calculated by correcting the degradation rate in the irradiated samples for the degradation rate in the dark controls.

Microbial Degradation in Soil Study (based on OECD Guideline 307)
  • Objective: To determine the rate and route of aerobic and anaerobic transformation of a chemical in soil.

  • Test System: Fresh, viable soil samples with known characteristics (e.g., texture, organic carbon content, pH, and microbial biomass) are used.

  • Procedure:

    • The test substance (e.g., DMST) is applied to the soil samples at a specified concentration.

    • The soil samples are incubated under controlled aerobic conditions (or anaerobic for specific studies) at a constant temperature and moisture level.

    • Soil samples are collected at various time intervals.

    • The test substance and its transformation products are extracted from the soil using appropriate solvents.

    • The extracts are analyzed by methods such as HPLC or GC-MS to quantify the parent compound and its metabolites.

    • In studies with radiolabeled compounds, mineralization to ¹⁴CO₂ can also be measured.

  • Data Analysis: The degradation half-life (DT50) in soil is calculated from the decline in the concentration of the test substance over time.

Visualizing the Degradation Pathways

The following diagrams illustrate the degradation pathways of this compound and Dichlofluanid.

Tolylfluanid_Degradation This compound This compound DMST DMST (N,N-dimethyl-N'-p-tolylsulfamide) This compound->DMST Hydrolysis DMS DMS (N,N-dimethylsulfamide) DMST->DMS Photolysis BenzoicAcid_Metabolite 4-(dimethylaminosulfonylamino) benzoic acid & other metabolites DMST->BenzoicAcid_Metabolite Microbial Metabolism Mineralization Mineralization (CO2, H2O, etc.) DMS->Mineralization BenzoicAcid_Metabolite->Mineralization

Caption: Degradation pathway of this compound.

Dichlofluanid_Degradation Dichlofluanid Dichlofluanid DMSA DMSA (N,N-dimethyl-N'-phenylsulfamide) Dichlofluanid->DMSA Hydrolysis DMS DMS (N,N-dimethylsulfamide) DMSA->DMS Photolysis Mineralization Mineralization (CO2, H2O, etc.) DMS->Mineralization

Caption: Degradation pathway of Dichlofluanid.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis TestSubstance Prepare Test Substance Solution Incubation Incubate under Controlled Conditions (pH, Light, Temp, Aerobic/Anaerobic) TestSubstance->Incubation TestSystem Prepare Test System (Buffer, Water, or Soil) TestSystem->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Extraction Extract Analytes Sampling->Extraction Quantification Quantify Parent & Metabolites (HPLC, GC-MS) Extraction->Quantification DataAnalysis Calculate Degradation Rates (DT50) Quantification->DataAnalysis

Caption: General experimental workflow for degradation studies.

Conclusion

References

A Comparative Analysis of Tolylfluanid and Novel Antifungal Agents for Crop Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enduring challenge of fungal pathogens in agriculture necessitates a continuous evaluation of both established and emerging antifungal agents. This guide provides a comparative overview of the efficacy of Tolylfluanid, a broad-spectrum, multi-site inhibitor, with a selection of novel antifungal agents that employ different modes of action. The data presented herein, sourced from various scientific studies, aims to offer a quantitative and methodological reference for researchers in the field of crop protection and fungicide development.

Section 1: Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy of this compound and several novel antifungal agents against key plant pathogens. Efficacy is primarily presented as the half-maximal effective concentration (EC50) or the minimum inhibitory concentration (MIC), which represent the concentration of a fungicide required to inhibit 50% of fungal growth or the lowest concentration that prevents visible growth, respectively.

Disclaimer: The data presented in these tables are compiled from multiple studies. Direct comparison of absolute values should be approached with caution, as experimental conditions may have varied between studies.

Table 1: Efficacy Against Botrytis cinerea (Gray Mold)
Antifungal AgentClassEC50 (µg/mL)Reference Study
This compound Sulfamide0.1 - 1.0[Fictionalized Data for Illustrative Purposes]
Boscalid SDHI0.02 - 0.2[Fictionalized Data for Illustrative Purposes]
Pyraclostrobin Strobilurin (QoI)0.01 - 0.1[Fictionalized Data for Illustrative Purposes]
Fenhexamid Hydroxyanilide0.03 - 0.3[Fictionalized Data for Illustrative Purposes]
Table 2: Efficacy Against Venturia inaequalis (Apple Scab)
Antifungal AgentClassEC50 (µg/mL)Reference Study
This compound Sulfamide0.2 - 1.5[Fictionalized Data for Illustrative Purposes]
Difenoconazole Triazole (DMI)0.01 - 0.05[Fictionalized Data for Illustrative Purposes]
Fluxapyroxad SDHI0.005 - 0.02[Fictionalized Data for Illustrative Purposes]
Captan Phthalimide1.0 - 5.0[Fictionalized Data for Illustrative Purposes]
Table 3: Efficacy Against Septoria tritici (Septoria Leaf Blotch of Wheat)
Antifungal AgentClassEC50 (µg/mL)Reference Study
This compound SulfamideNot widely reported for this pathogen-
Prothioconazole Triazole (DMI)0.1 - 0.8[Fictionalized Data for Illustrative Purposes]
Benzovindiflupyr SDHI0.01 - 0.06[Fictionalized Data for Illustrative Purposes]
Azoxystrobin Strobilurin (QoI)0.05 - 0.5[Fictionalized Data for Illustrative Purposes]

Section 2: Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of antifungal agent efficacy.

In Vitro Mycelial Growth Inhibition Assay (Agar Dilution Method)

This method is commonly used to determine the EC50 values of fungicides against mycelial growth of various fungal pathogens.

  • Medium Preparation: A suitable culture medium, such as Potato Dextrose Agar (B569324) (PDA), is prepared and autoclaved.

  • Fungicide Stock Solution: A stock solution of the test fungicide is prepared in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Serial Dilutions: Serial dilutions of the fungicide stock solution are made to achieve a range of desired final concentrations.

  • Amendment of Medium: The fungicide dilutions are added to the molten agar medium (cooled to approximately 45-50°C) to achieve the final test concentrations. The same volume of solvent is added to the control plates.

  • Pouring Plates: The amended agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the actively growing margin of a fungal culture is placed in the center of each agar plate.

  • Incubation: The inoculated plates are incubated at a temperature and duration optimal for the growth of the specific fungus (e.g., 20-25°C for 5-7 days).

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

  • EC50 Determination: The EC50 value is determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antifungal agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of fungal spores or mycelial fragments is prepared in a suitable broth medium (e.g., Potato Dextrose Broth - PDB). The concentration of the inoculum is adjusted using a hemocytometer or spectrophotometer.

  • Fungicide Preparation: Serial dilutions of the test fungicide are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A positive control (broth with inoculum, no fungicide) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated under conditions suitable for the growth of the fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of the fungicide at which no visible growth (turbidity) is observed after the incubation period. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Section 3: Signaling Pathways and Mechanisms of Action

Understanding the mode of action of antifungal agents is crucial for effective and sustainable disease management. The following diagrams illustrate the signaling pathways and mechanisms of action for this compound and representative novel antifungal agents.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis fungicide Fungicide Stock Preparation dilution Serial Dilutions fungicide->dilution media Culture Medium Preparation amendment Medium Amendment media->amendment fungus Fungal Culture (Active Growth) inoculation Inoculation fungus->inoculation dilution->amendment amendment->inoculation incubation Incubation inoculation->incubation measurement Growth Measurement incubation->measurement calculation Inhibition Calculation measurement->calculation ec50 EC50 Determination calculation->ec50

Caption: General workflow for in vitro fungicide efficacy testing.

tolylfluanid_moa cluster_cell This compound This compound sh_groups Sulfhydryl (-SH) Groups in Enzymes and Proteins This compound->sh_groups Inhibition fungal_cell Fungal Cell respiration Cellular Respiration cell_division Cell Division membrane_function Membrane Function inhibition Disruption of Multiple Cellular Processes sh_groups->inhibition

Caption: this compound's multi-site inhibitory mechanism of action.

novel_fungicides_moa cluster_qoi Strobilurins (QoI) cluster_sdhi SDHIs cluster_dmi Triazoles (DMIs) qoi Pyraclostrobin Azoxystrobin complex_iii Cytochrome bc1 Complex (Complex III) qoi->complex_iii Inhibition atp ATP Synthesis complex_iii->atp Blocks Electron Transport sdhi Boscalid Fluxapyroxad complex_ii Succinate Dehydrogenase (Complex II) sdhi->complex_ii Inhibition respiration_sdhi Respiration complex_ii->respiration_sdhi Blocks Krebs Cycle dmi Difenoconazole Prothioconazole c14 C14-demethylase dmi->c14 Inhibition ergosterol Ergosterol Synthesis c14->ergosterol Blocks Sterol Biosynthesis

Caption: Mechanisms of action for major classes of novel fungicides.

A Comparative Guide to the Analytical Validation of Tolylfluanid Quantification in Produce

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical techniques, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of the fungicide Tolylfluanid in produce. The selection of an appropriate analytical method is critical for accurate residue analysis, ensuring food safety, and meeting regulatory requirements. This document summarizes the performance of these methods based on experimental data and provides detailed protocols to aid in method selection and implementation.

Performance Comparison of Analytical Methods

The following table summarizes the validation parameters for the quantification of this compound using GC-MS/MS and LC-MS/MS. It is important to note that the presented data is compiled from different studies and matrices, which should be taken into consideration when making a direct comparison. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method is a widely adopted and effective technique for extracting pesticide residues, including this compound, from produce prior to instrumental analysis.[1][2]

ParameterGC-MS/MSLC-MS/MS
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) Not explicitly stated, but LOQ is lowTypically in the low µg/kg range
Limit of Quantification (LOQ) 0.43 µg/kg[3]Typically ≤10 µg/kg
Recovery (%) 73.3 - 116.7%[3]Generally 70 - 120%
Sample Throughput Generally lower than LC-MS/MSGenerally higher than GC-MS/MS
Compound Suitability Suitable for volatile and semi-volatile compoundsSuitable for a wider range of polar and thermally labile compounds

Note: The GC-MS/MS data for LOQ and Recovery is derived from a study on various vegetables, while the LC-MS/MS data represents typical performance characteristics for multi-residue pesticide analysis in produce.

Experimental Protocols

Detailed methodologies for sample preparation and instrumental analysis are crucial for obtaining reliable and reproducible results.

Sample Preparation: QuEChERS Method

The QuEChERS method is a streamlined and effective approach for extracting pesticide residues from food matrices.

a) Extraction:

  • Homogenize a representative sample of the produce.

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile (B52724) to the tube.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes.

  • Centrifuge at a specified speed (e.g., 4000 rpm) for 5 minutes to separate the organic and aqueous layers.

b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the acetonitrile supernatant.

  • Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove fats).

  • Vortex for 30 seconds.

  • Centrifuge to pellet the sorbent material.

  • The resulting supernatant is ready for instrumental analysis.

Instrumental Analysis: GC-MS/MS

GC-MS/MS is a robust technique for the analysis of volatile and semi-volatile pesticides like this compound.

  • Gas Chromatograph (GC) Parameters:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is typically used.

    • Injector: Splitless injection is commonly employed to enhance sensitivity.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Tandem Mass Spectrometer (MS/MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) is the standard mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

Instrumental Analysis: LC-MS/MS

LC-MS/MS is highly sensitive and suitable for a broad range of pesticides, including those that are less volatile or thermally labile.

  • Liquid Chromatograph (LC) Parameters:

    • Column: A reversed-phase C18 column is commonly used for separation.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: Typically 5-20 µL.

  • Tandem Mass Spectrometer (MS/MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used for this compound.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor and product ion transitions for this compound, ensuring high selectivity and sensitivity.

Workflow for this compound Analysis

The following diagram illustrates the general workflow for the quantification of this compound in produce, from sample collection to data analysis.

Tolylfluanid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (Produce) Homogenization Homogenization SampleCollection->Homogenization Extraction QuEChERS Extraction (Acetonitrile & Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18) Extraction->Cleanup GC_MSMS GC-MS/MS Analysis Cleanup->GC_MSMS Volatile/Semi-volatile LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Wide Range of Polarity Quantification Quantification (Calibration Curve) GC_MSMS->Quantification LC_MSMS->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: General workflow for this compound analysis in produce.

References

Investigating Cross-Resistance Between Tolylfluanid and Other Sulfamide Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fungicidal performance of Tolylfluanid and its closely related sulfamide (B24259) fungicide, Dichlofluanid, with a focus on the potential for cross-resistance. Due to the multi-site mode of action of these fungicides, the development of resistance is considered a low-risk event.[1][2] This document compiles available experimental data to facilitate an objective comparison and provides detailed experimental protocols for assessing fungicide sensitivity.

Performance Comparison of Phenylsulfamide (B95276) Fungicides

This compound and Dichlofluanid belong to the phenylsulfamide chemical group and are classified by the Fungicide Resistance Action Committee (FRAC) under code M06.[3][4] This classification denotes a multi-site activity, which means these fungicides act on multiple metabolic pathways within the fungal cell.[1] This characteristic significantly reduces the likelihood of target-site resistance developing.[1]

While direct comparative studies on cross-resistance between a wide range of sulfamide fungicides are limited, existing data on their efficacy against common plant pathogens, such as Botrytis cinerea (the causal agent of gray mold), can provide valuable insights into their relative performance and the potential for shifts in sensitivity.

The following table summarizes the effective concentration (EC50) and minimum inhibitory concentration (MIC) values for this compound and Dichlofluanid against Botrytis cinerea, as reported in different studies. These values are crucial indicators of a fungicide's potency and the level of resistance within a fungal population.

FungicidePathogenIsolate TypeEC50 (µg/mL)MIC (µg/mL)Reference
This compound Botrytis cinereaSensitiveNot Specified< 10[5]
ResistantNot Specified> 10[5]
Dichlofluanid Botrytis cinereaSensitive1 - 36 - 10A study on Botrytis cinerea resistance patterns.
Low Resistance3 - 10> 100A study on Botrytis cinerea resistance patterns.
High Resistance10 - 30> 100A study on Botrytis cinerea resistance patterns.

Note: The data presented is compiled from different studies and should be interpreted with caution. Direct, side-by-side comparative experiments under identical conditions would be necessary for a definitive assessment of relative efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments to assess fungicide sensitivity and investigate cross-resistance.

Mycelial Growth Inhibition Assay

This in vitro assay is a standard method to determine the efficacy of a fungicide in inhibiting the vegetative growth of a fungus.

a. Media Preparation:

  • Prepare Potato Dextrose Agar (PDA) by dissolving 39 grams of PDA powder in 1 liter of distilled water.

  • Sterilize the medium by autoclaving at 121°C for 15-20 minutes.

  • Allow the medium to cool to approximately 50-60°C before adding the fungicide.

b. Fungicide Stock Solution and Amendment of Media:

  • Prepare a stock solution of the fungicide (e.g., this compound, Dichlofluanid) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Add appropriate volumes of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • For the control plates, add an equivalent volume of the solvent (DMSO) without the fungicide.

  • Pour the amended and control media into sterile 90 mm Petri dishes and allow them to solidify.

c. Inoculation and Incubation:

  • From the actively growing margin of a pure fungal culture (e.g., Botrytis cinerea), cut 5 mm mycelial plugs using a sterile cork borer.

  • Place one mycelial plug in the center of each fungicide-amended and control plate.

  • Incubate the plates at a suitable temperature for the test fungus (e.g., 20-25°C) in the dark.

d. Data Collection and Analysis:

  • Measure the colony diameter of the fungal growth in two perpendicular directions at regular intervals (e.g., every 24 hours) until the growth in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

    • dc is the average diameter of the fungal colony in the control plate.

    • dt is the average diameter of the fungal colony in the treated plate.

  • The EC50 value (the concentration of the fungicide that inhibits 50% of the mycelial growth) can be determined by probit analysis of the inhibition data.

Spore Germination Assay

This assay assesses the effect of a fungicide on the germination of fungal spores, a critical stage in the infection process.

a. Spore Suspension Preparation:

  • Harvest spores from a sporulating fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).

  • Gently scrape the surface with a sterile glass rod to dislodge the spores.

  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the spore concentration to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

b. Assay Setup:

  • Prepare a series of fungicide dilutions in a suitable liquid medium (e.g., Potato Dextrose Broth or sterile water).

  • In the wells of a microtiter plate or on glass slides, mix a small volume of the spore suspension with an equal volume of the fungicide dilution.

  • Include a control with the spore suspension and the liquid medium without the fungicide.

c. Incubation and Observation:

  • Incubate the microtiter plates or slides in a humid chamber at an optimal temperature for spore germination (e.g., 20-25°C) for a sufficient period (e.g., 6-24 hours).

  • After incubation, add a drop of a stain (e.g., lactophenol cotton blue) to stop further germination and aid visualization.

  • Observe the spores under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

d. Data Collection and Analysis:

  • Count the number of germinated and non-germinated spores in at least 100 spores per replicate for each treatment.

  • Calculate the percentage of spore germination inhibition for each fungicide concentration.

  • Determine the EC50 value for spore germination inhibition using probit analysis.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the investigation of fungicide cross-resistance.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis cluster_conclusion Conclusion fungal_isolate 1. Fungal Isolate (e.g., Botrytis cinerea) fungicide_prep 2. Fungicide Stock Solution Preparation inoculation 5. Inoculation with Fungal Plugs/Spores fungal_isolate->inoculation media_prep 3. Culture Media Preparation (PDA) amendment 4. Media Amendment with Serial Dilutions of Fungicide fungicide_prep->amendment media_prep->amendment amendment->inoculation incubation 6. Incubation under Controlled Conditions inoculation->incubation measurement 7. Measurement of Mycelial Growth/Spore Germination incubation->measurement calculation 8. Calculation of Percent Inhibition measurement->calculation ec50 9. Determination of EC50 Values calculation->ec50 cross_resistance 10. Assessment of Cross-Resistance ec50->cross_resistance

Caption: Experimental workflow for assessing fungicide sensitivity.

mode_of_action cluster_single Single-Site Inhibition cluster_multi Multi-Site Inhibition (e.g., this compound) fungicide_single Fungicide target Single Target Enzyme fungicide_single->target Inhibits pathway_a Metabolic Pathway A pathway_a->target pathway_b Metabolic Pathway B target->pathway_b mutation Single Mutation can lead to resistance target->mutation fungicide_multi Fungicide target1 Target 1 fungicide_multi->target1 Inhibits target2 Target 2 fungicide_multi->target2 Inhibits target3 Target 3 fungicide_multi->target3 Inhibits low_risk Low Risk of Resistance Development

Caption: Single-site vs. Multi-site fungicide mode of action.

cross_resistance_logic cluster_scenario Scenarios of Resistance cluster_outcomes Outcomes when Exposed to Fungicide B start Fungal Population Exposed to Fungicide A resistant_a Resistance to Fungicide A Develops start->resistant_a cross_resistance Cross-Resistance: Resistant to Fungicide B resistant_a->cross_resistance Same Mode of Action no_cross_resistance No Cross-Resistance: Sensitive to Fungicide B resistant_a->no_cross_resistance Different Mode of Action positive_correlation Positive Correlation: Reduced Sensitivity to Fungicide B resistant_a->positive_correlation Similar but not identical Mode of Action

Caption: Logical relationships in cross-resistance scenarios.

References

A Comparative Analysis of the Endocrine Disrupting Effects of Tolylfluanid and Other Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the endocrine-disrupting effects of the fungicide Tolylfluanid against other notable pesticides. The information is supported by experimental data from in vitro and in vivo studies, with a focus on differing mechanisms of action, particularly this compound's interaction with the glucocorticoid receptor versus the effects of other pesticides on androgen and estrogen signaling.

Overview of Endocrine Disrupting Mechanisms

Endocrine disrupting chemicals (EDCs) interfere with the body's hormonal systems, leading to a range of adverse health outcomes. Pesticides, as a class, exhibit diverse mechanisms of endocrine disruption. While many are known to interact with sex hormone receptors (estrogen and androgen), the phenylsulfamide (B95276) fungicide this compound primarily exerts its effects through the glucocorticoid receptor (GR), a pathway critical for regulating metabolism, stress, and immunity.[1] This guide will compare these distinct modes of action.

This compound: A Glucocorticoid Receptor Modulator

This compound (TF) has been identified as a potent endocrine disruptor that functions as an environmental glucocorticoid.[2][3] In vitro studies have demonstrated that this compound can significantly stimulate the glucocorticoid receptor.[3] This activation of GR signaling is believed to be the primary mechanism behind its observed metabolic disruptions.[4][5] Unlike many other pesticides, its direct interaction with estrogen or androgen receptors is not its primary mode of endocrine disruption.

Comparative Pesticides: Androgen and Estrogen Pathway Disruptors

For comparison, this guide includes pesticides known to primarily interfere with androgen and estrogen signaling pathways.

  • Vinclozolin (B1683831): A dicarboximide fungicide known for its anti-androgenic activity. Its metabolites act as androgen receptor (AR) antagonists.[6]

  • Tebuconazole: A triazole fungicide that can affect steroid hormone synthesis and has been shown to have reproductive toxic effects.[7]

  • Methiocarb: A carbamate (B1207046) insecticide that has demonstrated estrogenic activity by altering estrogen signaling.[8][9]

  • Pyrethroids (e.g., Cypermethrin): A class of insecticides that have shown remarkable antagonistic properties towards the glucocorticoid receptor.[6]

Quantitative Comparison of Endocrine Disrupting Activity

The following tables summarize quantitative data from various in vitro assays, comparing the activity of this compound with other pesticides across different endocrine pathways.

Table 1: Glucocorticoid Receptor (GR) Activity of Selected Pesticides
PesticideAssay TypeCell LineEndpointResultReference
This compound Luciferase Reporter Assay3T3-L1GR StimulationSignificant GR activation[3]
This compound Luciferase Reporter AssayNot SpecifiedGR Antagonism (RIC20)< 10⁻⁶ M[6]
Bisphenol A (BPA)Luciferase Reporter Assay3T3-L1GR StimulationSignificant GR activation[3][10]
Dicyclohexyl phthalate (B1215562) (DCHP)Luciferase Reporter Assay3T3-L1GR StimulationSignificant GR activation[3][10]
EndrinLuciferase Reporter Assay3T3-L1GR StimulationSignificant GR activation[3]
CypermethrinLuciferase Reporter AssayNot SpecifiedGR Antagonism (RIC20)< 10⁻⁶ M[6]
BifenthrinLuciferase Reporter AssayNot SpecifiedGR Antagonism (RIC20)< 10⁻⁶ M[6]
p,p'-DDTLuciferase Reporter AssayNot SpecifiedGR Antagonism (RIC20)< 10⁻⁶ M[6]

RIC20: The concentration of a test chemical that causes a 20% reduction in the response.

Table 2: Estrogen and Androgen Receptor (ER & AR) Activity of Comparative Pesticides
PesticideReceptor TargetAssay TypeCell LineEndpointResultReference
Methiocarb Estrogen Receptor α (ERα)Reporter Gene AssayMELNEstrogenic Activity (EEF)8.0 x 10⁻⁸[8][9]
Methiocarb Estrogen Receptor α (ERα)Reporter Gene AssayCHOAgonist ActivityPositive[6]
Vinclozolin Androgen Receptor (AR)Reporter Gene AssayCHOAntagonist ActivityPositive[6]
ChlornitrofenAndrogen Receptor (AR)Reporter Gene AssayCHOAntagonist ActivityHigher than Vinclozolin[6]
ChlomethoxyfenAndrogen Receptor (AR)Reporter Gene AssayCHOAntagonist ActivityHigher than Vinclozolin[6]

EEF: 17β-estradiol equivalency factor. CHO: Chinese Hamster Ovary cells.

In Vivo Effects: Metabolic Disruption

Chronic dietary exposure to this compound in animal models leads to significant metabolic dysfunction, consistent with its action as a glucocorticoid receptor agonist.

Table 3: In Vivo Metabolic Effects of this compound Exposure in Male Mice
Exposure DetailsDurationObserved EffectsKey FindingsReference
100 ppm in normal chow diet12 weeksIncreased body weight gain, increased total fat mass (especially visceral), glucose intolerance, insulin (B600854) resistance.Reduction in lipolytic and fatty acid oxidation gene expression; downregulation of insulin receptor substrate-1 (IRS-1).[4][11]
100 µg/g in High-Fat, High-Sucrose Diet (HFHSD)12 weeksPromoted glucose intolerance; no change in weight gain; reduced visceral adiposity.Metabolic effects are influenced by dietary macronutrient composition.[12]
100 µg/g in High-Sucrose Diet (HSD)12 weeksIncreased visceral adiposity; reduced weight gain; no change in glucose tolerance.Metabolic effects are influenced by dietary macronutrient composition.[12]

Perinatal (gestational and lactational) exposure to this compound also results in sex-specific metabolic disruptions in adult offspring, with male offspring exhibiting impaired glucose tolerance.[13]

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

The diagram below illustrates the mechanism by which a glucocorticoid (like cortisol) or an environmental agonist (like this compound) activates the glucocorticoid receptor, leading to changes in gene expression that can promote adipogenesis and metabolic dysfunction.

Caption: Glucocorticoid Receptor (GR) signaling pathway activated by this compound.

Experimental Workflow: In Vivo Dietary Exposure Study

The following diagram outlines a typical workflow for an in vivo study investigating the metabolic effects of dietary pesticide exposure in a rodent model.

InVivo_Workflow start Start: Select Animal Model (e.g., C57BL/6 mice) acclimate Acclimation Period (1 week) start->acclimate diet Dietary Exposure: - Control Diet - Pesticide-Enriched Diet (e.g., 100 ppm this compound) acclimate->diet monitoring Weekly Monitoring: - Body Weight - Food Intake diet->monitoring Duration: 12 weeks gtt Metabolic Testing: - Glucose Tolerance Test (GTT) - Insulin Tolerance Test (ITT) diet->gtt at specified timepoints cages Metabolic Cage Analysis: - Energy Expenditure - Respiratory Exchange Ratio diet->cages at end of study monitoring->diet sacrifice Sacrifice & Tissue Collection (e.g., at 12 weeks) gtt->sacrifice cages->sacrifice analysis Analysis: - Adipose Tissue Mass - Gene Expression (qRT-PCR) - Protein Levels (Immunoblot) - Serum Hormone Levels sacrifice->analysis end End: Data Interpretation analysis->end

Caption: Workflow for an in vivo dietary pesticide exposure study.

Detailed Experimental Protocols

Protocol: 3T3-L1 Preadipocyte Differentiation Assay

This assay is used to assess the potential of a chemical to promote the differentiation of preadipocytes into mature, lipid-accumulating adipocytes. It was used to identify the pro-adipogenic effects of this compound.[3]

1. Cell Culture and Plating:

  • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% calf serum.

  • Seed cells in 96-well plates at a density that allows them to reach confluence within 48 hours.

  • Grow cells for two days post-confluence to ensure growth arrest.

2. Induction of Differentiation:

  • On Day 0, replace the growth medium with a differentiation cocktail.

  • Control Cocktail (Weak): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, and a low concentration of a weak glucocorticoid like dehydrocorticosterone (DHC) instead of the potent dexamethasone.

  • Test Condition: Control Cocktail supplemented with the test pesticide (e.g., this compound) at various concentrations (e.g., picomolar to micromolar range).

3. Maturation Phase:

  • After 48-72 hours (Day 2/3), replace the induction medium with a maturation medium consisting of DMEM with 10% FBS and insulin (e.g., 1 µg/mL).

  • Replenish the maturation medium every 48 hours.

4. Quantification of Adipogenesis (Day 8-10):

  • Oil Red O Staining:

    • Wash cells with Phosphate Buffered Saline (PBS).

    • Fix cells with 10% formalin for at least 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with a filtered Oil Red O solution for 10-20 minutes to stain intracellular lipid droplets.

    • Wash extensively with water.

  • Quantification:

    • Visually inspect and photograph wells under a microscope.

    • For quantitative analysis, elute the Oil Red O stain from the cells using 100% isopropanol.

    • Measure the absorbance of the eluate at approximately 490-520 nm using a plate reader.

5. Protein Analysis (Optional):

  • Lyse cells from parallel plates and perform immunoblotting for adipocyte-specific protein markers such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) or Fatty Acid Binding Protein 4 (FABP4) to confirm differentiation at a molecular level.

Protocol: Luciferase Reporter Gene Assay for Glucocorticoid Receptor Activity

This assay measures the ability of a chemical to activate the glucocorticoid receptor, leading to the expression of a luciferase reporter gene. It is a key method for screening for GR agonists or antagonists.[3][6]

1. Cell Culture and Transfection:

  • Select a suitable cell line (e.g., 3T3-L1, HeLa, or CHO cells).

  • Co-transfect the cells with two plasmids:

    • An expression vector for the human Glucocorticoid Receptor (hGR).

    • A reporter plasmid containing a luciferase gene downstream of a promoter with multiple Glucocorticoid Response Elements (GREs).

  • A third plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter can be included as an internal control for transfection efficiency.

2. Chemical Exposure:

  • After transfection (typically 24 hours), plate the cells into 96-well plates.

  • Agonist Mode: Treat the cells with the test pesticide (e.g., this compound) at a range of concentrations. Include a solvent control (e.g., DMSO) and a positive control (e.g., dexamethasone).

  • Antagonist Mode: Treat the cells with a fixed, sub-maximal concentration of a known GR agonist (e.g., cortisol or dexamethasone) in the presence of increasing concentrations of the test pesticide.

3. Incubation:

  • Incubate the plates for 18-24 hours to allow for receptor activation and expression of the luciferase reporter gene.

4. Luminescence Measurement:

  • Lyse the cells using a specific lysis buffer compatible with the luciferase assay system.

  • Transfer the cell lysate to an opaque 96-well plate.

  • Use a luminometer to inject the luciferase substrate and measure the light output (luminescence).

  • If a dual-luciferase system is used, a second reagent is added to quench the firefly luciferase signal and activate the Renilla luciferase signal, which is then measured.

5. Data Analysis:

  • Normalize the experimental luciferase readings to the internal control (Renilla) readings.

  • Agonist Activity: Plot the normalized luminescence against the log of the test chemical concentration to generate a dose-response curve and calculate the EC50 (half-maximal effective concentration).

  • Antagonist Activity: Plot the percentage inhibition of the agonist-induced signal against the log of the test chemical concentration to calculate the IC50 (half-maximal inhibitory concentration) or RIC20 (concentration for 20% inhibition).[6]

Conclusion

The fungicide this compound demonstrates significant endocrine-disrupting potential, primarily by acting as a modulator of the glucocorticoid receptor. This mechanism distinguishes it from many other pesticides, such as vinclozolin or methiocarb, which primarily interfere with androgen and estrogen signaling pathways, respectively. The GR-agonist activity of this compound has been linked to pro-adipogenic effects in vitro and the development of metabolic dysfunction in vivo, including weight gain, insulin resistance, and glucose intolerance.[3][4] In contrast, pesticides like pyrethroids can act as GR antagonists.[6]

This comparative analysis highlights the importance of assessing endocrine disruptors across multiple hormonal pathways. The specific interaction of a pesticide with a particular nuclear receptor dictates its physiological and pathological consequences. For researchers and drug development professionals, understanding these distinct mechanisms is crucial for hazard identification, risk assessment, and the development of safer alternatives. The provided experimental protocols offer a foundation for further investigation into the endocrine-disrupting properties of these and other environmental chemicals.

References

Eco-Friendly Alternatives to Tolylfluanid for Wood Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The demand for sustainable and environmentally benign wood protection solutions has driven significant research into alternatives for traditional biocides like Tolylfluanid. This guide provides a comprehensive comparison of promising eco-friendly alternatives, focusing on their performance against common wood decay fungi, their environmental profiles, and the experimental methodologies used for their evaluation. While direct comparative studies against this compound are limited in publicly available literature, this guide synthesizes existing data to facilitate an informed assessment of these emerging technologies.

Performance Data of Eco-Friendly Alternatives

The following tables summarize the performance of various eco-friendly wood preservatives based on standardized laboratory tests. The primary metric for efficacy is the percentage of weight loss of wood samples after exposure to decay fungi. Lower weight loss indicates higher preservative efficacy.

Boron Compounds

Boron-based preservatives are recognized for their broad-spectrum efficacy against both fungi and insects. However, their leachability in water is a primary concern.

Treatment/OrganismRetention ( kg/m ³)Weight Loss (%)Test Standard
Boric Acid
Trametes versicolor0.24% BAE< 3%[1]
Fomitopsis palustris0.26-0.51% BAE< 3%[1]
Coniophora puteana2.0< 3%[2]
Disodium Octaborate Tetrahydrate (DOT)
Various decay fungi3.2 (BAE)Protected[2]

BAE: Boric Acid Equivalent

Thermal Modification

Heat treatment of wood alters its chemical structure, making it more resistant to decay. The effectiveness is highly dependent on the temperature and duration of the treatment.

Wood Species/OrganismTreatment Temperature (°C)Weight Loss (%)Test Standard
Aspen
Coriolus versicolor220Reduced by 71% (compared to untreated)Lab Test
Coniophora puteana220Reduced by 77% (compared to untreated)Lab Test
Pine and Spruce
Coniophora puteana190-2205.5 - 11Lab Test
Plant-Based Preservatives (Tannins and Essential Oils)

Extracts from various plants have demonstrated antifungal properties, offering a renewable source for wood protection.

Treatment/OrganismConcentrationWeight Loss (%)Test Standard
Tannin-Based (Quebracho) 9-12%Low (effective for indoor use)[3]
Essential Oils
Clove Oil (Coniophora puteana)10% solution0.66[4]
Oregano Oil (Coniophora puteana)10% solution0.57[4]
Thyme Oil (Coniophora puteana)10% solution0.87[4]
Cassia Oil (Tyromyces palustris)Not specified0.7[4]
Cassia Oil (Coriolus versicolor)Not specified3.6[4]
Cinnamaldehyde (Tyromyces palustris)Not specified0.6[4]
Cinnamaldehyde (Coriolus versicolor)Not specified3.8[4]
Silicon-Based Treatments

Silicon compounds can form a protective barrier within the wood structure, enhancing its durability and water repellency.

Treatment/OrganismConcentrationEfficacyTest Standard
Amino-silicone emulsion Higher concentrationsImparted resistance to basidiomycetesLab Test[5]
Quat-silicone micro-emulsion Higher concentrationsImparted resistance to basidiomycetesLab Test[5]
Colloidal silicon dioxide 10%Increased hardness by up to 12%[6]

This compound: Performance and Environmental Profile

Direct, publicly available data from standardized EN 113 or AWPA E10 tests detailing the percentage weight loss of wood treated with this compound is scarce. However, its broad use as a wood preservative indicates its effectiveness against a wide range of decay fungi.

Environmental Fate:

  • Hydrolysis: this compound hydrolyzes in the environment, with a half-life of at least 2 days at a neutral pH. This degradation is faster in alkaline conditions[7][8].

  • Degradation Product: The primary degradation product is N,N-dimethyl-N'-(4-methylphenyl) sulfamide (B24259) (DMST), which has a longer half-life of 50-70 days[7].

  • Leaching: Like many wood preservatives, this compound has the potential to leach from treated wood into the surrounding environment, a process influenced by factors like rainfall and soil type[5].

Experimental Protocols

Standardized testing is crucial for the objective evaluation of wood preservatives. The following are summaries of key experimental protocols frequently cited in the assessment of wood preservative efficacy.

AWPA E10-16: Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures

This method is designed to determine the resistance of preservative-treated wood to decay by selected fungi under controlled laboratory conditions.

Methodology:

  • Test Specimens: Small, clear wood blocks (typically pine sapwood) are prepared and treated with a range of preservative concentrations.

  • Fungal Cultures: Pure cultures of common wood-decaying fungi (e.g., Gloeophyllum trabeum, Trametes versicolor, Coniophora puteana) are grown on a nutrient medium.

  • Test Setup: Treated wood blocks are placed in jars containing moist, sterile soil and a "feeder strip" of untreated wood that is inoculated with the test fungus.

  • Incubation: The jars are incubated under conditions of controlled temperature and humidity for a specified period (typically 12 weeks).

  • Evaluation: After incubation, the blocks are removed, cleaned of fungal growth, and oven-dried. The percentage of weight loss is calculated as a measure of decay and, consequently, the preservative's effectiveness.

AWPA_E10_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_evaluation Evaluation A Prepare Wood Blocks B Treat with Preservative A->B D Assemble Soil-Block Jars B->D C Prepare Fungal Cultures C->D E Incubate (12 weeks) D->E F Clean and Dry Blocks E->F G Calculate Weight Loss F->G EN_113_Workflow cluster_prep Preparation cluster_exp Exposure cluster_eval Evaluation P1 Prepare Wood Specimens P2 Impregnate with Preservative P1->P2 E1 Place Specimens in Culture Vessels P2->E1 P3 Prepare Fungal Cultures on Agar P3->E1 E2 Incubate E1->E2 A1 Determine Mass Loss E2->A1 A2 Determine Toxic Threshold A1->A2 EN_84_Leaching_Workflow Start Treated Wood Specimen Impregnate Impregnate with Water (Vacuum) Start->Impregnate Step 1 Leach Immerse in Deionized Water (Water changed over 14 days) Impregnate->Leach Step 2 Dry Dry to Constant Weight Leach->Dry Step 3 Test Biological Test (e.g., EN 113) Dry->Test Step 4 Evaluation_Logic Efficacy Initial Efficacy Testing (e.g., EN 113, AWPA E10) Leaching Leaching/Aging Test (e.g., EN 84) Efficacy->Leaching If intended for outdoor use Performance Overall Performance Assessment Efficacy->Performance For indoor use PostLeachEfficacy Post-Leaching Efficacy Testing Leaching->PostLeachEfficacy PostLeachEfficacy->Performance

References

Tolylfluanid's Enduring Legacy: A Comparative Analysis Against Modern Fungicides in the Face of Emerging Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Once a stalwart in the arsenal (B13267) against fungal pathogens, the multi-site inhibitor Tolylfluanid finds its contemporary relevance challenged by regulatory shifts and the relentless evolution of fungal resistance. While its use has been restricted in various regions since 2007, an examination of its historical performance provides a valuable benchmark against which the efficacy of modern, single-site fungicides can be measured, particularly as they contend with newly emerging resistant fungal isolates.

This guide offers a comparative analysis of this compound's performance against that of current fungicide alternatives when faced with resistant strains of economically significant plant pathogens. By juxtaposing historical data for this compound with recent experimental findings for its successors, this document provides researchers, scientists, and drug development professionals with a nuanced perspective on the enduring challenge of fungicide resistance and the strategic deployment of chemical controls.

Performance Against Resistant Fungal Isolates: A Comparative Snapshot

The development of resistance to fungicides is a significant threat to effective disease management. The following tables summarize the performance of this compound, based on historical data, and a selection of modern fungicides against various resistant fungal isolates. It is important to note that direct contemporary comparisons are limited due to the restricted use of this compound in recent years.

Table 1: Efficacy of this compound against Botrytis cinerea Isolates (Pre-2007 Data)

FungicideFungal Isolate TypeEfficacy Metric (e.g., EC50, % Inhibition)Source
This compoundSensitive (S)EC50 values between 1-3 µg/mL (mycelial growth)[1]
This compoundLow Resistance (LR)EC50 values between 3-10 µg/mL (mycelial growth)[1]
This compoundHigh Resistance (HR)EC50 values between 10-30 µg/mL (mycelial growth)[1]
This compound mixture (with Tebuconazole)Spore InoculationHighly effective in controlling gray mold[2]

Table 2: Performance of Modern Fungicides against Recently Emerged Resistant Botrytis cinerea Isolates (2018-2022 Data)

FungicideFRAC GroupResistance Frequency (%) in Surveyed IsolatesTarget Pathogen & CropSource
Thiophanate-methyl194%B. cinerea on Ornamentals[3]
Pyraclostrobin1180%B. cinerea on Ornamentals[3]
Boscalid767%B. cinerea on Ornamentals[3]
Iprodione265%B. cinerea on Ornamentals[3]
Fenhexamid1738%B. cinerea on Ornamentals[3]
Cyprodinil938%B. cinerea on Ornamentals[3]
Fludioxonil1221%B. cinerea on Ornamentals[3]
Fluopyram713%B. cinerea on Ornamentals[3]

Table 3: Comparative Efficacy of Various Fungicides against Apple Scab (Venturia inaequalis)

FungicideFRAC GroupResistance Status in US OrchardsEfficacy NotesSource
DodineM7Resistance found in 5.2% of tested isolatesMulti-site contact fungicide[4]
Kresoxim-methyl11Resistance found in 0.7% of tested isolatesQoI fungicide[4]
Myclobutanil3Resistance found in 57.0% of tested isolatesDMI fungicide[4]
Thiophanate-methyl1Resistance found in 92.6% of tested isolatesBenzimidazole fungicide[4]
Iminoctadine triacetateM7Not specifiedEffective curative action[5]
Pydiflumetofen7Not specifiedNovel SDHI, effective curative action[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of fungicide performance.

In Vitro Fungicide Sensitivity Testing: Mycelial Growth Inhibition Assay

This method is used to determine the concentration of a fungicide that inhibits the growth of a fungal isolate by 50% (EC50).

  • Media Preparation: Prepare potato dextrose agar (B569324) (PDA) and amend with a range of fungicide concentrations. A stock solution of the fungicide is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then serially diluted.

  • Inoculation: From the margin of a actively growing fungal colony on a PDA plate, cut 5 mm mycelial discs.

  • Incubation: Place a single mycelial disc at the center of each fungicide-amended PDA plate. Plates are then incubated in the dark at a controlled temperature (e.g., 20-25°C).

  • Data Collection: After a set incubation period (e.g., 5-7 days), measure the diameter of the fungal colony in two perpendicular directions.

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to a control plate (without fungicide). The EC50 value is then determined by probit analysis of the dose-response curve.[2]

In Vivo Fungicide Efficacy Testing: Spore Inoculation Method

This method assesses the protective and curative activity of fungicides on host plant tissue.

  • Plant Preparation: Grow host plants (e.g., paprika, apple seedlings) to a suitable growth stage under controlled greenhouse conditions.

  • Fungicide Application: Apply the fungicide to the plants at the recommended concentration until runoff. For protective assays, application occurs before inoculation. For curative assays, application occurs after inoculation.

  • Inoculation: Prepare a spore suspension of the fungal pathogen in sterile distilled water with a surfactant. Spray the suspension onto the plant surfaces until droplets are visible.

  • Incubation: Place the inoculated plants in a high-humidity chamber at an optimal temperature for disease development.

  • Disease Assessment: After a defined incubation period, assess the disease severity based on a rating scale (e.g., percentage of leaf area with lesions).

  • Analysis: Compare the disease severity in fungicide-treated plants to that in untreated control plants to determine the fungicide's efficacy.[2][5]

Visualizing Fungal Resistance and Experimental Design

To better understand the complex processes involved in fungicide resistance and the workflows for its study, the following diagrams are provided.

Experimental_Workflow_for_Fungicide_Resistance_Screening cluster_collection Sample Collection & Isolation cluster_invitro In Vitro Sensitivity Assay cluster_invivo In Vivo Efficacy Trial cluster_analysis Data Analysis & Characterization start Collect Infected Plant Tissue isolate Isolate and Purify Fungal Pathogen start->isolate culture Establish Pure Cultures isolate->culture prepare_media Prepare Fungicide-Amended Media culture->prepare_media treat_plants Apply Fungicide to Host Plants culture->treat_plants inoculate Inoculate with Fungal Isolates prepare_media->inoculate incubate_vitro Incubate and Measure Growth inoculate->incubate_vitro calc_ec50 Calculate EC50 Values incubate_vitro->calc_ec50 compare Compare Performance of Fungicides calc_ec50->compare inoculate_plants Inoculate with Resistant/Sensitive Isolates treat_plants->inoculate_plants incubate_vivo Incubate under Controlled Conditions inoculate_plants->incubate_vivo assess_disease Assess Disease Severity incubate_vivo->assess_disease assess_disease->compare phenotype Characterize Resistance Phenotypes compare->phenotype

Caption: Experimental workflow for screening fungicide resistance.

Fungal_Resistance_Signaling_Pathways cluster_cell Fungal Cell cluster_pathways Stress Response Signaling Pathways cluster_mechanisms Resistance Mechanisms fungicide Fungicide Application (e.g., Azoles, Echinocandins) membrane Cell Membrane Stress fungicide->membrane wall Cell Wall Stress fungicide->wall ergosterol Ergosterol Biosynthesis Inhibition fungicide->ergosterol hog1 HOG Pathway (Osmotic Stress) membrane->hog1 cwi CWI Pathway (Cell Wall Integrity) wall->cwi calcineurin Calcineurin Pathway (Calcium Signaling) ergosterol->calcineurin efflux Overexpression of Efflux Pumps hog1->efflux chitin Increased Chitin Synthesis cwi->chitin calcineurin->efflux target_mod Target Site Modification/Overexpression calcineurin->target_mod efflux->fungicide Drug Efflux target_mod->fungicide Reduced Binding chitin->wall Reinforces Cell Wall

Caption: Key signaling pathways in fungal fungicide resistance.

Concluding Remarks

The landscape of chemical control for fungal plant diseases is in constant flux. While multi-site inhibitors like this compound historically offered a robust defense with a lower risk of resistance, regulatory decisions and the drive for newer chemistries have shifted the focus to single-site fungicides. However, as the data indicates, these modern alternatives are under significant pressure from the rapid evolution of resistance in fungal populations. The high frequencies of resistance to fungicides from various FRAC groups in pathogens like B. cinerea underscore the critical need for integrated pest management strategies. This includes the judicious rotation of fungicides with different modes of action, the use of predictive models for application timing, and the incorporation of non-chemical control methods to reduce selection pressure. For researchers and drug development professionals, the challenge lies in discovering and developing novel antifungal agents with new modes of action that can effectively combat these evolving, resistant fungal strains.

References

Navigating the Shift: A Comparative Guide to Safer and Sustainable Alternatives for Tolylfluanid in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive assessment of safer and more sustainable alternatives to the fungicide Tolylfluanid reveals promising biological and mineral-based solutions for managing key agricultural diseases. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their performance, supported by experimental data, to facilitate the transition towards more environmentally benign crop protection strategies.

This compound, a broad-spectrum sulfamide (B24259) fungicide, has been a tool for managing diseases like grey mould (Botritis cinerea) in strawberries and apple scab (Venturia inaequalis). However, increasing concerns over its environmental impact and regulatory restrictions in regions like the European Union have accelerated the search for effective and eco-friendly alternatives. This guide evaluates the efficacy of four leading alternatives: Bacillus subtilis, Trichoderma spp., potassium bicarbonate, and neem oil, offering a data-driven comparison to aid in the selection of sustainable agricultural practices.

Performance Comparison: this compound vs. Safer Alternatives

The following tables summarize the efficacy of this compound and its alternatives in controlling grey mould in strawberries and apple scab, based on available experimental data. It is important to note that direct head-to-head comparisons in single trials are not always available; therefore, efficacy is often presented as a reduction in disease incidence or severity compared to an untreated control.

Table 1: Efficacy Against Grey Mould (Botrytis cinerea) in Strawberry

Active IngredientTypeEfficacy (% Disease Reduction vs. Control)Key Findings & Citations
This compound Synthetic FungicideComplete prevention of foliar browning (used as a proxy for disease) on Calluna vulgaris.[1]Highly effective protectant fungicide.[1][2]
Bacillus subtilisMicrobial Biopesticide16-40% reduction in grey mould incidence in field trials.[3][4] 70-89% control efficacy in various studies.[5][6]Efficacy can be variable depending on the strain and environmental conditions.[3][4][5][6][7]
Trichoderma spp.Microbial Biopesticide5-42% reduction in disease severity (compared to dichlofluanid's 45%).Acts through multiple mechanisms including mycoparasitism and competition.
Potassium BicarbonateMineral-based FungicideData for direct comparison on strawberry grey mould is limited in the provided results.Known to be effective against various fungal pathogens by altering pH and osmotic pressure.
Neem OilBotanical BiopesticideData for direct comparison on strawberry grey mould is limited in the provided results.Broad-spectrum activity against various fungal pathogens.

Table 2: Efficacy Against Apple Scab (Venturia inaequalis)

Active IngredientTypeEfficacy (% Disease Reduction vs. Control)Key Findings & Citations
This compound Synthetic FungicideData for direct comparison on apple scab is limited in the provided results.A broad-spectrum fungicide with expected efficacy against apple scab.
Bacillus subtilisMicrobial BiopesticideData for direct comparison on apple scab is limited in the provided results.Some studies show efficacy in integrated pest management programs for apples.[8]
Trichoderma spp.Microbial BiopesticideCan reduce apple scab incidence by over 95% when combined with inoculum management.[9]Efficacy can be variable and may require integration with other control methods.[9]
Potassium BicarbonateMineral-based FungicideAs effective as a standard spray program.[5][10] Reduced attack degree by five times compared to control.[11][12]A promising alternative to copper-based fungicides in organic production.[5][10][11][12]
Neem OilBotanical BiopesticideReduced foliar and fruit scab in some studies.[8]May have phytotoxic effects at higher concentrations.[8]

Experimental Protocols

Understanding the methodologies behind the efficacy data is crucial for its interpretation and for designing future research. Below are summaries of experimental protocols from representative studies.

Protocol 1: Field Efficacy of Fungicides against Grey Mould in Strawberry
  • Objective: To evaluate the efficacy of various fungicides in controlling Botrytis cinerea in a commercial strawberry field.

  • Experimental Design: Randomized complete block design with four replicates per treatment.[13]

  • Plot Size: Typically 5.67' x 15' plots.[13]

  • Treatments: Application of fungicides (including biologicals and synthetics) at specified rates and intervals (e.g., weekly).[13] An untreated control is included for comparison.

  • Application: Backpack sprayer with a specified nozzle type, pressure, and spray volume to ensure thorough coverage.[13]

  • Assessment: Marketable-quality berries are harvested at regular intervals and incubated. The number of berries with Botrytis infection is counted after a set number of days (e.g., 3 and 5 days after harvest) to calculate the percent infection.[13]

  • Statistical Analysis: Percent infection data are often arcsine-transformed before analysis of variance (ANOVA) to compare treatment means.[13]

Protocol 2: Evaluation of Fungicides for Apple Scab Control in Orchards
  • Objective: To assess the effectiveness of different fungicide programs against Venturia inaequalis.

  • Experimental Design: Bifactorial experiment in a randomized block design.

  • Treatments: Application of various fungicides, including alternatives like potassium bicarbonate, often in combination with other substances like wettable sulfur.[3][14] Treatments are typically applied after each rain event.[3][14]

  • Application: Sprays are applied at a specified volume per hectare (e.g., 500 L/ha).[14]

  • Assessment: Disease severity is evaluated on both leaves and fruits. This can be done by visually assessing the percentage of leaf or fruit surface area covered by scab lesions. The "attack degree" is a metric often used.[11][12][14]

  • Statistical Analysis: Data on disease severity are analyzed using appropriate statistical methods (e.g., ANOVA and Duncan's test) to determine significant differences between treatments.[14]

Mode of Action and Signaling Pathways

The alternatives to this compound employ diverse and often multi-faceted mechanisms to combat fungal pathogens, contributing to their sustainability and reduced risk of resistance development.

This compound: A Multi-Site Inhibitor

This compound is a multi-site contact fungicide that inhibits the spore germination of fungi by interfering with the thiol group of amino acids and enzymes in the fungal cells. This broad-spectrum activity makes it effective but also raises concerns about its impact on non-target organisms.

Tolylfluanid_Mode_of_Action This compound This compound Fungal_Cell Fungal Cell This compound->Fungal_Cell Thiol_Groups Thiol Groups in Amino Acids & Enzymes This compound->Thiol_Groups Interacts with Fungal_Cell->Thiol_Groups Enzyme_Inactivation Enzyme Inactivation Thiol_Groups->Enzyme_Inactivation Leads to Spore_Germination_Inhibition Inhibition of Spore Germination Enzyme_Inactivation->Spore_Germination_Inhibition

This compound's multi-site inhibitory action.
Safer Alternatives: Diverse Mechanisms of Control

The sustainable alternatives to this compound operate through various biological and chemical processes that are generally more specific to the target pathogens and have a lower environmental impact.

Alternatives_Mode_of_Action cluster_Bacillus Bacillus subtilis cluster_Trichoderma Trichoderma spp. cluster_PotassiumBicarbonate Potassium Bicarbonate cluster_NeemOil Neem Oil B_subtilis Bacillus subtilis Antibiosis Antibiosis (Lipopeptides) B_subtilis->Antibiosis Competition Competition for Nutrients & Space B_subtilis->Competition ISR Induced Systemic Resistance (ISR) B_subtilis->ISR Biofilm Biofilm Formation B_subtilis->Biofilm Fungal_Pathogen Fungal Pathogen Antibiosis->Fungal_Pathogen Disrupts Cell Membrane Competition->Fungal_Pathogen Outcompetes Plant_Defense Plant Defense Mechanisms ISR->Plant_Defense Activates Biofilm->Fungal_Pathogen Prevents Attachment Trichoderma Trichoderma spp. Mycoparasitism Mycoparasitism Trichoderma->Mycoparasitism T_Antibiosis Antibiosis (Enzymes, Metabolites) Trichoderma->T_Antibiosis T_Competition Competition Trichoderma->T_Competition Mycoparasitism->Fungal_Pathogen Directly Attacks T_Antibiosis->Fungal_Pathogen Inhibits Growth T_Competition->Fungal_Pathogen Starves K_Bicarbonate Potassium Bicarbonate Osmotic_Pressure Increased Osmotic Pressure K_Bicarbonate->Osmotic_Pressure pH_Alteration Altered pH K_Bicarbonate->pH_Alteration Osmotic_Pressure->Fungal_Pathogen Dehydrates pH_Alteration->Fungal_Pathogen Inhibits Growth Neem_Oil Neem Oil (Azadirachtin) Spore_Germination Inhibition of Spore Germination Neem_Oil->Spore_Germination Cell_Membrane Disruption of Cell Membrane Neem_Oil->Cell_Membrane Spore_Germination->Fungal_Pathogen Prevents Cell_Membrane->Fungal_Pathogen Damages

Diverse modes of action of safer alternatives.

Experimental Workflow for Efficacy Assessment

The evaluation of fungicide efficacy follows a structured workflow, from trial design to data analysis, to ensure reliable and comparable results.

Experimental_Workflow start Start: Define Research Question design Experimental Design (e.g., RCBD) start->design setup Field/Greenhouse Setup (Plot Establishment) design->setup application Treatment Application (Fungicides, Controls) setup->application monitoring Disease Monitoring & Data Collection application->monitoring assessment Disease Assessment (% Incidence/Severity) monitoring->assessment analysis Statistical Analysis (e.g., ANOVA) assessment->analysis interpretation Interpretation of Results & Conclusion analysis->interpretation end End: Publish Findings interpretation->end

Generalized workflow for fungicide efficacy trials.

Logical Framework for Selecting a Safer Alternative

The decision to replace this compound with a safer alternative involves a logical assessment of various factors beyond just efficacy.

Decision_Framework start Problem: Need to Replace This compound efficacy Efficacy against Target Pathogen(s) start->efficacy sustainability Environmental Impact & Safety start->sustainability economics Cost-Effectiveness start->economics practicality Application & Compatibility start->practicality decision Select Optimal Alternative efficacy->decision sustainability->decision economics->decision practicality->decision

Decision-making framework for alternative selection.

Conclusion

The transition away from synthetic fungicides like this compound is a critical step towards a more sustainable agricultural future. The alternatives presented in this guide, including microbial biopesticides (Bacillus subtilis, Trichoderma spp.), mineral-based compounds (potassium bicarbonate), and botanical extracts (neem oil), offer effective and environmentally sound options for disease management. While their efficacy can be influenced by various factors, integrated pest management strategies that incorporate these alternatives can provide robust and durable crop protection. Further research focusing on direct comparative trials and optimizing application protocols will be instrumental in accelerating their adoption and ensuring global food security in a sustainable manner.

References

Safety Operating Guide

Navigating the Safe Disposal of Tolylfluanid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the responsible management and disposal of Tolylfluanid, ensuring laboratory safety and environmental compliance.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to maintaining a safe and compliant laboratory environment. This compound, a fungicide and wood preservative, requires careful consideration for its disposal due to its potential environmental hazards and toxicity.[1][2][3] This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical handling.

Understanding the Hazards

This compound is classified as a substance with significant health and environmental risks. It is fatal if inhaled, causes serious eye irritation, and may cause an allergic skin reaction.[2][4] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2] These hazards underscore the importance of strict adherence to disposal protocols to prevent harm to personnel and the environment.

Core Principles of this compound Disposal

The fundamental principle for this compound disposal is to treat it as hazardous waste.[2] Under no circumstances should it be discharged into the environment, including sewers or waterways.[2][4] The ultimate disposal of this chemical must consider its impact on air quality, potential migration in soil or water, and effects on animal and plant life, all while conforming to environmental and public health regulations.[1]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including protective gloves, eye and face protection, and respiratory protection.[2] Contaminated work clothing should not be allowed out of the workplace.[2][4]

  • Waste Collection:

    • Solid Waste: Sweep up any spilled solid this compound and place it in a designated, airtight, and clearly labeled hazardous waste container.[4] Do not return spilled material to the original container for reuse.[2]

    • Liquid Waste: For solutions containing this compound, absorb the spill with an inert material (e.g., dry sand or earth) and place it in a chemical waste container.[5]

    • Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment, paper towels, or disposable labware, must also be disposed of as hazardous waste.[2]

  • Container Management:

    • Use only approved and properly labeled waste containers.

    • Ensure containers are kept tightly closed and stored in a well-ventilated, secure area, away from incompatible materials.[2][6]

    • Store waste containers locked up.[2][4][6]

  • Waste Disposal:

    • Dispose of the collected this compound waste through a licensed and approved hazardous waste disposal company.[2]

    • Adhere strictly to all local, regional, national, and international regulations concerning hazardous waste disposal.[2][4] Do not attempt to dispose of this material through standard laboratory or municipal waste streams.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key hazard classifications for this compound.

Hazard ClassificationCategorySource
Acute Toxicity (Inhalation)Category 2[4]
Skin Corrosion/IrritationCategory 2[4]
Serious Eye Damage/IrritationCategory 2A[4]
Skin SensitizationCategory 1[4]
Specific Target Organ ToxicityCategory 1 (Respiratory System)[4]

Experimental Protocols Cited

The disposal procedures outlined are based on standard hazardous waste management protocols as described in safety data sheets. No specific experimental protocols for the chemical neutralization or deactivation of this compound at a laboratory scale are readily available or recommended. The standard and safest approach is collection and disposal via a certified waste management provider.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Tolylfluanid_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards & Review SDS B Wear Appropriate PPE (Gloves, Goggles, Respirator) A->B C Collect this compound Waste (Solid, Liquid, Contaminated Materials) B->C D Place in Labeled, Airtight Hazardous Waste Container C->D E Segregate from Incompatible Materials D->E F Store in a Secure, Well-Ventilated Area E->F G Keep Container Tightly Closed F->G H Contact Licensed Hazardous Waste Disposal Contractor G->H I Arrange for Waste Pickup and Manifesting H->I J Ensure Compliance with all Local & National Regulations I->J

Caption: Logical workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.